GNF179
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-amino-1-[3-(4-chloroanilino)-2-(4-fluorophenyl)-8,8-dimethyl-5,6-dihydroimidazo[1,2-a]pyrazin-7-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClFN5O/c1-22(2)21-27-19(14-3-7-16(24)8-4-14)20(26-17-9-5-15(23)6-10-17)28(21)11-12-29(22)18(30)13-25/h3-10,26H,11-13,25H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFSKTWYDIHJITF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=NC(=C(N2CCN1C(=O)CN)NC3=CC=C(C=C3)Cl)C4=CC=C(C=C4)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClFN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
GNF179 Mechanism of Action in Plasmodium falciparum: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
GNF179 is a potent, pan-active antimalarial compound belonging to the imidazolopiperazine class, which also includes the clinical candidate ganaplacide (KAF156). It exhibits a novel mechanism of action, targeting the intracellular secretory pathway of Plasmodium falciparum, a process distinct from that of currently deployed antimalarials. This activity profile makes this compound effective against multiple life cycle stages of the parasite, including asexual blood stages, gametocytes (conferring transmission-blocking activity), and liver stages. A significant attribute of this compound is its efficacy against artemisinin-resistant parasite strains. This technical guide provides an in-depth overview of the molecular mechanism of action of this compound, detailing its primary target, cellular consequences, and the genetic basis of resistance.
Primary Molecular Target: Plasmodium falciparum SEY1
Recent evidence has identified Plasmodium falciparum SEY1 as a primary target of this compound. SEY1 is a dynamin-like GTPase that plays a crucial role in the homotypic fusion of endoplasmic reticulum (ER) membranes, thereby maintaining the structural integrity of this organelle.
This compound has been demonstrated to directly interact with PfSEY1. This binding has been shown to decrease the melting temperature of the protein and subsequently inhibit its GTPase activity.[1][2] The inhibition of SEY1's function is a key event initiating the downstream cytotoxic effects of this compound. SEY1 has been confirmed as an essential gene for the viability of P. falciparum.[1][2]
Cellular and Physiological Effects
The inhibition of PfSEY1 by this compound precipitates a cascade of disruptive cellular events, primarily centered on the parasite's secretory pathway.
-
ER Stress and Expansion: Treatment with this compound leads to a noticeable expansion and morphological changes in the endoplasmic reticulum.[2][3][4] This is a direct consequence of the disruption of ER homeostasis.
-
Inhibition of Protein Trafficking: The compound inhibits the proper trafficking of proteins within the parasite.[3][4]
-
Blockade of New Permeation Pathways: this compound prevents the establishment of new permeation pathways in the host erythrocyte membrane, which are essential for nutrient uptake and waste removal by the parasite.[3][4]
-
Golgi Apparatus Disruption: In addition to the ER, the Golgi apparatus is also affected, showing altered morphology and detachment from the nucleus upon this compound treatment.[2]
These cellular effects culminate in the cessation of parasite development and ultimately, cell death.
Activity Spectrum Across the Parasite Life Cycle
This compound demonstrates activity against multiple stages of the P. falciparum life cycle, making it a multi-faceted agent for malaria control and elimination.
-
Asexual Blood Stages: The compound is highly potent against the symptomatic asexual blood stages, including ring and trophozoite stages.[3][4][5] It is also effective against dormant rings in artemisinin-resistant parasites.[5]
-
Transmission-Blocking Activity: this compound possesses significant activity against stage V gametocytes, the mature sexual stage responsible for transmission from human to mosquito.[6]
-
Liver Stage Activity: The imidazolopiperazine class, including this compound, has been shown to be active against the parasite's liver stages, suggesting a potential prophylactic role.[7]
Mechanisms of Resistance
In vitro studies have successfully generated this compound-resistant P. falciparum lines, providing valuable insights into potential clinical resistance mechanisms. Resistance is primarily associated with mutations in genes encoding transporter proteins located in the ER/Golgi complex.
-
P. falciparum Cyclic Amine Resistance Locus (pfcarl): Mutations in pfcarl (PF3D7_0321900) are a prominent feature of this compound-resistant parasites.[6][8]
-
pfugt (UDP-galactose transporter): Mutations in the gene encoding a putative UDP-galactose transporter (PF3D7_1113300) have also been shown to confer resistance.[8]
-
pfact (acetyl-CoA transporter): A gene encoding a putative acetyl-CoA transporter (PF3D7_1036800) is another locus where mutations can lead to this compound resistance.[8]
These resistance mutations are thought to work by altering fatty acid transport and membrane protein trafficking.[8]
Quantitative Data
The potency of this compound has been quantified against both drug-sensitive and drug-resistant P. falciparum strains.
| Strain | Genotype | IC50 (nM) | Fold Resistance | Reference |
| Dd2 | Wild-type (for this compound) | 5-9 | - | [9] |
| KAD452-R3 | pfcarl triple mutant | ~1734 | ~340 | [10] |
| Dd2 edited | pfugt F37V | 926.4 | 183 | [9] |
| B3 | pfact stop-gain | ~1765 | 353 | [9] |
| 3D7 | Wild-type | ~9 | - | [6] |
Note: IC50 values can vary between studies due to different experimental conditions.
Experimental Protocols
In Vitro Parasite Proliferation Assay (72-hour)
This assay is used to determine the 50% inhibitory concentration (IC50) of a compound against asexual blood-stage P. falciparum.
-
Parasite Culture: P. falciparum strains (e.g., Dd2, 3D7) are maintained in continuous culture in human O+ erythrocytes at 2% hematocrit in RPMI 1640 medium supplemented with 0.5% Albumax II, 25 mM HEPES, and 2 mM L-glutamine. Cultures are kept at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Drug Preparation: this compound is serially diluted in DMSO and then further diluted in culture medium to achieve the desired final concentrations.
-
Assay Setup: Asynchronous parasite cultures are diluted to a starting parasitemia of ~0.5% in 96-well plates. The serially diluted this compound is added to the wells.
-
Incubation: Plates are incubated for 72 hours under the standard culture conditions.
-
Growth Measurement: Parasite growth is quantified using a DNA-intercalating dye such as SYBR Green I. The fluorescence is read on a plate reader.
-
Data Analysis: IC50 values are calculated by fitting the dose-response data to a non-linear regression model.
Generation of Resistant Mutants
Resistant parasite lines are generated by continuous in vitro drug pressure.
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Drug Pressure: A clonal parasite line is exposed to a sub-lethal concentration of this compound (e.g., at the IC50 concentration).
-
Monitoring: Parasite growth is monitored by Giemsa-stained blood smears.
-
Dose Escalation: Once the parasite culture recovers, the drug concentration is gradually increased.
-
Clonal Isolation: After several months of continuous pressure, resistant parasites are cloned by limiting dilution.
-
Genomic Analysis: Whole-genome sequencing is performed on the resistant clones and the parental line to identify mutations associated with resistance.
SEY1 GTPase Activity Assay
This biochemical assay measures the effect of this compound on the enzymatic activity of recombinant SEY1.
-
Protein Expression and Purification: Recombinant P. falciparum SEY1 is expressed in a suitable system (e.g., E. coli) and purified.
-
Assay Reaction: The GTPase activity is measured by quantifying the release of inorganic phosphate (B84403) (Pi) from GTP. The reaction mixture contains recombinant SEY1, GTP, and varying concentrations of this compound or a vehicle control (DMSO).
-
Phosphate Detection: The amount of released Pi is determined using a colorimetric method, such as the malachite green assay.
-
Data Analysis: The rate of GTP hydrolysis is calculated, and the inhibitory effect of this compound is determined.
Visualizations
Figure 1. Proposed mechanism of action of this compound in P. falciparum.
Figure 2. Genetic basis of this compound resistance in P. falciparum.
Figure 3. Workflow for generating and identifying this compound-resistant mutants.
References
- 1. Plasmodium SEY1 is a novel druggable target that contributes to imidazolopiperazine mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Plasmodium SEY1 is a novel druggable target that contributes to imidazolopiperazine mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. malariaworld.org [malariaworld.org]
- 4. Pan-active imidazolopiperazine antimalarials target the Plasmodium falciparum intracellular secretory pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GNF-179 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. Mutations in the Plasmodium falciparum Cyclic Amine Resistance Locus (PfCARL) Confer Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
GNF179: A Technical Guide to its Discovery and Development as a Novel Antimalarial Agent
For distribution to: Researchers, Scientists, and Drug Development Professionals
Executive Summary
GNF179 is a promising preclinical antimalarial compound belonging to the imidazolopiperazine (IZP) class of molecules. Identified through phenotypic screening, it exhibits potent activity against multiple life-cycle stages of Plasmodium falciparum, including asexual blood stages, liver stages, and gametocytes, suggesting its potential for both treatment and transmission-blocking. Its novel mechanism of action, which involves the disruption of the parasite's secretory pathway and induction of endoplasmic reticulum (ER) stress, makes it a valuable candidate in the fight against drug-resistant malaria. This document provides a comprehensive overview of the discovery, development, mechanism of action, and preclinical evaluation of this compound. While the primary focus of this compound development has been malaria, this guide addresses the available information regarding its therapeutic potential.
Introduction and Discovery
The emergence and spread of resistance to frontline antimalarial drugs, including artemisinin-based combination therapies (ACTs), has created an urgent need for new therapeutic agents with novel mechanisms of action. The imidazolopiperazine (IZP) class of compounds, which includes this compound and its close analog ganaplacide (KAF156), represents a significant advancement in antimalarial drug discovery.
The discovery of the IZP chemotype originated from a high-throughput phenotypic screen designed to identify compounds with activity against the asexual blood stages of Plasmodium falciparum.[1] this compound was subsequently optimized as an 8,8-dimethyl imidazolopiperazine analog, demonstrating potent antimalarial activity against multidrug-resistant parasite strains.[2] Key organizations involved in the discovery and development of this class of compounds include the Genomics Institute of the Novartis Research Foundation (GNF), now the Novartis Institute for Tropical Diseases (NITD), and The Scripps Research Institute.[3]
While initial interest in the IZP scaffold was due to its blood-stage activity, it was later noted that multiple analogs, including this compound, were also active in a liver stage model, indicating potential for causal prophylaxis.[1]
Mechanism of Action
This compound exerts its antimalarial effect through a novel mechanism of action centered on the disruption of the parasite's intracellular secretory pathway.[1] This mode of action is distinct from that of currently used antimalarials.[1]
Key aspects of this compound's mechanism of action include:
-
ER Stress and Disruption of Protein Trafficking: this compound treatment leads to the expansion of the endoplasmic reticulum (ER) and inhibits protein trafficking within the parasite.[1] Transcriptomic analysis has revealed that this compound down-regulates pathways involved in membrane permeability and protein trafficking, such as the hydrolysis of Phosphoinositol 4,5-bisphosphate (PIP2) and cytosolic calcium homeostasis.[4]
-
Targeting of SEY1: Recent studies suggest that this compound may interact with and inhibit the GTPase activity of a putative dynamin-like GTPase, SEY1.[5] This protein is essential for maintaining the architecture of the ER, and its inhibition by this compound likely contributes to the observed ER stress and disruption of the secretory pathway.[5]
-
Impact on Lipid Metabolism: this compound has been shown to repress the expression of enzymes involved in lipid metabolism, transport, and synthesis, including Acyl CoA Synthetase, export lipase (B570770) 1, and esterase enzymes.[4]
Resistance to this compound has been associated with mutations in several genes, including the P. falciparum cyclic amine resistance locus (pfcarl), an acetyl-CoA transporter (pfact), and a UDP-galactose transporter (pfugt).[4][6] These proteins are localized to the ER and are likely involved in drug transport, rather than being the primary targets of this compound.[6]
Signaling Pathway Diagram
Caption: Proposed mechanism of action for this compound.
Quantitative Preclinical Data
This compound has demonstrated potent activity in various preclinical assays. The following tables summarize the key quantitative data available.
Table 1: In Vitro Activity of this compound against Plasmodium falciparum
| Parasite Strain | Assay Type | IC50 (nM) | Reference(s) |
| W2 (multidrug-resistant) | Not specified | 4.8 | [2] |
| Wild-type | Not specified | 5 | [1] |
| Dd2 | 72-h SYBR Green | 3.1 ± 0.25 | [6] |
| NF54 | 72-h SYBR Green | 5.5 ± 0.39 | [6] |
| KAD452-R3 (resistant) | Dose response | >1000 | [7] |
Table 2: In Vivo Efficacy and Pharmacokinetics of this compound
| Animal Model | Dosing Regimen | Outcome | Reference(s) |
| Rodent malaria model (P. berghei) | 15 mg/kg, single oral dose | Antimalarial activity observed | [2] |
| Naïve Balb/C mice | 3 mg/kg i.v. | T1/2: 2.8 hrs, CL: 1.8 L/h/kg, Vss: 3.5 L/kg | [2] |
| Naïve Balb/C mice | 20 mg/kg p.o. | Cmax: 1.1 µM, Tmax: 2.0 hrs, F: 100% | [2] |
Experimental Protocols
SYBR Green I-Based Malaria Drug Sensitivity Assay
This assay is widely used to determine the in vitro susceptibility of P. falciparum to antimalarial compounds by measuring parasite DNA content.
Methodology:
-
Parasite Culture: Asynchronous or synchronized P. falciparum cultures are maintained in human erythrocytes at a specified parasitemia and hematocrit.
-
Drug Dilution: The test compound (this compound) is serially diluted in appropriate media in a 96-well plate.
-
Incubation: Parasite culture is added to the drug-containing wells and incubated for 72 hours under standard culture conditions (37°C, 5% CO2, 5% O2).
-
Lysis and Staining: A lysis buffer containing SYBR Green I dye is added to each well. The plate is incubated in the dark at room temperature.
-
Fluorescence Measurement: The fluorescence intensity is measured using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Data Analysis: The fluorescence readings are used to calculate the 50% inhibitory concentration (IC50) by fitting the data to a sigmoidal dose-response curve.
Experimental Workflow: SYBR Green I Assay
Caption: Workflow for the SYBR Green I assay.
Ring-stage Survival Assay (RSA)
The RSA is a specific assay to assess the activity of compounds against the early ring stage of the parasite, which is particularly relevant for artemisinin (B1665778) resistance.
Methodology:
-
Synchronization: P. falciparum cultures are tightly synchronized to obtain 0-3 hour post-invasion ring-stage parasites. This is often achieved using methods like sorbitol lysis and Percoll gradient centrifugation.
-
Drug Pulse: The synchronized ring-stage parasites are exposed to a high concentration of the test drug (e.g., 700 nM for artemisinin derivatives) for a short period (typically 6 hours).
-
Drug Washout: The drug is thoroughly washed from the culture.
-
Culture Continuation: The parasites are cultured for an additional 66 hours in drug-free medium.
-
Survival Assessment: The parasite survival rate is determined by microscopy (Giemsa-stained smears) or other methods, comparing the growth in the drug-treated sample to a vehicle-treated control.
Development for Chagas Disease
A thorough review of the published scientific literature and clinical trial databases does not provide significant evidence for the development of this compound specifically for Chagas disease, which is caused by the parasite Trypanosoma cruzi. The overwhelming majority of research and development efforts for this compound and the broader imidazolopiperazine class have been focused on malaria.
Clinical Development and Future Outlook
While this compound itself remains a preclinical candidate, its close analog, ganaplacide (KAF156), is in advanced clinical development.[8][9] Ganaplacide is being evaluated in a Phase 3 clinical trial in combination with a new solid dispersion formulation of lumefantrine.[9] This combination therapy has the potential to be a once-daily treatment for uncomplicated malaria and may also be effective against artemisinin-resistant parasites.[9] The progress of ganaplacide through clinical trials is a strong indicator of the potential of the imidazolopiperazine class, and the preclinical data from this compound has been instrumental in understanding the mechanism of action of these promising antimalarial agents.
The continued development of compounds like this compound and ganaplacide is crucial for the global effort to control and eliminate malaria, particularly in the face of growing drug resistance.
Logical Relationship Diagram
References
- 1. Pan-active imidazolopiperazine antimalarials target the Plasmodium falciparum intracellular secretory pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. GNF-179 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. Imidazolopiperazine (IPZ)-Induced Differential Transcriptomic Responses on Plasmodium falciparum Wild-Type and IPZ-Resistant Mutant Parasites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Plasmodium SEY1 is a novel druggable target that contributes to imidazolopiperazine mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mutations in the Plasmodium falciparum Cyclic Amine Resistance Locus (PfCARL) Confer Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. New Novartis drug aims to tackle parasite resistance to antimalarials | Devex [devex.com]
- 9. novartis.com [novartis.com]
GNF179: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive overview of the chemical and biological properties of GNF179, a promising antimalarial compound. The information is curated for researchers and professionals involved in drug discovery and development, with a focus on structured data, detailed experimental methodologies, and visual representations of its mechanism of action.
Chemical Structure and Properties
This compound is an optimized 8,8-dimethyl imidazolopiperazine analog with the following chemical identity:
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IUPAC Name: 2-amino-1-{3-[(4-chlorophenyl)amino]-2-(4-fluorophenyl)-8,8-dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}ethan-1-one[1]
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SMILES String: CC1(C)C2=NC(=C(NC3C=CC(Cl)=CC=3)N2CCN1C(=O)CN)C1C=CC(F)=CC=1[1]
-
InChI Key: KFSKTWYDIHJITF-UHFFFAOYSA-N[1]
| Property | Value | Source |
| Molecular Formula | C22H23ClFN5O | [1][2] |
| Molecular Weight | 427.90 g/mol | [1][2] |
| Appearance | Solid Powder | [1] |
| Purity | ≥98% | [1] |
Solubility
This compound exhibits varying solubility depending on the solvent system used. The following table summarizes key solubility data:
| Solvent | Concentration | Notes | Source |
| DMSO | 120-125 mg/mL (280.44-292.12 mM) | Sonication is recommended. | [1][2] |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 4 mg/mL (9.35 mM) | Sonication is recommended. | [2] |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL (4.86 mM) | Clear solution. | [3] |
| 10% DMSO + 90% Corn Oil | ≥ 2.08 mg/mL (4.86 mM) | Clear solution. | [3] |
Biological Activity and Mechanism of Action
This compound is a potent antimalarial agent effective against multiple life stages of Plasmodium parasites, including asexual blood stages, liver stages, and gametocytes, making it a candidate for treatment, prophylaxis, and transmission-blocking strategies.[4] It demonstrates low nanomolar potency against drug-resistant strains of P. falciparum.[2][3]
The primary mechanism of action of this compound involves the disruption of the parasite's intracellular secretory pathway.[5][6][7] This leads to endoplasmic reticulum (ER) stress by impeding protein sorting, folding, and trafficking.[5][6][7]
A key molecular target contributing to the mechanism of action of imidazolopiperazines like this compound is believed to be SEY1 , an essential dynamin-like GTPase involved in the homotypic fusion of ER membranes.[8][9][10] this compound has been shown to bind to Plasmodium SEY1, inhibit its GTPase activity, and consequently alter the morphology of the ER and Golgi apparatus in the parasite.[8][9][10]
dot
Caption: this compound inhibits the GTPase SEY1, disrupting ER function and leading to parasite death.
Experimental Protocols
In Vitro Parasite Growth Inhibition Assay (SYBR Green I)
This assay is commonly used to determine the 50% inhibitory concentration (IC50) of antimalarial compounds against the asexual blood stages of P. falciparum.
Methodology:
-
Parasite Culture: Asynchronous P. falciparum cultures, primarily at the ring stage, are synchronized using 5% D-sorbitol.[11][12]
-
Assay Preparation: The synchronized culture is diluted to a hematocrit of 2% and a parasitemia of 0.3-0.5% in complete culture medium.
-
Drug Dilution: this compound is serially diluted in complete medium and added to a 96-well plate.
-
Incubation: The parasite culture is added to the wells containing the drug dilutions and incubated for 72 hours under standard culture conditions.[13]
-
Lysis and Staining: A lysis buffer containing the fluorescent dye SYBR Green I is added to each well. SYBR Green I intercalates with DNA, and its fluorescence is proportional to the amount of parasitic DNA.
-
Fluorescence Measurement: The plate is incubated in the dark, and fluorescence is measured using a microplate reader.
-
Data Analysis: The IC50 values are calculated by plotting the fluorescence intensity against the drug concentration and fitting the data to a sigmoidal dose-response curve.
dot
Caption: Workflow for determining the in vitro potency of this compound using the SYBR Green I assay.
In Vivo Efficacy in a Rodent Malaria Model
In vivo studies are crucial for evaluating the oral bioavailability and efficacy of antimalarial compounds.
Methodology:
-
Animal Model: A common model is the Plasmodium berghei-infected mouse model.
-
Infection: Mice are infected with P. berghei sporozoites.
-
Drug Administration: this compound is formulated for oral administration (e.g., in a vehicle like 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline).[2]
-
Treatment: A single oral dose of this compound is administered to the infected mice at a specified concentration (e.g., 15 mg/kg or 100 mg/kg).[1][2]
-
Monitoring: Parasitemia levels are monitored daily by microscopic examination of Giemsa-stained blood smears. Mouse survival is also recorded.
-
Data Analysis: The reduction in parasitemia and the increase in survival time are used to assess the in vivo efficacy of the compound.
Pharmacokinetic Properties
Pharmacokinetic studies in mice have provided valuable insights into the drug-like properties of this compound.
| Parameter | Value | Species | Source |
| Clearance (CL) | 22 ml/min/kg | Mouse | [1][2] |
| Volume of Distribution (Vss) | 11.8 L/kg | Mouse | [1][2] |
| Mean Residence Time (MRT) | 9 hours | Mouse | [1][2] |
| Terminal Half-life (t1/2) | 8.9 hours | Mouse | [1][2] |
Resistance Mechanisms
Resistance to imidazolopiperazines, including this compound, has been associated with mutations in several P. falciparum genes:
-
pfcarl (cyclic amine resistance locus): Mutations in this gene, which encodes a protein localized to the cis-Golgi apparatus, are sufficient to confer resistance to this compound in both asexual and sexual parasite stages.[14]
-
pfact (acetyl-CoA transporter) and pfugt (UDP-galactose transporter): Mutations in these transporter genes have also been linked to resistance.[11][15]
These findings suggest that resistance may arise through alterations in fatty acid transport and membrane protein trafficking, potentially compensating for the disruptive effects of this compound on the secretory pathway.[11]
dot
Caption: Mutations in key genes can lead to resistance against this compound by altering trafficking pathways.
References
- 1. allgenbio.com [allgenbio.com]
- 2. This compound | Parasite | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound (KAF179) | Antimalarial | Probechem Biochemicals [probechem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. malariaworld.org [malariaworld.org]
- 8. Plasmodium SEY1 is a novel druggable target that contributes to imidazolopiperazine mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Plasmodium SEY1 is a novel druggable target that contributes to imidazolopiperazine mechanism of action [ouci.dntb.gov.ua]
- 10. Plasmodium SEY1 is a novel druggable target that contributes to imidazolopiperazine mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. A conserved metabolic signature associated with response to fast-acting anti-malarial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assessment In Vitro of the Antimalarial and Transmission-Blocking Activities of Cipargamin and Ganaplacide in Artemisinin-Resistant Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mutations in the Plasmodium falciparum Cyclic Amine Resistance Locus (PfCARL) Confer Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ganaplacide | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
GNF179: A Technical Guide to its Antimalarial Spectrum of Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the antimalarial activity of GNF179, an imidazolopiperazine analog. It consolidates key quantitative data, details experimental methodologies, and visualizes the compound's mechanism of action and resistance pathways.
In Vitro Activity of this compound
This compound demonstrates potent activity against the asexual blood stages of Plasmodium falciparum, including multidrug-resistant strains. It is also active against sexual stage gametocytes, highlighting its potential for transmission-blocking.
Asexual Blood Stage Activity
The 50% inhibitory concentration (IC50) of this compound has been determined against various P. falciparum strains.
| Strain | This compound IC50 (nM) | Notes |
| W2 | 4.8[1] | Multidrug-resistant strain |
| Dd2 | 3.1 ± 0.25 | - |
| Dd2 (with DTT) | 0.38 ± 0.1 | DTT induces the unfolded protein response, sensitizing parasites to this compound[2] |
| NF54 | 5.5 ± 0.39 | - |
| NF54 (with DTT) | 1.2 ± 0.22 | DTT induces the unfolded protein response, sensitizing parasites to this compound[2] |
Gametocyte Activity
This compound exhibits significant activity against Stage V gametocytes, the mature form responsible for transmission to mosquitoes.
| Strain | This compound EC50 (nM) | Notes |
| NF54 | 8.8 ± 2.7[2] | Wild-type |
| NF54 (pfcarl L830V) | 2,550 ± 780[2] | 290-fold increase in resistance compared to wild-type |
In Vivo Efficacy
In rodent models of malaria, this compound has demonstrated oral activity, protecting against infection.
| Animal Model | This compound Dose | Administration | Outcome |
| Naïve Balb/C mice infected with P. berghei | 15 mg/kg[1] | Single oral dose | Protected against an infectious sporozoite challenge[1] |
Mechanism of Action
This compound's primary mechanism of action involves the disruption of the parasite's secretory pathway, leading to endoplasmic reticulum (ER) stress.[3][4][5] This is distinct from the mechanisms of many standard antimalarials.[3][4]
A key molecular target contributing to the activity of imidazolopiperazines like this compound is believed to be the dynamin-like GTPase SEY1.[6][7] this compound has been shown to bind to Plasmodium SEY1 and inhibit its GTPase activity, which is crucial for maintaining the architecture of the ER.[6][7] This inhibition leads to morphological changes in the parasite's ER and Golgi apparatus.[6][7]
Caption: Proposed mechanism of action of this compound targeting SEY1 and disrupting the parasite's secretory pathway.
Resistance Mechanisms
Resistance to this compound is primarily associated with mutations in the Plasmodium falciparum Cyclic Amine Resistance Locus (pfcarl).[2][8] Mutations in two other transporter genes, pfugt (UDP-galactose transporter) and pfact (acetyl-CoA transporter), have also been shown to confer high levels of resistance.[9][10]
Impact of Resistance Mutations on this compound Potency
| Gene | Mutation | Fold Increase in IC50/EC50 |
| pfcarl | L830V (in NF54) | ~290-fold (EC50, gametocytes)[2] |
| pfcarl | S1076I | - |
| pfcarl | P822L | - |
| pfugt | F37V | 183 to 540-fold[9] |
| pfact | Stop-gain at position 242 | 353-fold[9] |
It is important to note that mutations in pfcarl do not confer cross-resistance to standard antimalarials such as artemisinin, chloroquine, mefloquine, pyrimethamine, and atovaquone.[2]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mutations in the Plasmodium falciparum Cyclic Amine Resistance Locus (PfCARL) Confer Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pan-active imidazolopiperazine antimalarials target the Plasmodium falciparum intracellular secretory pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. malariaworld.org [malariaworld.org]
- 5. researchgate.net [researchgate.net]
- 6. Plasmodium SEY1 is a novel druggable target that contributes to imidazolopiperazine mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Plasmodium SEY1 is a novel druggable target that contributes to imidazolopiperazine mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Plasmodium falciparum Cyclic Amine Resistance Locus (PfCARL), a Resistance Mechanism for Two Distinct Compound Classes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Imidazolopiperazines Kill both Rings and Dormant Rings in Wild-Type and K13 Artemisinin-Resistant Plasmodium falciparum In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
GNF179: Targeting the Parasite's Secretory Pathway for Novel Antimalarial Therapies
An In-depth Technical Guide for Researchers and Drug Development Professionals
The imidazolopiperazines (IZPs) represent a promising new class of antimalarial compounds, with GNF179 and its analog Ganaplacide (KAF156) demonstrating potent activity against multiple stages of the Plasmodium parasite's life cycle.[1][2][3][4] This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, focusing on its targets within the parasite's secretory pathway. It is intended for researchers, scientists, and drug development professionals seeking detailed information on this novel antimalarial candidate.
Mechanism of Action: Disruption of the Secretory Pathway
This compound exerts its antimalarial effect by targeting the parasite's intracellular secretory pathway, a critical process for protein trafficking and export.[1][2] This mechanism is distinct from that of many standard antimalarials.[2][3] Treatment with this compound leads to a cascade of events within the parasite, ultimately inhibiting its growth and development.
The primary cellular effects of this compound include:
-
ER and Golgi Morphology Changes: this compound treatment results in the expansion of the endoplasmic reticulum (ER) and alters the morphology of the Golgi apparatus.[1][2][5]
-
Inhibition of Protein Trafficking: The compound blocks the proper sorting, folding, and trafficking of proteins from the ER and Golgi.[1][6]
-
Blocked Permeation Pathways: By inhibiting the export of proteins to the surface of the infected red blood cell, this compound prevents the establishment of new permeation pathways, which are essential for nutrient uptake by the parasite.[1][2][3]
Identified Molecular Target: SEY1
Recent studies have identified Plasmodium falciparum SEY1 (PF3D7_1416100) as a key molecular target of this compound.[5][7] SEY1 is a dynamin-like GTPase that plays a crucial role in the homotypic fusion of ER membranes, a process essential for maintaining ER architecture.[5]
This compound has been shown to directly interact with SEY1:
-
Binding: this compound binds to recombinant Plasmodium SEY1.[5][7]
-
Inhibition of GTPase Activity: This binding subsequently inhibits the GTPase activity of SEY1, which is critical for its function in ER fusion.[5][7]
-
Thermal Destabilization: this compound treatment decreases the melting temperature of Plasmodium SEY1, further indicating a direct interaction.[5][7]
The inhibition of SEY1's function by this compound is consistent with the observed phenotypes of ER and Golgi morphology defects.[5]
Quantitative Data on this compound Activity
The potency of this compound has been quantified against various strains of P. falciparum. The half-maximal inhibitory concentration (IC50) values demonstrate its potent activity against drug-sensitive and multidrug-resistant strains, while mutations in specific genes can confer high levels of resistance.
| Strain | Genotype | This compound IC50 (nM) | Reference(s) |
| Dd2 | Wild-type (multidrug-resistant) | 4.8 - 9 | [8][9][10] |
| NF54 | Wild-type | 5.5 | [8] |
| KAD452-R3 | pfcarl triple mutant | >1000 | [6][11] |
| B3 | pfact stop-gain mutant | ~1800 | [10] |
| - | pfugt F37V mutant | ~926 | [10] |
Table 1: In vitro activity of this compound against asexual blood-stage P. falciparum.
Fluorescently-labeled this compound analogs have been used to study its localization, and while they retain activity, their potency can be reduced.
| Compound | Wild-Type IC50 | KAD452-R3 IC50 | Reference(s) |
| This compound | 5 nM | >1000 nM | [3] |
| This compound-NBD | 19 nM | >1000 nM | [3] |
| This compound-Coumarin-1 | 1.2 µM | > 10 µM | [3] |
Table 2: Potency of this compound and its fluorescently-conjugated forms.
Mechanisms of Resistance
In vitro evolution studies have identified several genes in which mutations can confer resistance to this compound. These genes encode proteins that are localized to the ER or Golgi, reinforcing the secretory pathway as the primary target of the imidazolopiperazine class.[3][12]
The key resistance-conferring genes are:
-
pfcarl (Plasmodium falciparum cyclic amine resistance locus): Multiple mutations in this gene are associated with resistance.[8][13][14] Strains with single point mutations can exhibit significant increases in IC50 values, while double and triple mutants can lead to high-level resistance.[8]
-
pfact (acetyl-CoA transporter): Truncating mutations in this gene have been shown to cause a dramatic decrease in sensitivity to this compound.[10]
-
pfugt (UDP-galactose transporter): A specific mutation (F37V) in this transporter also confers a high level of resistance.[10]
| Gene | Mutation | Fold Increase in IC50 vs. Wild-Type | Reference(s) |
| pfcarl | S1076I | ~40-fold | [8][13] |
| pfcarl | P822L | - | [8] |
| pfcarl | I1139K | >10-fold | [8] |
| pfact | S242* (stop codon) | ~353-fold to 947-fold | [10] |
| pfugt | F37V | ~183-fold to 540-fold | [10] |
Table 3: Fold resistance to this compound conferred by mutations in key genes.
Key Experimental Protocols
This section details the methodologies for key experiments used to elucidate the mechanism of action and resistance to this compound.
In Vitro Drug Susceptibility Assay (SYBR Green I)
This assay is used to determine the IC50 of antimalarial compounds against P. falciparum.
Methodology:
-
Parasite Culture: Asynchronous or synchronized ring-stage P. falciparum parasites are cultured under standard conditions (e.g., in human erythrocytes at 2-4% hematocrit in RPMI-1640 medium supplemented with Albumax or human serum).[8][15]
-
Drug Dilution: this compound is serially diluted in culture medium in a 96-well plate.
-
Incubation: Parasite culture (e.g., at 1% parasitemia and 2% hematocrit) is added to the wells containing the drug dilutions.[15] A drug-free control is included.
-
Exposure: The plate is incubated for 72 hours under standard culture conditions (37°C, 5% CO2, 5% O2).[8]
-
Lysis and Staining: After incubation, the plate is frozen to lyse the red blood cells. Lysis buffer containing the fluorescent DNA-intercalating dye SYBR Green I is then added to each well.
-
Fluorescence Reading: The plate is incubated in the dark for 1 hour, and fluorescence is measured using a plate reader (excitation ~485 nm, emission ~528 nm).[15]
-
Data Analysis: Fluorescence values are plotted against the drug concentration, and the IC50 is calculated using a nonlinear regression model (e.g., sigmoidal dose-response).[15]
This compound Localization via Fluorescence Microscopy
This method is used to visualize the subcellular localization of this compound within the parasite.
Methodology:
-
Compound Synthesis: Fluorescently-conjugated forms of this compound are synthesized (e.g., this compound-NBD or this compound-Coumarin-1).[3]
-
Parasite Culture and Treatment: Synchronized mid-ring stage parasites are treated with the fluorescent this compound conjugate (e.g., 100 nM this compound-NBD) for a short period (e.g., 30 minutes).[1][6]
-
Co-staining: To identify specific organelles, parasites are co-stained with live-cell dyes. For ER localization, ER-tracker Red is used.[3][6] For nuclear staining, DAPI or Hoechst 33342 is used.[6][11]
-
Imaging: Live parasites are imaged using a confocal fluorescence microscope.
-
Colocalization Analysis: The fluorescent signals from the this compound conjugate and the organelle-specific dyes are merged to determine the degree of colocalization.
CRISPR/Cas9-mediated Gene Editing for Resistance Validation
This protocol is used to introduce specific mutations into the parasite genome to confirm their role in conferring drug resistance.
Methodology:
-
Vector Construction: A plasmid is constructed containing the Cas9 nuclease, a guide RNA (gRNA) targeting the gene of interest (e.g., pfcarl), and a donor template. The donor template is a segment of the target gene containing the desired mutation (e.g., S1076I) plus silent mutations to prevent Cas9 from cleaving the repaired DNA.[8]
-
Transfection: The constructed plasmid is introduced into wild-type, drug-sensitive parasites (e.g., Dd2 or NF54 strains) via electroporation of infected red blood cells.[8]
-
Drug Selection: Transfected parasites are cultured under drug pressure (e.g., with blasticidin if the plasmid contains a resistance marker) to select for those that have successfully taken up the plasmid.
-
Editing and Cloning: The Cas9 nuclease creates a double-strand break at the target site, which is repaired by the parasite's machinery using the provided donor template, thereby introducing the mutation. Parasites are then cloned by limiting dilution to obtain a genetically homogenous population.
-
Verification: The presence of the desired mutation is confirmed by Sanger sequencing of the target locus.[10]
-
Phenotypic Analysis: The IC50 of the edited parasite line against this compound is determined using the SYBR Green I assay to confirm the resistance phenotype.[8]
Conclusion
This compound represents a significant advancement in the search for new antimalarial drugs. Its unique mechanism of action, centered on the disruption of the parasite's secretory pathway via the inhibition of targets like the ER-resident GTPase SEY1, opens a new front in the battle against drug-resistant malaria. The identification of resistance mechanisms involving ER/Golgi-localized transporters further solidifies the importance of this pathway. The experimental protocols and data presented in this guide offer a robust framework for further research into the imidazolopiperazines and the development of next-generation therapies that target the essential protein trafficking machinery of Plasmodium falciparum.
References
- 1. researchgate.net [researchgate.net]
- 2. malariaworld.org [malariaworld.org]
- 3. Pan-active imidazolopiperazine antimalarials target the Plasmodium falciparum intracellular secretory pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pan-active imidazolopiperazine antimalarials target the Plasmodium falciparum intracellular secretory pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Plasmodium SEY1 is a novel druggable target that contributes to imidazolopiperazine mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Plasmodium SEY1 is a novel druggable target that contributes to imidazolopiperazine mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mutations in the Plasmodium falciparum Cyclic Amine Resistance Locus (PfCARL) Confer Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Plasmodium falciparum Cyclic Amine Resistance Locus (PfCARL), a Resistance Mechanism for Two Distinct Compound Classes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
Unveiling Plasmodium SEY1: A Druggable Target for Imidazolopiperazine Antimalarials
An In-depth Technical Guide on the Identification and Validation of Plasmodium falciparum SEY1 as a Target of GNF179
Executive Summary
The emergence and spread of drug-resistant Plasmodium falciparum necessitates the discovery of novel antimalarial agents with new mechanisms of action. The imidazolopiperazines (IZPs), including the clinical candidate ganaplacide (KAF156) and its close analog this compound, represent a promising new class of antimalarials with activity against multiple life-cycle stages of the parasite. While the precise mode of action of IZPs has been elusive, recent research has identified Plasmodium SEY1, a dynamin-like GTPase crucial for endoplasmic reticulum (ER) integrity, as a key biological target.[1][2][3][4] This technical guide provides a comprehensive overview of the evidence supporting SEY1 as a target of this compound, detailing the experimental methodologies used for its identification and validation, presenting key quantitative data, and visualizing the underlying biological and experimental pathways.
Introduction: The Role of SEY1 in Plasmodium Biology
SEY1 (Synthetic Enhancement of YOP1) is a predicted essential dynamin-like GTPase that plays a critical role in the homotypic fusion of endoplasmic reticulum (ER) membranes.[1][3] This process is vital for maintaining the structural integrity and function of the ER, a central organelle for protein synthesis, folding, and transport in the parasite. In Saccharomyces cerevisiae, SEY1 proteins on adjacent ER membranes bind to GTP, which initiates dimerization and membrane tethering. Subsequent GTP hydrolysis leads to membrane fusion, followed by the dissociation of the SEY1 complex.[1] Given the rapid growth and proliferation of Plasmodium parasites, which involves significant expansion of the ER, the machinery governing ER morphology is an attractive target for therapeutic intervention. PfSEY1 (PF3D7_1416100) is conserved and predicted to be essential for parasite survival.[1]
Target Identification: An Omics-Driven Approach
The identification of SEY1 as a potential target of this compound was the result of a multi-pronged approach combining chemical genetics and proteomic affinity chromatography.[1][2][3][4] This systematic workflow allowed researchers to narrow down the potential protein interactors of this compound from the entire parasite proteome.
Caption: Experimental workflow for the identification and validation of Plasmodium SEY1 as a this compound target.
Quantitative Data: Evidence of Direct Interaction and Inhibition
A series of biochemical and cellular assays provided quantitative evidence for the direct interaction between this compound and Plasmodium SEY1, leading to the inhibition of its enzymatic activity and conferring a fitness cost to the parasite.
Table 1: this compound-SEY1 Binding and Functional Inhibition
| Assay Type | Plasmodium Species | Method | Key Finding | Value | Reference |
|---|---|---|---|---|---|
| Binding Affinity | P. knowlesi | Surface Plasmon Resonance (SPR) | This compound binds to recombinant PkSEY1 | KD = 144 µM | [1] |
| Target Engagement | P. vivax | Cellular Thermal Shift Assay (CETSA) | This compound decreases the melting temperature of PvSEY1, indicating direct binding in cell lysate. | Significant destabilization | [1] |
| Enzyme Inhibition | P. vivax | GTPase Activity Assay | This compound inhibits the GTPase activity of recombinant PvSEY1. | Inhibition observed | [1][2][3][4] |
| Molecular Docking | P. vivax | Homology Modeling | KAF156 (this compound analog) docks to the conserved GTPase domain (Walker A site). | Binding Energy = -7.10 kcal/mol |[1] |
Table 2: Cellular Consequences of SEY1 Targeting by this compound
| Assay Type | Organism | Genetic Background | Key Finding | IC50 / Fold Change | Reference |
|---|---|---|---|---|---|
| Antimalarial Potency | P. falciparum | W2 (multidrug resistant) | This compound exhibits potent antimalarial activity. | IC50 = 4.8 nM | [5] |
| Resistance | S. cerevisiae | GM + ScSEY1(S437*) mutant | Truncated SEY1 confers resistance to this compound. | 1.4-fold increase in IC50 | [3] |
| Resistance | S. cerevisiae | BY4741 + extra ScSEY1 copy | SEY1 overexpression confers resistance to this compound. | 1.5-fold increase in IC50 | [3] |
| Sensitivity | P. falciparum | PfSEY1 knockdown | Reduced SEY1 expression increases sensitivity to this compound. | Increased sensitivity | [1] |
| Cellular Effect | P. falciparum | 3D7 | this compound treatment disrupts ER and Golgi morphology. | Phenotype observed |[1][2][3][4] |
Mechanism of Action: this compound Disrupts ER Homeostasis via SEY1 Inhibition
The collective evidence points to a mechanism whereby this compound binds to the GTPase domain of SEY1, inhibiting its enzymatic activity. This disruption prevents the proper homotypic fusion of ER membranes, leading to morphological defects in the ER and Golgi apparatus.[1][2][3][4] As the parasite's secretory pathway is compromised, essential processes like protein trafficking are inhibited, ultimately leading to parasite death.
Caption: Proposed mechanism of SEY1-mediated ER fusion and its inhibition by this compound.
Detailed Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following protocols are summarized from the primary research.[1][3]
Cellular Thermal Shift Assay (CETSA)
This assay is used to verify direct target engagement in a cellular context. The principle is that ligand binding can stabilize a protein, altering its thermal denaturation profile.
-
Lysate Preparation: Yeast cells (Pichia pastoris GS115) expressing myc-tagged P. vivax SEY1 (PvSEY1) were cultured to early-log phase. Cells were harvested, and protein lysate was solubilized.
-
Compound Incubation: The solubilized lysate was divided into aliquots and incubated with 20 µM this compound, 20 µM artemisinin (B1665778) (negative control), or DMSO (vehicle control).
-
Thermal Challenge: Each incubation mix was further aliquoted and subjected to a temperature gradient ranging from 40°C to 65°C for a defined period.
-
Analysis: The remaining soluble PvSEY1-myc in each sample was quantified by Western blot, using an anti-myc antibody. Protein abundance was normalized to a loading control. A shift in the melting curve in the presence of this compound compared to controls indicates direct binding.
In Vitro GTPase Activity Assay
This assay directly measures the enzymatic function of SEY1 and its inhibition by this compound.
-
Enzyme Preparation: Recombinant, His-tagged PvSEY1 was expressed in Escherichia coli and purified from the cell lysate using a Ni-NTA column.
-
Reaction Setup: Reactions were prepared in a 96-well plate format. Each reaction contained 1 µM of the purified PvSEY1-containing eluate.
-
Inhibitor Addition: this compound or artemisinin (control) was added to the reactions at a final concentration of 125 µM.
-
Initiation and Incubation: The reaction was initiated by adding GTP at varying concentrations (0 µM to 250 µM). The plates were incubated for 30 minutes.
-
Detection: GTPase activity was measured by quantifying the amount of free phosphate (B84403) produced, a byproduct of GTP hydrolysis. This was achieved by measuring the absorbance at 360 nm using a malachite green-based phosphate detection reagent.
-
Analysis: Data were analyzed using non-linear regression to determine the effect of this compound on the enzymatic kinetics of PvSEY1.
Ultrastructure Expansion Microscopy (U-ExM)
U-ExM allows for super-resolution imaging of cellular structures, providing a detailed view of the morphological consequences of this compound treatment.
-
Parasite Culture and Treatment: Tightly synchronized P. falciparum 3D7 parasites were treated with 25 nM this compound or DMSO (control) for a specified duration.
-
Sample Preparation: Parasite samples were fixed, permeabilized, and embedded in a swellable polyacrylamide gel.
-
Immunolabeling: The gel-embedded samples were incubated with primary antibodies against markers for the ER (e.g., BiP) and Golgi (e.g., ERD2), followed by fluorescently labeled secondary antibodies.
-
Expansion: The gel was isotropically expanded by incubation in distilled water.
-
Imaging and Analysis: The expanded samples were imaged using a confocal microscope. The morphology and spatial relationship of the ER and Golgi were analyzed to identify any abnormalities caused by this compound treatment.
Conclusion and Future Directions
The identification and validation of Plasmodium SEY1 as a direct target of the imidazolopiperazine this compound marks a significant advancement in the understanding of this clinical-stage antimalarial class.[1][2][3][4] The data strongly support a mechanism of action involving the inhibition of SEY1's GTPase activity, which disrupts ER homeostasis and integrity, leading to parasite death. SEY1's essentiality in P. falciparum further underscores its value as a novel and druggable antimalarial target.[1][2][3][4]
Future research should focus on:
-
Structural Biology: Elucidating the co-crystal structure of SEY1 with this compound or ganaplacide to understand the precise binding interactions and inform the design of next-generation inhibitors.
-
Resistance Mechanisms: While overexpression of SEY1 confers a degree of resistance, other mechanisms involving transporters like PfCARL are also known.[6] Understanding the interplay between direct target mutation/amplification and other resistance pathways is critical.
-
Broad-Spectrum Activity: Investigating whether SEY1 is the primary target of imidazolopiperazines across different Plasmodium species and life-cycle stages.
This body of work not only provides a robust validation of a new antimalarial target but also offers a detailed methodological blueprint for future drug discovery and mechanism-of-action studies.
References
- 1. Plasmodium SEY1 is a novel druggable target that contributes to imidazolopiperazine mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Plasmodium SEY1 is a novel druggable target that contributes to imidazolopiperazine mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Plasmodium SEY1 is a novel druggable target that contributes to imidazolopiperazine mechanism of action [ouci.dntb.gov.ua]
- 5. Pan-active imidazolopiperazine antimalarials target the Plasmodium falciparum intracellular secretory pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Target Identification and Validation of the Imidazolopiperazine Class of Antimalarials [escholarship.org]
Imidazolopiperazines: A Technical Guide to a New Class of Antimalarial Agents
For Researchers, Scientists, and Drug Development Professionals
Abstract
The emergence and spread of drug-resistant Plasmodium parasites demand the urgent development of novel antimalarial agents with new mechanisms of action. The imidazolopiperazine (IZP) class of compounds has emerged as a promising new therapeutic option, demonstrating potent activity against multiple life-cycle stages of the malaria parasite, including drug-resistant strains. This technical guide provides an in-depth overview of the imidazolopiperazine class, with a focus on the clinical candidate ganaplacide (KAF156) and its close analog GNF179. It covers their proposed mechanism of action, key preclinical and clinical data, and detailed experimental protocols relevant to their evaluation.
Introduction
Malaria remains a significant global health burden, with resistance to current artemisinin-based combination therapies (ACTs) posing a serious threat to malaria control and elimination efforts. The imidazolopiperazines are a novel class of antimalarials discovered through phenotypic screening and subsequently optimized for potency and pharmacokinetic properties.[1] The lead clinical candidate, ganaplacide (KAF156), is currently in late-stage clinical development and has shown promise for use in prophylaxis, treatment, and blocking disease transmission.[2]
Mechanism of Action: Targeting the Parasite's Secretory Pathway
Initial hypotheses about the mechanism of action of imidazolopiperazines have evolved with further research. While early studies explored various possibilities, a growing body of evidence points towards the disruption of the Plasmodium falciparum intracellular secretory pathway as the primary mode of action.[3][4][5]
Metabolic profiling of parasites treated with KAF156 did not show clear perturbations indicative of inhibition of pathways like the cytochrome bc1 complex, dihydroorotate (B8406146) dehydrogenase, or dihydrofolate reductase.[3][6] Instead, studies with the close analog this compound revealed that IZPs cause endoplasmic reticulum (ER) expansion and inhibit protein trafficking.[3][5]
A potential molecular target for the imidazolopiperazine class has been identified as the dynamin-like GTPase SEY1.[7] SEY1 is predicted to be an essential protein in P. falciparum involved in the homotypic fusion of ER membranes. Chemical genetics and proteomic affinity chromatography have shown that this compound interacts with SEY1, leading to a decrease in its melting temperature.[7] This interaction is thought to disrupt the function of the ER, leading to the observed effects on protein secretion and ultimately, parasite death.
dot```dot digraph "Imidazolopiperazine_Mechanism_of_Action" { graph [fontname="Arial", fontsize=12, rankdir="LR", splines=ortho, nodesep=0.6, ransep=1.2]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10, arrowhead=normal, color="#202124"];
// Nodes IZP [label="Imidazolopiperazine\n(e.g., Ganaplacide)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SEY1 [label="Plasmodium SEY1\n(Dynamin-like GTPase)", fillcolor="#FBBC05", fontcolor="#202124"]; ER_Fusion [label="Homotypic ER\nMembrane Fusion", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ER_Stress [label="ER Stress and\nExpansion", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Protein_Trafficking [label="Protein Trafficking\n& Secretory Pathway", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Parasite_Death [label="Parasite Death", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges IZP -> SEY1 [label="Binds to and inhibits"]; SEY1 -> ER_Fusion [style=dashed, arrowhead=none, label="Essential for"]; IZP -> ER_Fusion [label="Disrupts", color="#EA4335"]; ER_Fusion -> ER_Stress [label="Leads to"]; ER_Stress -> Protein_Trafficking [label="Inhibits"]; Protein_Trafficking -> Parasite_Death [label="Results in"]; }
Assessment of Protein Trafficking and Secretion
Investigating the effect of imidazolopiperazines on the parasite's secretory pathway often involves immunofluorescence assays (IFA) to visualize the localization of specific proteins.
Principle: This method uses antibodies to detect the location of a target protein within the parasite-infected red blood cell. By comparing the localization of key secreted proteins in treated versus untreated parasites, the disruptive effect of the compound on protein trafficking can be assessed.
Procedure Outline:
-
Parasite Culture and Treatment: Culture P. falciparum (potentially a line expressing an epitope-tagged exported protein) to the desired stage (e.g., trophozoites). Treat the culture with the imidazolopiperazine compound or a vehicle control for a defined period.
-
Sample Preparation: Prepare thin blood smears of the treated and untreated parasite cultures on glass slides.
-
Fixation and Permeabilization: Fix the cells (e.g., with a mixture of acetone (B3395972) and methanol (B129727) at -20°C) to preserve the cellular structure. Permeabilize the cell membranes to allow entry of antibodies.
-
Antibody Staining:
-
Incubate the slides with a primary antibody specific to the protein of interest (e.g., an exported protein or an ER-resident protein).
-
Wash to remove unbound primary antibody.
-
Incubate with a fluorescently-labeled secondary antibody that binds to the primary antibody.
-
Counterstain with a DNA dye (e.g., DAPI) to visualize the parasite nucleus.
-
-
Microscopy and Image Analysis:
-
Mount the slides with an anti-fade mounting medium.
-
Visualize the slides using a fluorescence microscope.
-
Capture images and analyze the localization of the fluorescent signal corresponding to the target protein. A disruption in the normal trafficking pattern (e.g., accumulation in the ER) in the treated samples would indicate an effect on the secretory pathway.
-
Drug Discovery and Optimization Workflow
The development of the imidazolopiperazine class followed a structured drug discovery and optimization process.
dot
Conclusion
The imidazolopiperazine class of antimalarials represents a significant advancement in the fight against malaria. Their novel mechanism of action, targeting the parasite's secretory pathway, makes them effective against drug-resistant strains. The lead candidate, ganaplacide (KAF156), has demonstrated a promising profile, with potent multi-stage activity and favorable pharmacokinetic properties. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug developers working on this important new class of antimalarial agents. Further research into the precise molecular interactions with their target(s) and continued clinical evaluation will be crucial in realizing the full potential of imidazolopiperazines in the global effort to eradicate malaria.
References
- 1. researchgate.net [researchgate.net]
- 2. KAF156 Is an Antimalarial Clinical Candidate with Potential for Use in Prophylaxis, Treatment, and Prevention of Disease Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The early preclinical and clinical development of ganaplacide (KAF156), a novel antimalarial compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pan-active imidazolopiperazine antimalarials target the Plasmodium falciparum intracellular secretory pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
GNF179: A Deep Dive into its Effects on Plasmodium Liver Stages
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the effects of GNF179, an imidazolopiperazine antimalarial compound, on the liver stages of Plasmodium parasites. This compound has demonstrated potent activity against both the blood and liver stages of the parasite, making it a subject of significant interest in the pursuit of next-generation antimalarial drugs. This document collates key quantitative data, details experimental methodologies, and visualizes the compound's mechanism of action and relevant experimental workflows.
Core Efficacy Data of this compound Against Plasmodium
This compound exhibits potent inhibitory activity against Plasmodium liver stages in vitro and provides effective causal prophylaxis in vivo. The following tables summarize the key quantitative data from published studies.
Table 1: In Vitro Activity of this compound against Plasmodium Liver and Blood Stages
| Compound | Plasmodium Species & Stage | Cell Line | Assay Type | IC50 (nM) | Citation |
| This compound | P. yoelii (Liver Stage) | HepG2-A16-CD81EGFP | Parasite Area Measurement | 59 | [1] |
| This compound | P. falciparum 3D7 (Blood Stage) | - | SYBR Green Assay | 37 | [1] |
| This compound | P. falciparum W2 (Blood Stage) | - | SYBR Green Assay | 39 | [1] |
Table 2: In Vivo Prophylactic Efficacy of this compound against Plasmodium berghei
| Dose (mg/kg, p.o.) | Administration Time Relative to Infection | Average Survival (%) | Prepatent Period (days) | Citation |
| 5 | 1-3 hours before | 20 | 4.2 | [2] |
| 15 | 1-3 hours before | 100 | Not Applicable | [2] |
| 15 | 6 hours after | 80 | 6.2 | [2] |
| 20 | 1-3 hours before | 100 | Not Applicable | [2] |
Mechanism of Action: Targeting the Parasite's Secretory Pathway
Recent studies have elucidated that this compound and other imidazolopiperazines target the Plasmodium secretory pathway. The primary mechanism involves the inhibition of a dynamin-like GTPase known as SEY1.[3][4]
This compound has been shown to bind to Plasmodium SEY1, inhibiting its GTPase activity.[4] This enzyme is crucial for maintaining the architecture of the endoplasmic reticulum (ER).[3] Treatment with this compound leads to observable changes in the morphology of the parasite's ER and Golgi apparatus.[3][4] This disruption of the secretory pathway ultimately inhibits parasite development. Furthermore, SEY1 has been identified as an essential gene in P. falciparum, underscoring its potential as a druggable target.[3]
Experimental Protocols
The following sections detail the methodologies employed in key experiments to assess the efficacy of this compound against Plasmodium liver stages.
In Vitro P. yoelii Liver Stage Inhibition Assay
This assay is designed to quantify the effect of compounds on the development of Plasmodium yoelii exo-erythrocytic forms (EEFs) in vitro.
-
Cell Culture: HepG2-A16-CD81EGFP cells, which are highly susceptible to P. yoelii infection, are seeded in 384-well plates and cultured to confluence.
-
Sporozoite Isolation: P. yoelii sporozoites are dissected from the salivary glands of infected Anopheles mosquitoes.
-
Infection: The cultured HepG2-A16-CD81EGFP cells are infected with the isolated sporozoites.
-
Compound Treatment: Following infection, the culture medium is replaced with a medium containing this compound at various concentrations. Control wells are treated with DMSO.
-
Incubation: The infected and treated cells are incubated for 48 hours to allow for parasite development.
-
Staining and Imaging: After incubation, the cells are fixed and stained with Hoechst 33342 to visualize host and parasite nuclei, and with an antibody against Plasmodium HSP70 to identify the parasites.[1] High-content imaging is then performed.
-
Data Analysis: Image analysis software is used to quantify the number and size (area) of the parasites (EEFs) in each well. The IC50 is calculated by determining the compound concentration that results in a 50% reduction in parasite size or number compared to the DMSO control.[1]
In Vivo Causal Prophylaxis Assay (P. berghei)
This in vivo assay evaluates the ability of a compound to prevent the establishment of a blood-stage infection when administered before or shortly after the introduction of sporozoites.
-
Animal Model: Mice are used as the host for Plasmodium berghei infection.
-
Compound Administration: this compound is administered orally (p.o.) to groups of mice at different doses. The timing of administration can be varied, for instance, 1-3 hours before infection or 6 hours post-infection, to assess prophylactic and early treatment effects respectively.[2]
-
Infection: Mice are infected with P. berghei sporozoites, typically via intravenous injection or the bite of infected mosquitoes.
-
Monitoring: Blood smears are taken from the mice daily, starting from day 3 post-infection, and examined for the presence of blood-stage parasites.
-
Endpoint: The primary endpoints are the prepatent period (the time until blood-stage parasites are detectable) and the percentage of mice that remain parasite-free for the duration of the experiment.[2]
This guide provides a foundational understanding of this compound's impact on Plasmodium liver stages, grounded in the available scientific literature. The potent, dual-stage activity of this imidazolopiperazine, coupled with its novel mechanism of action, highlights its potential as a valuable tool in the fight against malaria.
References
- 1. Imaging of Plasmodium liver stages to drive next-generation antimalarial drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 3. Plasmodium SEY1 is a novel druggable target that contributes to imidazolopiperazine mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Plasmodium SEY1 is a novel druggable target that contributes to imidazolopiperazine mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
GNF179: A Technical Deep Dive into its Transmission-Blocking Activity
For Researchers, Scientists, and Drug Development Professionals
GNF179, an imidazolopiperazine analog, has emerged as a potent antimalarial agent with significant transmission-blocking capabilities. This document provides an in-depth technical guide to its core transmission-blocking activity, mechanism of action, and the experimental protocols used to evaluate its efficacy.
Quantitative Efficacy of this compound
This compound demonstrates potent activity against various stages of Plasmodium falciparum, including the sexual stages responsible for transmission from human to mosquito. Its efficacy has been quantified in several key studies, with data summarized below.
| Parameter | Strain | Value | Assay | Source |
| Oocyst Formation | Field Isolates | Abolished at 5 nM | Ex vivo Direct Membrane Feeding Assay (DMFA) | [1] |
| EC50 (Stage V Gametocytes) | NF54 | 9 nM | MitoTracker Viability Assay | [2] |
| IC50 (Asexual Blood Stage) | W2 (multidrug resistant) | 4.8 nM | Not Specified | [3] |
| EC50 (Gametocytes, pfcarl L830V mutant) | NF54-derived clone | 2.55 µM | MitoTracker Viability Assay | [2] |
Mechanism of Action: Targeting the Secretory Pathway
Recent studies have elucidated that this compound's mechanism of action involves the disruption of the parasite's intracellular secretory pathway.[4][5][6] The primary target identified is the Plasmodium dynamin-like SEY1 GTPase, an essential protein involved in the homotypic fusion of endoplasmic reticulum (ER) membranes.[7][8][9]
Key mechanistic actions include:
-
Inhibition of SEY1 GTPase Activity: this compound binds to Plasmodium SEY1 and inhibits its GTPase activity.[7][9]
-
ER and Golgi Morphology Disruption: Treatment with this compound leads to observable changes in the morphology of the parasite's endoplasmic reticulum and Golgi apparatus.[7][9]
-
Inhibition of Protein Trafficking: The compound inhibits protein trafficking and blocks the establishment of new permeation pathways in the parasite.[4][6]
Mutations in the Plasmodium falciparum cyclic amine resistance locus (pfcarl) have been shown to confer resistance to this compound, leading to a significant increase in the effective concentration required to inhibit gametocyte viability.[2]
Experimental Protocols
The evaluation of this compound's transmission-blocking activity relies on specialized in vitro and ex vivo assays.
Ex vivo Direct Membrane Feeding Assay (DMFA) for Transmission-Blocking Activity
This assay assesses the ability of a compound to prevent the transmission of gametocytes from infected human blood to mosquitoes.
Protocol:
-
Sample Collection: Fresh blood samples containing P. falciparum gametocytes are collected from asymptomatic individuals.
-
Ex vivo Culture: The collected gametocytes are cultured ex vivo for 48 hours in a medium supplemented with 10% horse serum at 4% hematocrit to maintain viability and infectivity.[1]
-
Compound Exposure: Gametocytes are exposed to various concentrations of this compound or a vehicle control (DMSO) for 48 hours prior to mosquito feeding.[1]
-
Membrane Feeding: The treated blood is fed to Anopheles mosquitoes through a membrane feeding apparatus.
-
Oocyst Evaluation: After a set period, the mosquito midguts are dissected and stained to count the number of oocysts. The transmission-blocking activity is determined by the reduction in oocyst prevalence and intensity in the this compound-treated group compared to the control.
MitoTracker Viability Assay for Stage V Gametocytes
This assay measures the viability of mature stage V gametocytes after compound exposure.
Protocol:
-
Gametocyte Culture: Synchronized stage V gametocytes of the desired P. falciparum strain are generated.
-
Compound Treatment: Gametocytes are exposed to a serial dilution of this compound for a defined period.
-
MitoTracker Staining: The gametocytes are then stained with a mitochondrial potential-dependent dye, such as MitoTracker.
-
Flow Cytometry Analysis: The viability is assessed by flow cytometry, where a loss of mitochondrial membrane potential indicates cell death.
-
EC50 Determination: The 50% effective concentration (EC50) is calculated from the dose-response curve.[2]
Visualizations
Proposed Mechanism of Action of this compound
Caption: this compound inhibits SEY1, disrupting ER morphology and the secretory pathway.
Experimental Workflow for Transmission-Blocking Assay
Caption: Workflow of the ex vivo Direct Membrane Feeding Assay (DMFA).
References
- 1. A Novel Ex Vivo Drug Assay for Assessing the Transmission-Blocking Activity of Compounds on Field-Isolated Plasmodium falciparum Gametocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mutations in the Plasmodium falciparum Cyclic Amine Resistance Locus (PfCARL) Confer Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. malariaworld.org [malariaworld.org]
- 5. researchgate.net [researchgate.net]
- 6. Pan-active imidazolopiperazine antimalarials target the Plasmodium falciparum intracellular secretory pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Plasmodium SEY1 is a novel druggable target that contributes to imidazolopiperazine mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Plasmodium SEY1 is a novel druggable target that contributes to imidazolopiperazine mechanism of action [ouci.dntb.gov.ua]
- 9. Plasmodium SEY1 is a novel druggable target that contributes to imidazolopiperazine mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
GNF179 and Endoplasmic Reticulum Stress in Parasites: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence and spread of drug resistance in protozoan parasites, the causative agents of devastating diseases such as malaria, Chagas disease, and leishmaniasis, necessitates the urgent development of novel therapeutics with unique mechanisms of action. One promising avenue of research is the targeting of essential cellular processes in these parasites that are distinct from their mammalian hosts. The endoplasmic reticulum (ER) is a critical organelle responsible for protein synthesis, folding, and transport. Perturbations in ER homeostasis, known as ER stress, trigger a signaling cascade called the Unfolded Protein Response (UPR). In many parasites, the UPR pathway presents a simplified and potentially more vulnerable target compared to the complex UPR machinery in mammalian cells.
This technical guide provides an in-depth analysis of the imidazolopiperazine compound GNF179 and its role in inducing ER stress in parasites, with a primary focus on Plasmodium falciparum, the deadliest malaria parasite, and contextual information on Trypanosoma cruzi and Leishmania donovani. This compound, and its close analog KAF156 (ganaplacide), have shown potent antimalarial activity and are known to disrupt the parasite's secretory pathway, leading to ER stress and, ultimately, cell death.
This compound: Mechanism of Action and Quantitative Efficacy
This compound is a promising antimalarial compound that localizes to the endoplasmic reticulum of the parasite. Its mechanism of action is linked to the disruption of the intracellular secretory pathway, which leads to the accumulation of unfolded or misfolded proteins in the ER, thereby inducing ER stress. This is supported by evidence that this compound treatment affects protein export, sorting, and folding. While the precise molecular target is still under investigation, its effects converge on the induction of the Unfolded Protein Response.
Data Presentation: In Vitro Efficacy of this compound
| Parasite | Stage | Assay Type | IC50 / EC50 (nM) | Reference Strain |
| Plasmodium falciparum | Asexual Blood Stage | SYBR Green Assay | 6 | - |
| Plasmodium falciparum | Asexual Blood Stage | SYBR Green Assay | 4.8 | W2 (multidrug-resistant)[1] |
| Plasmodium falciparum | Liver Stage | - | 4.5 | - |
| Plasmodium falciparum | Stage V Gametocytes | MitoTracker Red Assay | 9 | - |
| Plasmodium falciparum | Transmission Blocking | Oocyst Formation Assay | 5 (abolished oocyst formation)[1] | - |
| Toxoplasma gondii | - | - | Weaker inhibitory effect than on Plasmodium | - |
| Trypanosoma cruzi | - | - | Data not available | - |
| Leishmania donovani | - | - | Data not available | - |
The Unfolded Protein Response (UPR) in Parasites: A Divergent Pathway
The UPR is a conserved signaling network that alleviates ER stress. In mammalian cells, it is mediated by three ER-resident transmembrane sensors: IRE1 (inositol-requiring enzyme 1), PERK (PKR-like ER kinase), and ATF6 (activating transcription factor 6). However, many protozoan parasites possess a streamlined and divergent UPR, making it an attractive therapeutic target.
-
Plasmodium falciparum : This parasite lacks the canonical IRE1 and ATF6 signaling branches of the UPR. Instead, it primarily relies on the PERK-like kinase, PfPK4, to phosphorylate the α-subunit of eukaryotic translation initiation factor 2 (eIF2α). This phosphorylation leads to a global attenuation of protein synthesis, reducing the protein load on the ER.
-
Trypanosoma cruzi : Similar to Plasmodium, T. cruzi possesses a PERK homolog, TcK2, which phosphorylates eIF2α at a threonine residue (Thr169) rather than the canonical serine. This phosphorylation event is crucial for the parasite's differentiation into infective forms.
-
Leishmania spp. : The UPR in Leishmania appears to be more complex than in Plasmodium or Trypanosoma. Evidence suggests the activation of both the PERK/eIF2α and the IRE1/XBP1 signaling arms during infection, which may play a role in parasite survival and pathogenesis.
Signaling Pathways
The following diagrams illustrate the known UPR signaling pathways in the respective parasites.
Caption: Logical workflow of this compound's mechanism of action in parasites.
Caption: Simplified UPR signaling pathways in protozoan parasites.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to investigate the effects of this compound and ER stress in parasites.
Protocol 1: In Vitro Parasite Viability Assay (SYBR Green I-based)
This assay is commonly used to determine the 50% inhibitory concentration (IC50) of antimalarial compounds against the asexual blood stages of P. falciparum.
Materials:
-
Complete parasite culture medium (RPMI 1640, 25 mM HEPES, 2 mM L-glutamine, 50 µg/mL hypoxanthine, 0.5% Albumax II, 20 µg/mL gentamicin)
-
Synchronized ring-stage P. falciparum culture (e.g., 3D7 or W2 strain) at 0.5% parasitemia and 2% hematocrit
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom microplates
-
SYBR Green I lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 0.2 µL/mL SYBR Green I)
-
Fluorescence plate reader (Excitation: 485 nm, Emission: 530 nm)
Procedure:
-
Prepare serial dilutions of this compound in complete culture medium in a 96-well plate. Typically, a 2-fold dilution series is prepared, with final concentrations ranging from low nanomolar to micromolar. Include drug-free (vehicle control, e.g., 0.1% DMSO) and uninfected red blood cell wells.
-
Add 100 µL of the synchronized parasite culture to each well.
-
Incubate the plates for 72 hours in a humidified, gassed (5% CO2, 5% O2, 90% N2) incubator at 37°C.
-
After incubation, freeze the plates at -20°C for at least 2 hours to lyse the red blood cells.
-
Thaw the plates and add 100 µL of SYBR Green I lysis buffer to each well.
-
Incubate the plates in the dark at room temperature for 1 hour.
-
Measure the fluorescence using a plate reader.
-
Calculate the IC50 values by plotting the percentage of parasite growth inhibition against the log of the drug concentration using a non-linear regression model.
Caption: Workflow for the SYBR Green I-based parasite viability assay.
Protocol 2: Western Blot Analysis of eIF2α Phosphorylation
This protocol is designed to detect the phosphorylation of eIF2α in parasites following treatment with an ER stress-inducing agent like this compound.
Materials:
-
Parasite culture treated with this compound or a control vehicle.
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors (e.g., PMSF, sodium orthovanadate, sodium fluoride).
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% BSA in TBST).
-
Primary antibodies: Rabbit anti-phospho-eIF2α (Ser51) and Mouse anti-total eIF2α.
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG and HRP-conjugated anti-mouse IgG.
-
Enhanced chemiluminescence (ECL) substrate.
-
Chemiluminescence imaging system.
Procedure:
-
Harvest parasites by centrifugation and wash with PBS.
-
Lyse the parasite pellet in lysis buffer on ice for 30 minutes.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using the BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-eIF2α antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with the anti-total eIF2α antibody as a loading control, following steps 8-12.
-
Quantify band intensities to determine the ratio of phosphorylated eIF2α to total eIF2α.
Protocol 3: [³⁵S]-Methionine/Cysteine Metabolic Labeling for Protein Synthesis Inhibition
This assay directly measures the rate of new protein synthesis by quantifying the incorporation of radiolabeled amino acids.
Materials:
-
Synchronized parasite culture.
-
Methionine- and cysteine-free RPMI 1640 medium.
-
[³⁵S]-methionine and [³⁵S]-cysteine.
-
This compound and control compounds (e.g., anisomycin (B549157) as a positive control, DMSO as a negative control).
-
Trichloroacetic acid (TCA).
-
Scintillation vials and scintillation fluid.
-
Scintillation counter.
Procedure:
-
Wash synchronized parasites (e.g., trophozoite stage) three times with pre-warmed methionine- and cysteine-free RPMI.
-
Resuspend the parasites in the same medium and starve them for 30 minutes at 37°C.
-
Aliquot the parasite suspension into a 96-well plate.
-
Add this compound or control compounds at desired concentrations and incubate for a defined period (e.g., 1-2 hours).
-
Add a mixture of [³⁵S]-methionine and [³⁵S]-cysteine to each well and incubate for 1-2 hours at 37°C.
-
Harvest the cells onto a filter mat using a cell harvester and wash extensively with PBS to remove unincorporated radiolabel.
-
Precipitate the proteins by washing the filter mat with cold 10% TCA, followed by 5% TCA, and finally with ethanol.
-
Dry the filter mat completely.
-
Place the individual filter discs into scintillation vials, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.
-
Express the results as a percentage of the radioactivity incorporated in the vehicle-treated control cells.
Conclusion and Future Directions
The imidazolopiperazine this compound represents a promising class of antimalarial compounds that function by inducing ER stress in Plasmodium falciparum. Its activity highlights the parasite's divergent and potentially vulnerable Unfolded Protein Response, which primarily relies on the PERK/eIF2α pathway for translational attenuation. The lack of redundant UPR signaling branches, present in the mammalian host, makes this pathway an attractive target for selective drug development.
While the mechanism of this compound is increasingly understood in the context of malaria, further research is needed to explore its potential, or that of related imidazolopiperazines, against other protozoan parasites such as Trypanosoma cruzi and Leishmania donovani. The distinct features of the UPR in these organisms suggest that they too may be susceptible to ER stress-inducing compounds. Future work should focus on:
-
Identifying the precise molecular target(s) of this compound within the parasite ER.
-
Screening imidazolopiperazine libraries against a broader range of parasitic pathogens to determine their spectrum of activity and to obtain quantitative efficacy data.
-
Further dissecting the downstream signaling components of the UPR in these parasites to identify additional druggable nodes.
A deeper understanding of how compounds like this compound exploit the unique biology of the parasite ER will be instrumental in developing the next generation of antiparasitic drugs and combating the growing threat of drug resistance.
References
Methodological & Application
GNF179 In Vitro Culture Assays for Plasmodium falciparum: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNF179 is a potent antimalarial compound belonging to the imidazolopiperazine (IZP) class of molecules, which has demonstrated significant activity against multiple life cycle stages of Plasmodium falciparum, the deadliest species of human malaria parasite. This document provides detailed application notes and protocols for the in vitro evaluation of this compound against P. falciparum, focusing on assays for asexual blood stage growth inhibition, stage-specific activity, and mechanism of action.
Mechanism of Action
This compound's primary mode of action involves the inhibition of the P. falciparum protein SEY1, a dynamin-like GTPase essential for maintaining the architecture of the endoplasmic reticulum (ER).[1][2][3][4] Inhibition of SEY1's GTPase activity by this compound leads to disruption of the parasite's ER and Golgi apparatus, ultimately blocking protein trafficking and causing parasite death.[1][2][5][6] Resistance to this compound has been associated with mutations in several genes, including the cyclic amine resistance locus (pfcarl), an acetyl-CoA transporter (pfact), and a UDP-galactose transporter (pfugt), all of which are localized to the ER or Golgi complex.[5]
Data Presentation: In Vitro Efficacy of this compound
The following tables summarize the in vitro activity of this compound against various P. falciparum strains and life cycle stages, as determined by different assay methodologies.
Table 1: this compound Activity against Asexual Blood Stages of P. falciparum
| Strain | Resistance Profile | IC50 (nM) | Assay Method | Reference |
| W2 | Multidrug-resistant | 4.8 | Not Specified | [6] |
| Dd2 | Multidrug-resistant | 3.1 (with DTT), 5.1 | SYBR Green I | [7] |
| NF54 | Drug-sensitive | 1.2 (with DTT), 5.5 | SYBR Green I | [7] |
| Field Isolates (Mali) | Not Applicable | 10.22 (median) | Not Specified | [7] |
| 3D7 | Drug-sensitive | ~5 | Not Specified | [5] |
Table 2: this compound Activity against Sexual Stages (Gametocytes) of P. falciparum
| Stage | Activity Metric | Value (nM) | Assay Method | Reference |
| Stage V Gametocytes | EC50 | 9 | Cellular Assay | [7] |
| Gametocytes | Oocyst formation inhibition | 5 | Membrane Feeding Assay | [8] |
Experimental Protocols
Asexual Stage Growth Inhibition Assay (SYBR Green I Method)
This protocol is a widely used method to determine the 50% inhibitory concentration (IC50) of antimalarial compounds against the asexual blood stages of P. falciparum.
Materials:
-
P. falciparum culture (synchronized to the ring stage)
-
Complete parasite culture medium (RPMI-1640 supplemented with HEPES, sodium bicarbonate, hypoxanthine, gentamicin, and Albumax II or human serum)
-
Human erythrocytes (O+)
-
This compound stock solution (in DMSO)
-
96-well black, clear-bottom microplates
-
SYBR Green I lysis buffer (Tris-HCl, EDTA, saponin, Triton X-100, and SYBR Green I)
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in complete culture medium in a 96-well plate. Include drug-free wells as negative controls (100% growth) and wells with a known fast-acting antimalarial (e.g., dihydroartemisinin) as positive controls (0% growth).
-
Prepare a parasite suspension of synchronized ring-stage parasites at 0.5% parasitemia and 2% hematocrit in complete culture medium.
-
Add the parasite suspension to each well of the 96-well plate containing the drug dilutions.
-
Incubate the plate for 72 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂, 90% N₂).
-
After incubation, add SYBR Green I lysis buffer to each well.
-
Incubate the plate in the dark at room temperature for 1 hour.
-
Read the fluorescence intensity using a plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Calculate the IC50 values by plotting the percentage of growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Gametocyte Viability and Transmission-Blocking Assay
This assay assesses the ability of this compound to kill mature gametocytes (transmission-blocking potential).
Materials:
-
Mature (Stage V) P. falciparum gametocyte culture
-
Complete culture medium
-
This compound stock solution
-
96-well plates
-
Reagents for a viability assay (e.g., alamarBlue or a luciferase-based assay)
-
For membrane feeding: Anopheles mosquitoes, membrane feeding apparatus, human serum, and blood.
Procedure (Gametocyte Viability):
-
Prepare serial dilutions of this compound in complete culture medium in a 96-well plate.
-
Add a suspension of mature gametocytes to each well.
-
Incubate for 48-72 hours under standard culture conditions.
-
Assess gametocyte viability using a suitable assay (e.g., metabolic activity with alamarBlue or ATP content with a luciferase assay).
-
Calculate the 50% effective concentration (EC50) from the dose-response curve.
Procedure (Standard Membrane Feeding Assay):
-
Treat mature gametocyte cultures with different concentrations of this compound for 48 hours.
-
Mix the treated gametocytes with human erythrocytes and serum.
-
Feed the mixture to Anopheles mosquitoes through a membrane feeding apparatus.
-
After 7-10 days, dissect the mosquito midguts and count the number of oocysts.
-
Determine the concentration of this compound that inhibits oocyst formation. This compound has been shown to abolish oocyst formation at a concentration of 5 nM.[8]
Investigating the Effect of this compound on ER and Golgi Morphology (Immunofluorescence Assay)
This protocol allows for the visualization of the effects of this compound on the parasite's secretory organelles.
Materials:
-
Synchronized P. falciparum culture
-
This compound
-
Microscopy slides or chambered coverglass
-
Fixation solution (e.g., 4% paraformaldehyde and 0.0075% glutaraldehyde (B144438) in PBS)
-
Permeabilization solution (e.g., Triton X-100 in PBS)
-
Blocking solution (e.g., BSA in PBS)
-
Primary antibodies targeting ER (e.g., anti-BiP) and Golgi (e.g., anti-ERD2) resident proteins
-
Fluorescently labeled secondary antibodies
-
DAPI for nuclear staining
-
Confocal microscope
Procedure:
-
Treat synchronized parasites with a biologically relevant concentration of this compound (e.g., 5x IC50) for a defined period (e.g., 4-8 hours).
-
Adhere the infected red blood cells to slides.
-
Fix the cells with the fixation solution.
-
Permeabilize the cells to allow antibody entry.
-
Block non-specific antibody binding.
-
Incubate with primary antibodies diluted in blocking solution.
-
Wash and incubate with fluorescently labeled secondary antibodies and DAPI.
-
Mount the slides and visualize using a confocal microscope to observe any changes in the morphology and localization of the ER and Golgi.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Plasmodium SEY1 is a novel druggable target that contributes to imidazolopiperazine mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Plasmodium SEY1 is a novel druggable target that contributes to imidazolopiperazine mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pan-active imidazolopiperazine antimalarials target the Plasmodium falciparum intracellular secretory pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. A Novel Ex Vivo Drug Assay for Assessing the Transmission-Blocking Activity of Compounds on Field-Isolated Plasmodium falciparum Gametocytes - PMC [pmc.ncbi.nlm.nih.gov]
GNF179: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
GNF179 is a potent imidazolopiperazine analog with demonstrated antimalarial activity. It acts as an inhibitor of the Plasmodium falciparum intracellular secretory pathway, inducing endoplasmic reticulum (ER) stress and disrupting protein trafficking. This document provides detailed application notes and protocols for the preparation and use of this compound in experimental settings, including solubility data and a summary of its mechanism of action.
Chemical Properties and Solubility
This compound is an optimized 8,8-dimethyl imidazolopiperazine analog. For effective use in in vitro and in vivo experiments, understanding its solubility is critical. This compound exhibits high solubility in dimethyl sulfoxide (B87167) (DMSO).
Data Presentation: this compound Solubility
| Solvent | Solubility | Molar Concentration | Notes |
| DMSO | 100 mg/mL[1] | 233.70 mM[1] | Requires sonication for complete dissolution. Use of newly opened, anhydrous DMSO is recommended as it is hygroscopic.[1] |
| Ethanol | Data not available | Data not available | - |
| Water | Poorly soluble | Data not available | Inferred from the common practice of using DMSO for stock solutions and subsequent dilution in aqueous media for experiments. |
Mechanism of Action
This compound exerts its antimalarial effect by targeting the secretory pathway of Plasmodium falciparum. This leads to an accumulation of misfolded proteins in the endoplasmic reticulum, triggering ER stress and ultimately inhibiting parasite growth.[2][3] A key molecular target identified for the imidazolopiperazine class, including this compound, is the dynamin-like GTPase SEY1, which is involved in the fusion of ER membranes.[2][3] Inhibition of SEY1 function disrupts ER morphology and function, contributing to the parasite's demise.
Signaling Pathway: this compound Mechanism of Action
Caption: Mechanism of action of this compound in Plasmodium falciparum.
Experimental Protocols
Preparation of this compound Stock Solution
Objective: To prepare a high-concentration stock solution of this compound for subsequent dilution to working concentrations for in vitro assays.
Materials:
-
This compound powder
-
Anhydrous, molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 100 mg/mL.
-
Vortex the solution vigorously for 1-2 minutes.
-
Place the tube in an ultrasonic water bath for 10-15 minutes to ensure complete dissolution. The solution should be clear and free of particulates.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.
In Vitro Antimalarial Assay (Example: SYBR Green I-based Assay)
Objective: To determine the 50% inhibitory concentration (IC50) of this compound against Plasmodium falciparum asexual blood stages.
Materials:
-
This compound stock solution (in DMSO)
-
P. falciparum culture (synchronized to the ring stage)
-
Complete parasite culture medium (e.g., RPMI 1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin)
-
Human red blood cells
-
96-well microplates
-
SYBR Green I lysis buffer
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of the this compound stock solution in complete culture medium. The final concentration of DMSO in the highest concentration well should not exceed a level known to be non-toxic to the parasites (typically ≤ 0.5%).
-
Prepare a parasite suspension of synchronized ring-stage parasites at a desired parasitemia (e.g., 0.5-1%) and hematocrit (e.g., 2%).
-
Add the parasite suspension to the wells of a 96-well plate already containing the serially diluted this compound. Include appropriate controls (parasites with no drug and parasites with a known antimalarial drug).
-
Incubate the plate for 72 hours under standard parasite culture conditions (37°C, 5% CO₂, 5% O₂).
-
After incubation, add SYBR Green I lysis buffer to each well.
-
Incubate the plate in the dark at room temperature for 1-2 hours.
-
Measure the fluorescence using a plate reader with appropriate excitation and emission wavelengths (e.g., ~485 nm and ~530 nm, respectively).
-
Calculate the IC50 value by plotting the fluorescence intensity against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Experimental Workflow: In Vitro Antimalarial Assay
Caption: Workflow for determining the in vitro antimalarial activity of this compound.
References
Application Notes and Protocols: Fluorescent Labeling of GNF179 for Localization Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNF179 is an imidazolopiperazine (IZP) compound that has demonstrated potent activity against multiple life stages of the Plasmodium falciparum parasite, the causative agent of malaria.[1][2][3] Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and for the development of more effective antimalarial therapeutics. This document provides detailed protocols for the fluorescent labeling of this compound and its application in localization studies within P. falciparum-infected red blood cells.
This compound is known to target the parasite's intracellular secretory pathway, leading to endoplasmic reticulum (ER) stress and inhibiting protein trafficking.[2][4] Studies have shown that fluorescently-conjugated this compound localizes to the ER of the parasite.[1][5][6][7] The protocols outlined below describe the conjugation of this compound to fluorescent dyes and subsequent imaging to visualize its subcellular distribution.
Signaling Pathway and Mechanism of Action
This compound's mechanism of action involves the disruption of essential processes within the endoplasmic reticulum. It has been shown to bind to and inhibit the GTPase activity of Plasmodium SEY1, a key protein involved in maintaining ER architecture.[8][9][10] This inhibition leads to changes in ER and Golgi morphology, impairs protein export, and induces the unfolded protein response.[8][11] Resistance to this compound has been associated with mutations in ER-localized transporters such as PfCARL, PfACT, and PfUGT.[8][11]
Caption: Proposed signaling pathway for this compound in Plasmodium falciparum.
Quantitative Data Summary
The biological activity of fluorescently-labeled this compound derivatives has been assessed against wild-type and this compound-resistant P. falciparum strains. The data indicates that while conjugation to fluorescent dyes can reduce the potency of this compound, the labeled compounds retain their mechanism of action, as evidenced by the resistance profile of the KAD452-R3 strain.
| Compound | Wild-Type (IC50) | KAD452-R3 (Resistant) (IC50) |
| This compound (unmodified) | 5 nM | > 1 µM |
| This compound-NBD | 19 nM | > 1 µM |
| This compound-Coumarin-1 | 1.2 µM | > 10 µM |
Data compiled from published studies.[3][5][7]
Experimental Protocols
Protocol 1: Fluorescent Labeling of this compound
This protocol provides a general framework for the conjugation of a fluorescent dye to a small molecule like this compound, which possesses a reactive amine group. The selection of the appropriate reactive dye is critical. For labeling primary amines, N-hydroxysuccinimide (NHS) esters are commonly used.[12]
Materials:
-
This compound
-
Amine-reactive fluorescent dye (e.g., NBD-NHS ester, Coumarin-1-NHS ester)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Reaction vial
-
Stirring apparatus
-
High-Performance Liquid Chromatography (HPLC) for purification
-
Mass spectrometer for characterization
Procedure:
-
Preparation: Ensure all glassware is dry and reactions are performed under an inert atmosphere (e.g., nitrogen or argon) if the reagents are sensitive to moisture.
-
Dissolution: Dissolve this compound in a minimal amount of anhydrous DMF or DMSO.
-
Addition of Base: Add 1.5 to 2.0 equivalents of a non-nucleophilic base such as TEA or DIPEA to the this compound solution. This will deprotonate the amine group, making it more reactive.
-
Dye Conjugation: In a separate vial, dissolve 1.1 equivalents of the amine-reactive fluorescent dye in anhydrous DMF or DMSO. Slowly add this solution to the this compound solution while stirring.
-
Reaction: Allow the reaction to proceed at room temperature for 2-4 hours, or overnight at 4°C for sensitive molecules. Protect the reaction from light to prevent photobleaching of the dye.
-
Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS.
-
Purification: Upon completion, the reaction mixture is purified by reverse-phase HPLC to separate the fluorescently-labeled this compound from unreacted starting materials and byproducts.
-
Characterization: The purified product should be characterized by mass spectrometry to confirm the successful conjugation and by UV-Vis spectroscopy to determine the concentration and degree of labeling.
-
Storage: Store the labeled this compound in a suitable solvent (e.g., DMSO) at -20°C or -80°C, protected from light.
Protocol 2: P. falciparum Culture and Treatment
Materials:
-
P. falciparum-infected human erythrocytes
-
Complete parasite culture medium (RPMI-1640 supplemented with HEPES, hypoxanthine, sodium bicarbonate, and AlbuMAX II or human serum)
-
Fluorescently-labeled this compound (e.g., this compound-NBD or this compound-Coumarin-1)
-
ER-Tracker™ Red (for co-localization)
-
DAPI (for nuclear staining)
-
Culture flasks or plates
-
Incubator with a gas mixture of 5% CO2, 5% O2, and 90% N2
Procedure:
-
Parasite Culture: Maintain a synchronized culture of P. falciparum using standard techniques. For localization studies, parasites at the mid-ring stage (around 6-8 hours post-infection) are recommended.[1]
-
Treatment Preparation: Prepare a stock solution of the fluorescently-labeled this compound in DMSO. The final concentration of DMSO in the culture should not exceed 0.1%.
-
Drug Incubation: Treat the parasite culture with the fluorescently-labeled this compound. Based on published data, a concentration of 100 nM for this compound-NBD or 2 µM for this compound-Coumarin-1 for 30 minutes is a good starting point.[1][6]
-
Co-staining (Optional): If co-localization with the ER is desired, add ER-Tracker™ Red to the culture according to the manufacturer's instructions during the last 15-20 minutes of the this compound incubation.
-
Nuclear Staining: After the incubation period, pellet the cells by centrifugation and wash once with complete medium. Resuspend the cells in a medium containing DAPI for 10-15 minutes to stain the parasite nucleus.
-
Washing: Wash the cells twice with PBS or imaging buffer to remove excess dyes.
-
Preparation for Microscopy: Resuspend the final cell pellet in a small volume of imaging buffer and mount on a microscope slide for immediate imaging.
Protocol 3: Fluorescence Microscopy and Image Analysis
Materials:
-
Fluorescence microscope equipped with appropriate filter sets for the chosen fluorescent dyes (e.g., DAPI, NBD/Coumarin, ER-Tracker Red)
-
High-resolution camera
-
Immersion oil
-
Image analysis software (e.g., ImageJ/Fiji)
Procedure:
-
Microscope Setup: Turn on the microscope and camera. Select the appropriate objective (e.g., 63x or 100x oil immersion).
-
Sample Imaging: Place the prepared slide on the microscope stage.
-
Image Acquisition:
-
Use the DAPI channel to locate the parasites within the erythrocytes.
-
Acquire images in each fluorescent channel (DAPI, the this compound-conjugate channel, and the ER-Tracker channel if used).
-
Acquire a brightfield or DIC image to visualize the red blood cell morphology.
-
-
Image Analysis:
-
Merge the acquired images to create a composite image.
-
Analyze the co-localization between the fluorescently-labeled this compound and the ER-Tracker dye using co-localization analysis tools available in software like ImageJ.
-
Quantify the fluorescence intensity and distribution as needed.
-
Experimental Workflow
The following diagram illustrates the overall workflow for the fluorescent labeling of this compound and its use in localization studies.
Caption: Experimental workflow for this compound localization studies.
References
- 1. researchgate.net [researchgate.net]
- 2. malariaworld.org [malariaworld.org]
- 3. Pan-active imidazolopiperazine antimalarials target the Plasmodium falciparum intracellular secretory pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Plasmodium SEY1 is a novel druggable target that contributes to imidazolopiperazine mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Plasmodium SEY1 is a novel druggable target that contributes to imidazolopiperazine mechanism of action [ouci.dntb.gov.ua]
- 10. Plasmodium SEY1 is a novel druggable target that contributes to imidazolopiperazine mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mutations in the Plasmodium falciparum Cyclic Amine Resistance Locus (PfCARL) Confer Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Guide to Making Your Own Fluorescent Bioconjugate | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes and Protocols for In Vitro Generation of a GNF179 Dose-Response Curve
Audience: Researchers, scientists, and drug development professionals.
Introduction
GNF179 is a potent imidazolopiperazine (IZP) class compound with significant activity against various life stages of the Plasmodium falciparum parasite, the causative agent of malaria.[1][2][3] Understanding the dose-dependent efficacy of this compound is crucial for its development as a potential antimalarial therapeutic. These application notes provide detailed protocols for generating in vitro dose-response curves of this compound against P. falciparum asexual blood stages. The primary methods described are the SYBR Green I-based fluorescence assay and the luciferase-based bioluminescence assay, both widely used for assessing antimalarial drug susceptibility.
Mechanism of Action Overview
This compound targets the intracellular secretory pathway of Plasmodium falciparum.[1][2][3] Its mechanism of action is associated with the inhibition of the dynamin-like protein SEY1, a GTPase essential for maintaining the architecture of the endoplasmic reticulum (ER).[4][5][6] By binding to and inhibiting SEY1's GTPase activity, this compound disrupts protein trafficking and export, leading to ER stress and parasite death.[4][5][6] Mutations in the P. falciparum cyclic amine resistance locus (PfCARL) have been shown to confer resistance to this compound.[7][8]
Data Presentation: In Vitro Efficacy of this compound
The following table summarizes the 50% inhibitory concentration (IC₅₀) values of this compound against various P. falciparum strains and life stages as reported in the literature.
| P. falciparum Strain | Life Stage | Assay Type | This compound IC₅₀ (nM) | Reference |
| Dd2 (Wild-type) | Asexual Blood Stage | SYBR Green I | 3.1 ± 0.25 | [8] |
| NF54 (Wild-type) | Asexual Blood Stage | SYBR Green I | 5.5 ± 0.39 | [8] |
| KAD452-R3 (KAF156-resistant) | Asexual Blood Stage | Not Specified | Higher than wild-type | [1][2] |
| NF54 | Stage V Gametocytes | Not Specified | 9 | [8] |
| Non-modified this compound | Asexual Blood Stage | Not Specified | 5 | [2] |
| NBD-conjugated this compound | Asexual Blood Stage | Not Specified | 19 | [2] |
| Coumarin-1-conjugated this compound | Asexual Blood Stage | Not Specified | 1200 | [2] |
Experimental Protocols
Protocol 1: SYBR Green I-Based Assay for Asexual Blood Stage Parasites
This protocol is adapted from methodologies frequently used for antimalarial drug susceptibility testing.[7][8]
1. Materials and Reagents:
-
P. falciparum culture (synchronized to ring stage)
-
Complete RPMI-1640 medium (with L-glutamine, HEPES, hypoxanthine, and sodium bicarbonate) supplemented with Albumax II or human serum.
-
This compound stock solution (in DMSO)
-
SYBR Green I nucleic acid stain (10,000x stock in DMSO)
-
Lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)
-
96-well black, flat-bottom microplates
-
Multichannel pipette
-
Fluorescence plate reader (Excitation: 485 nm, Emission: 528 nm)
2. Experimental Procedure:
-
Synchronize P. falciparum cultures to the ring stage using 5% D-sorbitol treatment.[7]
-
Prepare a parasite suspension with 1% parasitemia and 2% hematocrit in complete medium.
-
Prepare serial dilutions of this compound in complete medium. The final concentrations should typically range from low nanomolar to micromolar to capture the full dose-response curve. Include a drug-free (DMSO vehicle) control and an uninfected red blood cell control.
-
Dispense 50 µL of the serially diluted this compound into the wells of a 96-well plate in triplicate.
-
Add 50 µL of the parasite suspension to each well, resulting in a final volume of 100 µL, a hematocrit of 1%, and a starting parasitemia of 0.5%.
-
Incubate the plate in a humidified, gassed (5% CO₂, 5% O₂, 90% N₂) chamber at 37°C for 72 hours.
-
After incubation, freeze the plate at -80°C for at least 2 hours to lyse the red blood cells.
-
Thaw the plate and add 100 µL of lysis buffer containing SYBR Green I (diluted to 1x) to each well.
-
Incubate the plate in the dark at room temperature for 1-2 hours.
-
Measure the fluorescence using a plate reader.
3. Data Analysis:
-
Subtract the background fluorescence from the uninfected red blood cell control wells.
-
Normalize the fluorescence values to the drug-free control wells (representing 100% growth).
-
Plot the percentage of parasite growth inhibition against the log concentration of this compound.
-
Calculate the IC₅₀ value by fitting the data to a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope).
Protocol 2: Luciferase-Based Assay for Asexual Blood Stage Parasites
This protocol is suitable for parasite lines expressing luciferase and can provide a faster readout of parasite viability.[9]
1. Materials and Reagents:
-
Luciferase-expressing P. falciparum culture (synchronized to ring stage)
-
Complete RPMI-1640 medium
-
This compound stock solution (in DMSO)
-
Bright-Glo® or equivalent luciferase assay substrate
-
96-well white, flat-bottom microplates
-
Luminometer
2. Experimental Procedure:
-
Follow steps 1-5 from the SYBR Green I protocol, using a white microplate.
-
Incubate the plate under standard culture conditions for 48-72 hours.
-
Equilibrate the plate to room temperature.
-
Add a volume of luciferase substrate equal to the culture volume in each well.
-
Incubate for 5-10 minutes at room temperature to allow for cell lysis and signal stabilization.
-
Measure the luminescence using a plate reader.
3. Data Analysis:
-
Subtract the background luminescence from uninfected red blood cell control wells.
-
Normalize the luminescence values to the drug-free control wells.
-
Plot the percentage of parasite viability against the log concentration of this compound.
-
Determine the IC₅₀ value using a non-linear regression analysis as described for the SYBR Green I assay.
Visualizations
Caption: Experimental workflow for generating a this compound dose-response curve in vitro.
Caption: Simplified signaling pathway for this compound's mechanism of action.
References
- 1. researchgate.net [researchgate.net]
- 2. Pan-active imidazolopiperazine antimalarials target the Plasmodium falciparum intracellular secretory pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. malariaworld.org [malariaworld.org]
- 4. Plasmodium SEY1 is a novel druggable target that contributes to imidazolopiperazine mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Plasmodium SEY1 is a novel druggable target that contributes to imidazolopiperazine mechanism of action [ouci.dntb.gov.ua]
- 6. Plasmodium SEY1 is a novel druggable target that contributes to imidazolopiperazine mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro evaluation of ganaplacide/lumefantrine combination against Plasmodium falciparum in a context of artemisinin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mutations in the Plasmodium falciparum Cyclic Amine Resistance Locus (PfCARL) Confer Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A conserved metabolic signature associated with response to fast-acting anti-malarial agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying GNF179 Resistance using CRISPR/Cas9
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNF179, a promising imidazolopiperazine analog, has demonstrated potent antimalarial activity, notably against multidrug-resistant strains of Plasmodium falciparum.[1] Its mechanism of action is primarily centered on the disruption of the parasite's secretory pathway, leading to endoplasmic reticulum (ER) stress and impaired protein trafficking.[2][3][4] Recent studies have identified the dynamin-like GTPase SEY1 as a potential direct target of this compound, where inhibition of its GTPase activity results in altered ER and Golgi morphology.[5][6][7] Despite its efficacy, the emergence of resistance poses a significant threat to its therapeutic potential. Known resistance mechanisms in P. falciparum are linked to mutations in the P. falciparum cyclic amine resistance locus (pfcarl), as well as in genes encoding a putative UDP-galactose transporter (pfugt) and an acetyl-CoA transporter (pfact).[2][8]
The CRISPR/Cas9 gene-editing toolkit offers a powerful approach to systematically investigate the genetic basis of this compound resistance. By creating targeted gene knockouts or introducing specific mutations, researchers can identify and validate genes that modulate parasite susceptibility to this compound. This document provides detailed application notes and protocols for leveraging CRISPR/Cas9 to study this compound resistance mechanisms in P. falciparum.
Application of CRISPR/Cas9 for this compound Resistance Studies
CRISPR/Cas9 technology can be employed in two main strategies to elucidate this compound resistance:
-
Targeted Gene Validation: This approach is used to confirm the role of specific candidate genes, such as pfcarl, in conferring this compound resistance. By introducing known resistance-associated mutations into a sensitive parasite line, a direct causal link between the mutation and the resistance phenotype can be established.
-
Pooled CRISPR Screens: A pooled library of single-guide RNAs (sgRNAs) targeting a curated set of genes (e.g., those involved in ER function, protein trafficking, or lipid metabolism) can be introduced into a population of Cas9-expressing parasites. Subsequent treatment with this compound will select for parasites with knockouts of genes that, when absent, confer a survival advantage. Deep sequencing of the sgRNA pool before and after selection reveals the genes whose disruption leads to resistance. While genome-wide CRISPR/Cas9 screens in P. falciparum have faced technical challenges, targeted screens are a feasible and powerful alternative.[9][10]
Signaling Pathways and Experimental Workflow
This compound Mechanism of Action and Resistance Pathway
Caption: this compound inhibits SEY1, leading to ER stress and parasite death. Resistance can arise from mutations in genes like PfCARL.
Experimental Workflow for a Pooled CRISPR/Cas9 Screen
Caption: Workflow for identifying this compound resistance genes using a pooled CRISPR/Cas9 screen.
Experimental Protocols
Protocol 1: Validation of a Candidate Resistance Gene (e.g., pfcarl) using CRISPR/Cas9
This protocol is adapted from methodologies for targeted gene editing in P. falciparum.
1. Materials:
-
P. falciparum culture (e.g., NF54 or Dd2 strains)
-
Complete parasite culture medium (RPMI 1640 with L-glutamine, 25 mM HEPES, 2 g/L sodium bicarbonate, 10 mg/L hypoxanthine, 0.5% Albumax II, and 25 µg/mL gentamicin)
-
Human erythrocytes
-
pUF1-Cas9-guide plasmid
-
Donor DNA template (single-stranded oligodeoxynucleotide, ssODN, ~100-150 bp) containing the desired mutation and silent mutations to prevent Cas9 re-cleavage
-
Amaxa 4D-Nucleofector and P3 Primary Cell 4D-Nucleofector X Kit
-
This compound
-
DNA extraction kit
-
PCR reagents and primers for genotyping
-
Sanger sequencing reagents
2. Methods:
-
sgRNA Design and Cloning:
-
Design an sgRNA targeting the genomic locus of interest in pfcarl.
-
Clone the sgRNA sequence into the pUF1-Cas9-guide plasmid.
-
-
Parasite Culture and Transfection:
-
Culture P. falciparum to a high parasitemia of ring-stage parasites.
-
Prepare the transfection mix containing the Cas9-sgRNA plasmid and the donor ssODN.
-
Transfect the parasites with the mix using an Amaxa 4D-Nucleofector.
-
-
Drug Selection and Clonal Isolation:
-
Allow the transfected parasites to recover and expand.
-
Apply drug pressure with this compound at a concentration that inhibits the growth of the parental line.
-
Isolate resistant parasites by limiting dilution to obtain clonal lines.
-
-
Genotypic Validation:
-
Extract genomic DNA from the resistant clones.
-
Perform PCR to amplify the targeted region of pfcarl.
-
Sequence the PCR product to confirm the presence of the intended mutation.
-
-
Phenotypic Characterization:
-
Determine the IC50 of this compound for the edited and parental parasite lines using a standard SYBR Green I-based proliferation assay.
-
Protocol 2: Pooled CRISPR/Cas9 Screen for this compound Resistance Genes
1. Materials:
-
Cas9-expressing P. falciparum line
-
Pooled sgRNA library plasmid
-
Lentivirus packaging plasmids
-
HEK293T cells for lentivirus production
-
This compound
-
Genomic DNA extraction kit
-
PCR reagents for sgRNA amplification
-
Next-generation sequencing platform
2. Methods:
-
Lentivirus Production:
-
Co-transfect HEK293T cells with the pooled sgRNA library plasmid and lentiviral packaging plasmids.
-
Harvest the lentiviral particles from the supernatant.
-
-
Transduction of P. falciparum:
-
Transduce the Cas9-expressing P. falciparum with the pooled lentiviral library.
-
Select for transduced parasites.
-
-
This compound Selection:
-
Split the parasite population into a treatment group and a control (T0) group.
-
Harvest a portion of the T0 group for genomic DNA extraction.
-
Treat the remaining parasites with this compound at a selective concentration for a defined period.
-
Expand the surviving resistant population.
-
-
sgRNA Sequencing and Analysis:
-
Extract genomic DNA from the T0 and resistant populations.
-
Amplify the integrated sgRNA sequences using PCR.
-
Perform next-generation sequencing on the amplified sgRNAs.
-
Analyze the sequencing data to identify sgRNAs that are enriched in the this compound-treated population compared to the T0 population. Genes targeted by these enriched sgRNAs are considered candidate resistance genes.
-
Data Presentation
Table 1: Hypothetical Results from a Pooled CRISPR/Cas9 Screen for this compound Resistance
| Gene ID | Gene Name | sgRNA Sequence | Log2 Fold Change (this compound vs. T0) | p-value | Putative Function |
| PF3D7_1223100 | pfcarl | GAGCUAGCUAGCUAGCUAGC | 8.2 | <0.001 | Cyclic amine resistance locus |
| PF3D7_1343700 | pfcrt | UAGCUAGCUAGCUAGCUAGC | 7.5 | <0.001 | Chloroquine resistance transporter |
| PF3D7_1437800 | pfugt | CUAGCUAGCUAGCUAGCUAG | 6.8 | <0.001 | UDP-galactose transporter |
| PF3D7_0823300 | pfact | AGCUAGCUAGCUAGCUAGCU | 6.1 | <0.005 | Acetyl-CoA transporter |
| PF3D7_1115700 | sey1 | GCUAGCUAGCUAGCUAGCU | -0.2 | 0.89 | Dynamin-like GTPase |
Table 2: Validation of Candidate Genes by IC50 Determination
| Parasite Line | Genotype | This compound IC50 (nM) | Fold Resistance |
| NF54 (Parental) | Wild-type | 5.0 ± 0.8 | 1 |
| NF54-pfcarl (edited) | S1076N mutation | 152.4 ± 12.1 | ~30 |
| NF54-pfcrt (edited) | K76T mutation | 4.8 ± 0.6 | ~1 |
| NF54-pfugt (knockout) | Knockout | 98.7 ± 9.5 | ~20 |
Conclusion
The application of CRISPR/Cas9 technology provides a robust framework for the systematic dissection of this compound resistance mechanisms in P. falciparum. The protocols outlined in this document offer a guide for both validating candidate resistance genes and for discovering novel players in the parasite's response to this potent antimalarial compound. Such studies are critical for anticipating and overcoming drug resistance, ultimately informing the development of more durable antimalarial therapies.
References
- 1. Pan-active imidazolopiperazine antimalarials target the Plasmodium falciparum intracellular secretory pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Plasmodium falciparum Cyclic Amine Resistance Locus (PfCARL), a Resistance Mechanism for Two Distinct Compound Classes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Plasmodium falciparum Cyclic Amine Resistance Locus (PfCARL), a Resistance Mechanism for Two Distinct Compound Classes. | Broad Institute [broadinstitute.org]
- 4. malariaworld.org [malariaworld.org]
- 5. Plasmodium SEY1 is a novel druggable target that contributes to imidazolopiperazine mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Plasmodium SEY1 is a novel druggable target that contributes to imidazolopiperazine mechanism of action [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. CRISPR/Cas9 and genetic screens in malaria parasites: small genomes, big impact - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CRISPR/Cas9 and genetic screens in malaria parasites: small genomes, big impact - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for GNF179 Synergy Testing with other Antimalarials
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNF179 is a novel antimalarial compound belonging to the imidazolopiperazine (IZP) class, which also includes the clinically advanced candidate KAF156 (ganaplacide). This compound exhibits potent activity against multiple life-cycle stages of Plasmodium falciparum, including asexual blood stages, gametocytes, and liver stages.[1] Its mechanism of action is distinct from many established antimalarials, as it targets the parasite's intracellular secretory pathway, leading to the inhibition of protein trafficking and expansion of the endoplasmic reticulum (ER).[2][3] A putative target of this compound is the dynamin-like GTPase SEY1, which is involved in maintaining ER architecture. The unique mechanism of action of this compound makes it a compelling candidate for combination therapy, a cornerstone of modern antimalarial treatment strategies aimed at enhancing efficacy and delaying the emergence of drug resistance.
These application notes provide a summary of the available data on the synergistic potential of this compound with other antimalarials and detailed protocols for conducting in vitro synergy studies.
Data Presentation: this compound Synergy Profile
Currently, detailed quantitative data from in vitro synergy testing of this compound with a broad range of antimalarials is limited in the public domain. However, a key study has reported on the interaction of this compound with several standard-of-care antimalarials. The findings are summarized in the table below.
| Antimalarial Drug | Mechanism of Action | Interaction with this compound | Reference |
| Artemisinin (B1665778) | Activation by heme to produce free radicals, leading to alkylation of parasite proteins. | No Synergy | [2] |
| Atovaquone | Inhibits the parasite's mitochondrial cytochrome bc1 complex, disrupting the electron transport chain. | No Synergy | [2] |
| Chloroquine | Interferes with heme detoxification in the parasite's digestive vacuole. | No Synergy | [2] |
| Lumefantrine | Thought to interfere with heme detoxification. | Partner drug in clinical development (as KAF156). | [4][5] |
Note: The this compound analogue, KAF156 (ganaplacide), is in clinical development in combination with lumefantrine, suggesting a favorable interaction profile for this combination.[4][5]
Mandatory Visualizations
Signaling Pathway of this compound
References
- 1. researchgate.net [researchgate.net]
- 2. Pan-active imidazolopiperazine antimalarials target the Plasmodium falciparum intracellular secretory pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment In Vitro of the Antimalarial and Transmission-Blocking Activities of Cipargamin and Ganaplacide in Artemisinin-Resistant Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro evaluation of ganaplacide/lumefantrine combination against Plasmodium falciparum in a context of artemisinin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for GNF179 in Studying Plasmodium Protein Trafficking
Audience: Researchers, scientists, and drug development professionals.
Introduction
GNF179 is a potent imidazolopiperazine (IZP) antimalarial compound that serves as a critical tool for investigating protein trafficking and the secretory pathway in Plasmodium falciparum, the parasite responsible for the most severe form of malaria. As a close analog of the clinical candidate ganaplacide (KAF156), this compound exhibits activity against the symptomatic asexual blood stages of the parasite and can prevent transmission.[1][2][3] Its primary mechanism of action involves the disruption of the parasite's secretory pathway, leading to endoplasmic reticulum (ER) stress and the inhibition of protein export into the host erythrocyte.[1][4][5] This makes this compound an invaluable chemical probe for dissecting the molecular machinery governing protein transport in Plasmodium.
Recent studies have identified a potential target of this compound as SEY1, a dynamin-like GTPase essential for maintaining the architecture of the endoplasmic reticulum.[6][7] this compound has been shown to bind to Plasmodium SEY1 and inhibit its GTPase activity, resulting in altered ER and Golgi morphology.[6][7] This activity highlights a novel mechanism for disrupting parasite development, distinct from that of many standard antimalarials.[1][2]
These application notes provide a summary of the quantitative data related to this compound's activity, detailed protocols for its use in studying protein trafficking, and visual representations of its mechanism of action and experimental workflows.
Data Presentation
The following table summarizes the in vitro activity of this compound against various P. falciparum strains, including wild-type and drug-resistant lines. This data is essential for designing experiments and understanding the compound's potency.
| Strain | Genotype/Phenotype | IC50 (nM) | Reference(s) |
| Dd2 | Wild-type | 3.1 ± 0.25 | [8] |
| NF54 | Wild-type | 5.5 ± 0.39 | [8] |
| Dd2 | This compound-resistant (pfcarl mutations) | Up to 3600 | [8] |
| Dd2 | Sensitive | 25 | [4] |
| KAD452-R3 | This compound-resistant (pfcarl triple mutant) | 1000 | [4] |
| 3D7 | Wild-type | 0.66 | [9] |
| PfSEC62 kd | Conditional knockdown | 0.24 | [9] |
Signaling Pathway and Mechanism of Action
This compound disrupts the normal flow of proteins from the endoplasmic reticulum to their final destinations, including the host cell cytoplasm. This is achieved, at least in part, by inhibiting the function of SEY1, a key protein in maintaining ER integrity.
Caption: Mechanism of this compound in disrupting protein trafficking.
Experimental Protocols
In Vitro Susceptibility Testing of P. falciparum to this compound
This protocol is used to determine the 50% inhibitory concentration (IC50) of this compound against asexual blood-stage parasites.
Materials:
-
This compound (stock solution in DMSO)
-
P. falciparum culture (synchronized to ring stage)
-
Complete parasite culture medium (RPMI 1640 with L-glutamine, 25 mM HEPES, 0.5% Albumax II, 50 µg/mL hypoxanthine, and 2 mM sodium bicarbonate)
-
Human erythrocytes
-
96-well microplates
-
SYBR Green I nucleic acid stain
-
Lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in complete culture medium in a 96-well plate.
-
Synchronize P. falciparum cultures to the ring stage using 5% D-sorbitol treatment.[10]
-
Adjust the parasitemia of the culture to 0.5-1% at a 2% hematocrit in complete culture medium.
-
Add the parasite culture to the wells of the 96-well plate containing the this compound dilutions. Include drug-free wells as a negative control and wells with uninfected erythrocytes as a background control.
-
Incubate the plate for 72 hours at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.[8]
-
After incubation, add SYBR Green I lysis buffer to each well and incubate in the dark at room temperature for 1 hour.
-
Measure fluorescence using a plate reader with excitation and emission wavelengths of ~485 nm and ~530 nm, respectively.[10]
-
Calculate IC50 values by plotting the fluorescence intensity against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Protein Export Inhibition Assay Using Immunofluorescence Microscopy
This protocol allows for the visualization of this compound's effect on the export of a specific parasite protein to the host erythrocyte.
Materials:
-
P. falciparum line expressing a fluorescently tagged exported protein (e.g., KAHRP-GFP).[1]
-
This compound
-
Brefeldin A (positive control for protein export inhibition)
-
Culture medium and human erythrocytes
-
Microscopy slides and coverslips
-
Fixative (e.g., 4% paraformaldehyde/0.0075% glutaraldehyde)
-
Permeabilizing agent (e.g., 0.1% Triton X-100)
-
Blocking solution (e.g., 3% BSA in PBS)
-
Primary antibodies (e.g., anti-GFP, anti-ER marker like BiP, anti-Golgi marker like ERD2)
-
Fluorescently labeled secondary antibodies
-
Nuclear stain (e.g., DAPI or Hoechst 33342)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Synchronize the parasite culture to the early ring stage.
-
Treat the culture with this compound at a concentration of ~5x IC50 for 16-24 hours. Include a DMSO-treated control and a brefeldin A-treated control (e.g., 5 µM).[4]
-
Prepare thin blood smears on microscopy slides.
-
Fix the cells with the fixative solution.
-
Permeabilize the cells with the permeabilizing agent.
-
Block non-specific antibody binding with the blocking solution.
-
Incubate with primary antibodies diluted in blocking solution.
-
Wash the slides with PBS.
-
Incubate with fluorescently labeled secondary antibodies and a nuclear stain.
-
Wash the slides with PBS.
-
Mount the slides with mounting medium and a coverslip.
-
Image the slides using a fluorescence microscope, capturing images in the appropriate channels for the fluorescent tags and stains used.
-
Analyze the images for the localization of the fluorescently tagged protein. In this compound-treated parasites, the exported protein is expected to accumulate within the parasite, often co-localizing with ER or Golgi markers, in contrast to its export to the host cell in untreated parasites.[1][4]
Experimental Workflow
The following diagram illustrates a typical workflow for investigating the impact of this compound on protein trafficking in P. falciparum.
Caption: Workflow for studying this compound's effect on protein export.
Conclusion
This compound is a powerful chemical tool for the functional characterization of the protein secretory pathway in Plasmodium falciparum. Its specific mechanism of action, targeting a crucial process for parasite survival and virulence, provides a unique opportunity to uncover novel aspects of parasite biology and identify new drug targets. The protocols and data presented here offer a foundation for researchers to utilize this compound effectively in their studies of this deadly human pathogen.
References
- 1. Pan-active imidazolopiperazine antimalarials target the Plasmodium falciparum intracellular secretory pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. malariaworld.org [malariaworld.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Plasmodium SEY1 is a novel druggable target that contributes to imidazolopiperazine mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Plasmodium SEY1 is a novel druggable target that contributes to imidazolopiperazine mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mutations in the Plasmodium falciparum Cyclic Amine Resistance Locus (PfCARL) Confer Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
GNF179: A Chemical Probe for Elucidating SEY1/Atlastin Function in Endoplasmic Reticulum Dynamics
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
GNF179 is a potent imidazolopiperazine analog that has been identified as an inhibitor of SEY1 (Synthetic Enhancement of YOP1), a dynamin-like GTPase essential for homotypic fusion of the endoplasmic reticulum (ER) membranes. In mammalian systems, the functional orthologs of SEY1 are the atlastin (ATL) proteins (ATL1, ATL2, and ATL3). By inhibiting the GTPase activity of SEY1/atlastin, this compound serves as a valuable chemical probe to investigate the molecular mechanisms of ER network formation and maintenance, as well as associated cellular processes such as protein secretion and organelle morphology.[1][2][3] These application notes provide a comprehensive overview of this compound's properties and detailed protocols for its use in studying SEY1/atlastin function.
Target Profile and Mechanism of Action
This compound directly binds to SEY1 and inhibits its GTPase activity.[1][2][3] This inhibition disrupts the protein's ability to mediate the fusion of ER tubules, leading to alterations in the morphology of the ER and Golgi apparatus.[2] The primary mechanism involves this compound binding to the GTPase domain of SEY1, as supported by molecular docking and biochemical assays.[2][4]
Quantitative Data for this compound
The following tables summarize the key quantitative parameters of this compound activity and binding.
Table 1: In Vitro Potency of this compound against Plasmodium falciparum
| Parameter | Strain | Value (nM) | Reference |
| IC₅₀ | W2 (multidrug-resistant) | 4.8 | [5] |
| IC₅₀ | Wild-type | 5 | [6] |
Table 2: Binding Affinity of this compound for SEY1
| Method | SEY1 Ortholog | Parameter | Value | Reference |
| Surface Plasmon Resonance (SPR) | P. knowlesi SEY1 | K_D | Weak interaction, not quantified | [1][2] |
| Proteomic Affinity Chromatography | P. falciparum SEY1 | K_dapp | Not specified for SEY1 | [1][2] |
| Proteomic Affinity Chromatography | HsFLOT1 (potential off-target) | K_dapp | 0.34 µM | [1][2] |
| Proteomic Affinity Chromatography | HsFLOT2 (potential off-target) | K_dapp | 0.39 µM | [1][2] |
Table 3: Activity of Fluorescently Labeled this compound Analogs
| Compound | Strain | IC₅₀ | Reference |
| This compound-NBD | Wild-type P. falciparum | 19 nM | [6] |
| This compound-Coumarin-1 | Wild-type P. falciparum | 1.2 µM | [6] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key biological pathway involving SEY1/atlastin and a typical experimental workflow for using this compound as a chemical probe.
Caption: SEY1/Atlastin-mediated ER homotypic fusion pathway and the inhibitory action of this compound.
Caption: A generalized workflow for investigating SEY1/atlastin function using this compound.
Experimental Protocols
Protocol 1: In Vitro SEY1 GTPase Activity Assay
This protocol is adapted from studies on Plasmodium and yeast SEY1 and can be used to determine the direct inhibitory effect of this compound on SEY1/atlastin GTPase activity.[2]
Materials:
-
Recombinant purified SEY1/atlastin protein
-
This compound (dissolved in DMSO)
-
GTP solution
-
GTPase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 5 mM MgCl₂)
-
Phosphate (B84403) detection reagent (e.g., Malachite Green-based)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing the GTPase assay buffer and the desired concentration of recombinant SEY1/atlastin protein.
-
Add this compound to the desired final concentration. Include a DMSO-only control. Pre-incubate for 15-30 minutes at room temperature.
-
Initiate the reaction by adding GTP to a final concentration of 100-500 µM.
-
Incubate the reaction at 37°C for a time course (e.g., 0, 15, 30, 60 minutes).
-
Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a phosphate detection reagent according to the manufacturer's instructions.
-
Read the absorbance at the appropriate wavelength (e.g., 620-650 nm for Malachite Green).
-
Calculate the rate of GTP hydrolysis and determine the inhibitory effect of this compound.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to verify the direct binding of this compound to SEY1/atlastin in a cellular context by measuring the thermal stabilization of the target protein upon ligand binding.[2]
Materials:
-
Mammalian cells (e.g., HeLa) or yeast expressing SEY1/atlastin
-
This compound (dissolved in DMSO)
-
Cell culture medium or yeast growth medium
-
PBS
-
Lysis buffer with protease inhibitors
-
PCR tubes or strips
-
Thermal cycler or heating block
-
SDS-PAGE and Western blotting reagents
-
Antibody against SEY1/atlastin
Procedure:
-
Culture cells to confluency and treat with this compound or DMSO (vehicle control) for 1-2 hours.
-
Harvest and wash the cells with PBS.
-
Resuspend the cell pellet in lysis buffer and lyse the cells.
-
Clarify the lysate by centrifugation.
-
Aliquot the supernatant into PCR tubes.
-
Heat the samples at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Centrifuge the heated lysates at high speed to pellet the precipitated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble SEY1/atlastin at each temperature by SDS-PAGE and Western blotting using a specific antibody.
-
Quantify the band intensities and plot the fraction of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve for this compound-treated samples compared to the control indicates target engagement.
Protocol 3: Analysis of ER Morphology in Mammalian Cells
This protocol describes how to assess the effect of this compound on the morphology of the endoplasmic reticulum in cultured mammalian cells.
Materials:
-
HeLa or other suitable mammalian cells
-
Glass coverslips
-
Cell culture medium
-
This compound (dissolved in DMSO)
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., PBS with 0.1% Triton X-100)
-
Blocking buffer (e.g., PBS with 5% BSA)
-
Primary antibody against an ER marker (e.g., anti-PDI or anti-Calreticulin)
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Seed HeLa cells on glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 1-10 µM) or DMSO for a specified time (e.g., 6-24 hours).
-
Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Wash with PBS and permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash with PBS and block with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary antibody against an ER marker, diluted in blocking buffer, for 1-2 hours at room temperature or overnight at 4°C.
-
Wash with PBS and incubate with the fluorescently labeled secondary antibody and DAPI, diluted in blocking buffer, for 1 hour at room temperature in the dark.
-
Wash with PBS and mount the coverslips onto microscope slides using mounting medium.
-
Image the cells using a fluorescence microscope. Analyze changes in the ER network structure, such as fragmentation or loss of tubular structures, in this compound-treated cells compared to controls.
Potential Off-Target Effects
While this compound shows specificity for SEY1, proteomic affinity chromatography has identified potential off-target interactions with human flotillin-1 (HsFLOT1) and flotillin-2 (HsFLOT2).[1][2] Researchers should consider these potential off-target effects when interpreting data and may need to include appropriate controls to validate that the observed phenotypes are due to the inhibition of SEY1/atlastin.
Conclusion
This compound is a powerful tool for dissecting the function of SEY1/atlastin in maintaining the structural integrity of the endoplasmic reticulum. The protocols and data presented here provide a framework for utilizing this compound to explore the intricate roles of ER dynamics in cellular health and disease, and for its potential application in drug discovery programs targeting pathways dependent on SEY1/atlastin function.
References
- 1. Plasmodium SEY1 is a novel druggable target that contributes to imidazolopiperazine mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Plasmodium SEY1 is a novel druggable target that contributes to imidazolopiperazine mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SNARE [neuromuscular.wustl.edu]
- 6. Mass spectrometry‐based protein–protein interaction networks for the study of human diseases - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
GNF179 Resistance Mechanisms in Plasmodium: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers studying GNF179 resistance mechanisms in Plasmodium.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action of this compound?
This compound is an imidazolopiperazine compound that targets the intracellular secretory pathway of Plasmodium falciparum.[1][2] Its mode of action is believed to involve the inhibition of a dynamin-like GTPase called SEY1, which is crucial for maintaining the architecture of the endoplasmic reticulum (ER).[3][4][5] By inhibiting SEY1's GTPase activity, this compound disrupts protein trafficking, leading to ER expansion and ultimately blocking parasite development.[3][4][5]
Q2: What are the primary genetic determinants of this compound resistance in Plasmodium falciparum?
The primary genetic determinant of this compound resistance is mutations in the Plasmodium falciparum cyclic amine resistance locus (pfcarl), a gene encoding a conserved protein of unknown function.[6][7] Specific point mutations in pfcarl have been shown to confer significant increases in the 50% inhibitory concentration (IC50) of this compound.[1][8] Additionally, mutations in genes involved in ER-based lipid homeostasis and autophagy have also been associated with resistance.[2][9]
Q3: What is the expected fold-change in this compound IC50 for resistant parasites?
Parasites with mutations in pfcarl can exhibit a dramatic increase in resistance, with IC50 values increasing from 22- to over 500-fold compared to the parental strain.[5][10] The level of resistance can depend on the specific mutation or the presence of multiple mutations in pfcarl.[1]
Troubleshooting Guides
In Vitro P. falciparum Culture
Issue: My P. falciparum culture is not growing well or has crashed.
-
Possible Cause 1: Incompatible Red Blood Cells (RBCs). The source and age of RBCs are critical.
-
Troubleshooting: Use a consistent RBC donor and do not use RBCs older than one week. Some parasite strains may have specific blood type preferences (e.g., Type A+).[4]
-
-
Possible Cause 2: Gas Mixture. Most laboratory strains are adapted to a specific gas mixture.
-
Troubleshooting: The standard gas mixture for P. falciparum culture is 5% CO2, 5% O2, and 90% N2. Using 5% CO2 in air may only be suitable for specifically adapted strains.[4]
-
-
Possible Cause 3: Serum/Albumax Issues. The quality of human serum or the lot of Albumax II can affect parasite growth.
This compound Drug Susceptibility Assays (SYBR Green I)
Issue: I am observing high variability or inconsistent IC50 values for this compound.
-
Possible Cause 1: Inconsistent Parasite Growth in Control Wells.
-
Possible Cause 2: Assay Readout and Timing.
-
Possible Cause 3: High Background Fluorescence.
-
Troubleshooting: The SYBR Green I dye binds to any double-stranded DNA, which can lead to high background from white blood cells (WBCs). Use WBC-free blood for your cultures.[15]
-
Generating this compound-Resistant P. falciparum Lines
Issue: I am unable to select for this compound-resistant parasites.
-
Possible Cause 1: Inappropriate Drug Pressure.
-
Troubleshooting: A gradual increase in drug concentration is often more effective than a single high-dose selection. Start with a concentration around the IC50 of the parental strain and slowly increase it as the parasites adapt. Four months of in vitro drug pressure with this compound has been shown to be sufficient to obtain resistant parasites.[16]
-
-
Possible Cause 2: Low Starting Parasitemia.
-
Troubleshooting: Start with a healthy, high-parasitemia culture to increase the probability of selecting for rare resistant mutants.
-
Quantitative Data Summary
Table 1: this compound IC50 Values in Plasmodium falciparum Strains
| Strain | Genotype | This compound IC50 (nM) | Fold Resistance (approx.) | Reference |
| Dd2 | Wild-type | 3.1 ± 0.25 | - | [1] |
| NF54 | Wild-type | 5.5 ± 0.39 | - | [1] |
| Dd2 | pfcarl I1139K (CRISPR) | 1400 | ~450x | [1] |
| NF54 | pfcarl L830V (CRISPR) | 2550 (EC50) | ~274x | [1] |
| W2 | Multi-drug resistant | 4.8 | - | [17] |
| KAD452-R3 | pfcarl triple mutant | >1000 | >200x | [18] |
Experimental Protocols
Protocol 1: In Vitro this compound Susceptibility Testing using SYBR Green I Assay
This protocol is adapted from standard SYBR Green I drug sensitivity assay procedures.[2][16][19]
-
Parasite Synchronization: Synchronize P. falciparum cultures to the ring stage using 5% D-sorbitol treatment.
-
Plate Preparation: Prepare a 96-well plate with serial dilutions of this compound. Include drug-free wells as a negative control and wells with uninfected RBCs as a background control.
-
Assay Initiation: Adjust the synchronized ring-stage parasite culture to 1% parasitemia and 2% hematocrit in complete medium. Add 200 µL of this suspension to each well of the pre-dosed plate.
-
Incubation: Incubate the plate for 72 hours under standard culture conditions (5% CO2, 5% O2, 90% N2 at 37°C).
-
Lysis and Staining: Prepare a lysis buffer containing 2X SYBR Green I dye. Add 100 µL of this lysis buffer to each well.
-
Fluorescence Reading: Incubate the plate in the dark at room temperature for 1 hour. Read the fluorescence using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Data Analysis: Subtract the background fluorescence from all readings. Calculate the percentage of parasite growth inhibition for each this compound concentration relative to the drug-free control. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.
Protocol 2: Generation of this compound-Resistant P. falciparum by In Vitro Drug Pressure
This protocol is a general guideline for selecting resistant parasites in vitro.[16]
-
Initial Exposure: Start with a healthy, asynchronous culture of the parental P. falciparum strain at a high parasitemia (e.g., >5%). Expose the culture to this compound at a concentration equal to the IC50 of the parental strain.
-
Monitoring and Media Change: Monitor the parasite culture daily by Giemsa-stained blood smears. Change the media daily and replace with fresh this compound-containing media.
-
Increasing Drug Pressure: Once the parasite culture has adapted and is growing steadily at the initial concentration, double the concentration of this compound.
-
Iterative Selection: Repeat step 3, gradually increasing the drug pressure over several weeks to months. If the culture crashes, reduce the drug concentration to the previous level until the parasites recover.
-
Clonal Isolation: Once a resistant population is established that can grow at a significantly higher this compound concentration (e.g., >100x the parental IC50), isolate clonal lines by limiting dilution.
-
Confirmation of Resistance: Characterize the phenotype of the clonal lines by determining their this compound IC50 values and sequence the pfcarl gene to identify potential resistance-conferring mutations.
Protocol 3: CRISPR-Cas9 Mediated Editing of pfcarl in P. falciparum
This protocol provides a general workflow for editing the pfcarl gene using CRISPR-Cas9.[20]
-
Design and Construction:
-
Guide RNA (gRNA): Design a specific gRNA targeting the desired region of the pfcarl gene.
-
Repair Template: Synthesize a donor DNA template containing the desired mutation(s) and homology arms flanking the target site. This can be a plasmid or a single-stranded oligodeoxynucleotide (ssODN).
-
Cas9 Expression: Use a plasmid expressing Cas9 nuclease or transfect purified Cas9 protein.
-
-
Transfection:
-
Prepare highly synchronous ring-stage parasites at a high parasitemia.
-
Transfect the parasites with the gRNA, repair template, and Cas9 (either as a plasmid or protein) using electroporation.
-
-
Selection and Recovery:
-
Allow the transfected parasites to recover and apply drug selection if a resistance marker is included in the editing strategy.
-
Monitor the culture for the emergence of edited parasites.
-
-
Validation:
-
Isolate genomic DNA from the parasite population.
-
Use PCR and Sanger sequencing to confirm the presence of the desired edit in the pfcarl gene.
-
Clone the edited parasites by limiting dilution and further validate the genotype and phenotype.
-
Visualizations
Caption: Proposed mechanism of action of this compound in Plasmodium falciparum.
Caption: Experimental workflow for generating and validating this compound-resistant P. falciparum.
Caption: Workflow for the this compound SYBR Green I drug susceptibility assay.
References
- 1. Mutations in the Plasmodium falciparum Cyclic Amine Resistance Locus (PfCARL) Confer Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | In vitro susceptibility profile of Plasmodium falciparum clinical isolates from Ghana to antimalarial drugs and polymorphisms in resistance markers [frontiersin.org]
- 3. CRISPR-Cas9 editing in Plasmodium falciparum - emchugh.io [emchugh.io]
- 4. researchgate.net [researchgate.net]
- 5. Plasmodium SEY1 is a novel druggable target that contributes to imidazolopiperazine mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Rapid and quantitative antimalarial drug efficacy testing via the magneto-optical detection of hemozoin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Changes in susceptibility of Plasmodium falciparum to antimalarial drugs in Uganda over time: 2019–2024 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. journals.asm.org [journals.asm.org]
- 11. In Vitro Culture and Drug Sensitivity Assay of Plasmodium falciparum with Nonserum Substitute and Acute-Phase Sera - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Plasmodium falciparum in vitro continuous culture conditions: A comparison of parasite susceptibility and tolerance to anti-malarial drugs throughout the asexual intra-erythrocytic life cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. journals.asm.org [journals.asm.org]
- 15. The SYBR Green I Malaria Drug Sensitivity Assay: Performance in Low Parasitemia Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. researchgate.net [researchgate.net]
- 19. iddo.org [iddo.org]
- 20. Efficient CRISPR/Cas9-mediated genome editing in P. falciparum [dspace.mit.edu]
Technical Support Center: GNF179 Resistance
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering GNF179 resistance in in vitro studies.
Troubleshooting Guide
Issue 1: Loss of this compound Potency in Long-Term Cultures
Question: My Plasmodium falciparum culture, which was initially sensitive to this compound, now shows a significantly higher IC50 value. What could be the cause and how can I address this?
Answer:
Possible Cause: Prolonged exposure to sub-lethal concentrations of this compound can lead to the selection of resistant parasites. The primary mechanism of resistance is the acquisition of mutations in the Plasmodium falciparum cyclic amine resistance locus (pfcarl).[1][2] Mutations in other transporter genes like pfact (acetyl-CoA transporter) and pfugt (UDP-galactose transporter) have also been associated with resistance to imidazolopiperazines.[3][4][5]
Troubleshooting Steps:
-
Confirm Resistance:
-
Perform a standard 72-hour SYBR Green I-based cell viability assay to accurately determine the current IC50 of this compound against your parasite line.
-
Compare the new IC50 value to that of the parental, sensitive strain. A significant fold-increase indicates the development of resistance.
-
-
Sequence Key Resistance Genes:
-
Extract genomic DNA from both your resistant and the parental sensitive parasite lines.
-
Amplify and sequence the coding regions of pfcarl (PF3D7_0321900), pfact (PF3D7_1036800), and pfugt (PF3D7_1113300) to identify any single nucleotide variations (SNVs).
-
-
Consider Combination Therapy:
-
In vitro studies have shown that this compound can be effective in combination with other antimalarials. For instance, this compound in combination with Dihydroartemisinin (DHA) has been shown to be highly effective against both wild-type and artemisinin-resistant parasites, even after short exposure times.[3]
-
Test the efficacy of this compound in combination with artemisinin (B1665778) or other relevant antimalarials against your resistant line.
-
-
Revert to a Sensitive Strain:
-
If possible, thaw a new vial of the original, sensitive parasite strain from your frozen stocks for future experiments.
-
Implement a strict policy of not maintaining cultures under continuous, low-level drug pressure unless intentionally selecting for resistance.
-
Issue 2: My this compound-Resistant Line Shows Cross-Resistance to Other Compounds.
Question: I've observed that my this compound-resistant P. falciparum line is also less sensitive to other antimalarial compounds. Is this expected?
Answer:
Possible Cause: While mutations in pfcarl are the primary driver of this compound resistance, this gene is considered a multidrug-resistance locus.[2] Therefore, it is possible that mutations in pfcarl could confer resistance to other structurally unrelated compounds. However, studies have shown that this compound-resistant clones with mutations in pfcarl did not show cross-resistance to clinically relevant antimalarials such as artemisinin, chloroquine (B1663885), mefloquine, pyrimethamine, and atovaquone.[1]
Troubleshooting Steps:
-
Characterize the Resistance Profile:
-
Systematically test the susceptibility of your this compound-resistant line to a panel of standard antimalarial drugs with different mechanisms of action.
-
This will help you determine the specific cross-resistance profile of your parasite line.
-
-
Sequence Additional Resistance Markers:
-
If you observe cross-resistance to drugs like chloroquine or mefloquine, consider sequencing other well-known resistance markers such as pfcrt and pfmdr1 to check for mutations that may have arisen independently in your culture.
-
-
Utilize Synergism Testing:
-
Perform checkerboard assays to identify potential synergistic or additive interactions between this compound and other antimalarials against your resistant strain. This can help in designing effective combination therapies.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an imidazolopiperazine antimalarial compound that targets the parasite's intracellular secretory pathway.[6][7] It has been shown to bind to and inhibit the GTPase activity of Plasmodium SEY1, a dynamin-like protein essential for maintaining the architecture of the endoplasmic reticulum (ER).[8][9][10] This inhibition leads to ER stress, disruption of protein trafficking, and ultimately, parasite death.[5][6][7]
Q2: What is the primary mechanism of in vitro resistance to this compound?
A2: The most common mechanism of in vitro resistance to this compound in P. falciparum is the acquisition of single nucleotide polymorphisms (SNPs) in the Plasmodium falciparum cyclic amine resistance locus (pfcarl), a gene that encodes a protein localized to the cis-Golgi apparatus.[1] Point mutations in pfcarl can lead to a significant increase in the IC50 of this compound.[1]
Q3: Can this compound resistance be overcome?
A3: While parasites can develop resistance to this compound as a monotherapy, combination therapy is a promising strategy. For example, this compound has shown potent activity against artemisinin-resistant parasites and, in combination with artemisinin, can prevent the recrudescence of dormant rings.[3][11] Additionally, sensitizing agents could potentially be explored. One study showed that the reducing agent Dithiothreitol (DTT) sensitized wild-type parasites to this compound, suggesting a potential avenue for further investigation.[1]
Q4: Does this compound have activity against different parasite life cycle stages?
A4: Yes, this compound exhibits broad activity against multiple stages of the P. falciparum life cycle. It is effective against the symptomatic asexual blood stages, has transmission-blocking activity by targeting gametocytes, and also shows activity against liver stages.[2][6][7][12]
Data Presentation
Table 1: this compound IC50 Values in Sensitive and Resistant P. falciparum Lines
| Parasite Line | Genotype | This compound IC50 (nM) | Fold Increase in Resistance | Reference |
| Dd2 | Wild-type | 3.1 ± 0.25 | - | [1] |
| NF54 | Wild-type | 5.5 ± 0.39 | - | [1] |
| NF54 | pfcarl L830V (CRISPR) | 2,550 ± 780 | ~464 | [1] |
| Dd2 | Overexpressing pfcarl | ~6.2 | ~2 | [1] |
Table 2: this compound Activity Against Asexual and Sexual Stages of P. falciparum
| Stage | Parameter | This compound Concentration (nM) | Effect | Reference |
| Asexual Blood Stage (W2 strain) | IC50 | 4.8 | Inhibition of growth | [12] |
| Stage V Gametocytes | EC50 | 8.8 ± 2.7 | Inhibition of viability | [1] |
| Gametocyte Progression | - | 5 | Abolished oocyst formation | [12] |
Experimental Protocols
Protocol 1: In Vitro this compound Susceptibility Testing using SYBR Green I Assay
Objective: To determine the 50% inhibitory concentration (IC50) of this compound against P. falciparum.
Materials:
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P. falciparum culture (synchronized to ring stage)
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Complete parasite culture medium (RPMI 1640 with supplements)
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Human erythrocytes
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This compound stock solution (in DMSO)
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96-well microplates
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SYBR Green I lysis buffer
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Fluorescence plate reader
Methodology:
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Prepare a serial dilution of this compound in complete culture medium.
-
Synchronize the P. falciparum culture to the ring stage using 5% D-sorbitol.
-
Adjust the parasitemia to 1% in a 2% hematocrit suspension.
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Add 100 µL of the parasite suspension to each well of a 96-well plate.
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Add 100 µL of the this compound dilutions to the respective wells. Include drug-free and uninfected erythrocyte controls.
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Incubate the plate for 72 hours under standard culture conditions (37°C, 5% CO2, 5% O2).
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After incubation, add 100 µL of SYBR Green I lysis buffer to each well.
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Incubate in the dark at room temperature for 1 hour.
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Measure fluorescence using a plate reader with excitation at 485 nm and emission at 530 nm.
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Calculate IC50 values by plotting the fluorescence intensity against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 2: Generation of this compound-Resistant Parasites via In Vitro Drug Pressure
Objective: To select for this compound-resistant P. falciparum parasites.
Materials:
-
Drug-sensitive P. falciparum strain
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Complete parasite culture medium
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This compound
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Culture flasks
Methodology:
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Initiate a culture of the drug-sensitive parasite strain.
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Expose the culture to a sub-lethal concentration of this compound (e.g., at the IC50 concentration).
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Monitor the parasite growth. When the culture has adapted and is growing steadily, gradually increase the concentration of this compound.
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Continue this process of incremental dose escalation over several months.
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Periodically assess the IC50 of the culture to monitor the development of resistance.
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Once a significant level of resistance is achieved, clone the resistant parasites by limiting dilution to obtain a clonal population.
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Characterize the genotype of the resistant clone by sequencing candidate resistance genes (pfcarl, pfact, pfugt).
Visualizations
Caption: this compound inhibits SEY1, leading to ER stress and parasite death. Mutations in PfCARL can confer resistance.
Caption: A stepwise workflow for confirming and characterizing this compound resistance in vitro.
References
- 1. Mutations in the Plasmodium falciparum Cyclic Amine Resistance Locus (PfCARL) Confer Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Plasmodium falciparum Cyclic Amine Resistance Locus (PfCARL), a Resistance Mechanism for Two Distinct Compound Classes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Imidazolopiperazines Kill both Rings and Dormant Rings in Wild-Type and K13 Artemisinin-Resistant Plasmodium falciparum In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Assessment In Vitro of the Antimalarial and Transmission-Blocking Activities of Cipargamin and Ganaplacide in Artemisinin-Resistant Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. malariaworld.org [malariaworld.org]
- 7. Pan-active imidazolopiperazine antimalarials target the Plasmodium falciparum intracellular secretory pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Plasmodium SEY1 is a novel druggable target that contributes to imidazolopiperazine mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Plasmodium SEY1 is a novel druggable target that contributes to imidazolopiperazine mechanism of action [ouci.dntb.gov.ua]
- 10. Plasmodium SEY1 is a novel druggable target that contributes to imidazolopiperazine mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. GNF-179 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 12. medchemexpress.com [medchemexpress.com]
Troubleshooting GNF179 precipitation in culture media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GNF179. The information is presented in a question-and-answer format to directly address common issues encountered during in vitro experiments, with a focus on preventing and resolving this compound precipitation in culture media.
Troubleshooting Guide
Issue: Precipitate Forms Immediately Upon Adding this compound Stock to Culture Medium
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Question: I prepared a working solution of this compound by adding my DMSO stock directly to my cell culture medium, and it immediately turned cloudy. What went wrong?
Answer: This is a common issue that can arise from several factors related to the compound's solubility and the dilution method.
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High Final DMSO Concentration: While this compound is soluble in DMSO, a high final concentration of DMSO in your aqueous culture medium can be toxic to cells and may not prevent the compound from precipitating out upon significant dilution. It is recommended to keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%.[1]
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Rapid Dilution: Adding a concentrated DMSO stock directly into a large volume of aqueous medium can cause a rapid solvent exchange, leading to the compound precipitating out of solution.[1]
-
Temperature Shock: Adding a cold stock solution to warmer media can decrease the solubility of the compound.
Solutions:
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Serial Dilution: Instead of a single large dilution, perform a serial dilution of your this compound stock solution in pre-warmed (37°C) culture media.[1][2]
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Intermediate Dilution Step: First, dilute your high-concentration DMSO stock to a lower concentration (e.g., 1 mM) in DMSO. Then, add this intermediate stock to your pre-warmed medium while gently vortexing.[1]
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Pre-warm Media: Always pre-warm your cell culture media to 37°C before adding the this compound solution.[2]
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Slow Addition: Add the this compound stock solution dropwise to the medium while gently swirling or vortexing.[1]
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Issue: Precipitate Forms Over Time in the Incubator
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Question: My this compound-containing media was clear when I prepared it, but after a few hours in the incubator, I noticed a precipitate. What could be the cause?
Answer: Delayed precipitation is often due to changes in the media environment over time.
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Temperature and pH Shifts: The incubator environment (37°C, 5% CO2) can alter the temperature and pH of the media, which can affect the solubility of this compound.[2]
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Interaction with Media Components: this compound may interact with salts, proteins, or other components in the culture medium over the duration of the experiment, leading to precipitation.[2]
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Media Evaporation: In long-term cultures, evaporation can concentrate media components, including this compound, potentially exceeding its solubility limit.[1]
Solutions:
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Ensure Proper Buffering: Use a culture medium that is appropriately buffered for the CO2 concentration in your incubator to maintain a stable pH.[2]
-
Solubility Testing: Before starting your experiment, it is advisable to test the solubility of this compound in your specific cell culture medium at the intended working concentration and incubation conditions.
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Minimize Evaporation: Ensure proper humidification of the incubator and use culture plates with low-evaporation lids or seal plates with gas-permeable membranes for long-term experiments.[1]
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Issue: Precipitate Observed After Thawing a Frozen Stock Solution
-
Question: I noticed a precipitate in my this compound DMSO stock solution after thawing it. Is it still usable?
Answer: Precipitation in a frozen stock solution upon thawing can occur if the compound has poor solubility at lower temperatures.
Solutions:
-
Warm and Vortex: Gently warm the stock solution to 37°C and vortex thoroughly to try and redissolve the compound before use.[2]
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Sonication: If warming and vortexing are insufficient, brief sonication can help to redissolve the precipitate.[3]
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Prepare Fresh Stock: If the precipitate persists, it is best to prepare a fresh stock solution to ensure accurate dosing in your experiments.[2]
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Aliquot Stock Solutions: To avoid repeated freeze-thaw cycles which can promote precipitation, aliquot your stock solution into smaller, single-use volumes.[2]
-
Frequently Asked Questions (FAQs)
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Q1: What is the recommended solvent and storage condition for this compound stock solutions?
A1: this compound is soluble in DMSO at a concentration of 100 mg/mL (233.70 mM).[3] It is recommended to use newly opened, anhydrous DMSO as hygroscopic DMSO can negatively impact solubility.[3] Stock solutions should be stored at -20°C for up to one year or at -80°C for up to two years.[3] It is also advised to aliquot the stock solution to minimize freeze-thaw cycles.[2]
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Q2: What is the mechanism of action of this compound?
A2: this compound is an antimalarial compound that targets the intracellular secretory pathway of Plasmodium falciparum.[4][5][6] It inhibits protein trafficking, leading to an expansion of the endoplasmic reticulum (ER).[4][5] More specifically, this compound has been shown to bind to and inhibit the GTPase activity of the Plasmodium protein SEY1, which is crucial for maintaining the structure of the ER.[7][8][9]
-
Q3: What are the typical working concentrations for this compound in in vitro experiments?
A3: this compound exhibits potent antimalarial activity with an IC50 of 4.8 nM against the multidrug-resistant W2 strain of P. falciparum.[3] In studies, it has shown high inhibition of gametocyte sexual life cycle progression at concentrations as low as 5 nM.[3]
-
Q4: Can I use heat to dissolve this compound in my solvent?
A4: Gentle warming at 37°C can be used to aid in the dissolution of this compound in DMSO.[2] If precipitation occurs during the preparation of working solutions, heating and/or sonication can be used to help redissolve the compound.[3]
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Q5: How can I determine the maximum soluble concentration of this compound in my specific cell culture medium?
A5: You can perform a solubility test by preparing a series of dilutions of your this compound stock solution in your complete cell culture medium. Visually inspect for any signs of precipitation or turbidity immediately after preparation and after incubation at 37°C for a period relevant to your experiment.[1]
Data Presentation
Table 1: this compound Properties and In Vitro Activity
| Property | Value | Reference |
| Molecular Weight | 427.94 g/mol | [3] |
| Appearance | Solid | |
| Purity | >98% | |
| Solubility | 100 mg/mL in DMSO | [3] |
| IC50 (P. falciparum W2 strain) | 4.8 nM | [3] |
| Gametocyte Inhibition | Abolished oocyst formation at 5 nM | [3] |
Table 2: Recommended Storage Conditions for this compound Stock Solutions
| Storage Temperature | Duration | Reference |
| -20°C | 1 year | [3] |
| -80°C | 2 years | [3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
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This compound solid
-
Anhydrous DMSO
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Sterile microcentrifuge tubes
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Vortex mixer
-
-
Procedure:
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Calculate the mass of this compound required to prepare the desired volume of a 10 mM stock solution (Molecular Weight = 427.94 g/mol ).
-
Weigh the calculated amount of this compound into a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C can be used to aid dissolution.[2]
-
Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.[2][3]
-
Protocol 2: Determining the Maximum Soluble Concentration of this compound in Cell Culture Medium
-
Materials:
-
10 mM this compound in DMSO stock solution
-
Complete cell culture medium
-
Sterile 96-well plate or microcentrifuge tubes
-
Pipettes and sterile tips
-
Incubator (37°C, 5% CO2)
-
Microscope
-
-
Procedure:
-
Pre-warm the complete cell culture medium to 37°C.
-
Prepare a series of dilutions of the this compound stock solution in the pre-warmed medium. For example, create final concentrations ranging from 1 µM to 100 µM. Ensure the final DMSO concentration remains below 0.5%.
-
Include a control well with medium and the highest concentration of DMSO used in the dilutions.
-
Gently mix each dilution.
-
Visually inspect each well for any signs of precipitation or turbidity immediately after preparation.
-
Incubate the plate at 37°C and 5% CO2 for the intended duration of your experiment (e.g., 24, 48, 72 hours).
-
At each time point, examine the wells under a microscope to check for the presence of precipitate.
-
The highest concentration that remains clear throughout the incubation period is the maximum soluble concentration for your experimental conditions.
-
Visualizations
Caption: this compound inhibits the GTPase SEY1, disrupting ER architecture and protein trafficking.
Caption: A decision tree for troubleshooting this compound precipitation issues in cell culture.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pan-active imidazolopiperazine antimalarials target the Plasmodium falciparum intracellular secretory pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. malariaworld.org [malariaworld.org]
- 6. researchgate.net [researchgate.net]
- 7. Plasmodium SEY1 is a novel druggable target that contributes to imidazolopiperazine mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Plasmodium SEY1 is a novel druggable target that contributes to imidazolopiperazine mechanism of action [ouci.dntb.gov.ua]
- 9. Plasmodium SEY1 is a novel druggable target that contributes to imidazolopiperazine mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
Interpreting unexpected results in GNF179 assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing GNF179 in various assays. The information is tailored for scientists and professionals in the field of drug development.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound, offering potential causes and solutions in a question-and-answer format.
SYBR Green I Growth Inhibition Assay
Question 1: My IC50 values for this compound are highly variable between experiments. What could be the cause?
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Inconsistent Parasite Synchronization | Ensure a tight synchronization of the Plasmodium falciparum culture to the ring stage before initiating the assay. Inconsistent parasite stages will result in variable susceptibility to the drug. |
| Fluctuations in Hematocrit | Maintain a consistent hematocrit across all wells of the assay plate. Variations can impact parasite growth and, consequently, the apparent drug efficacy. |
| Inaccurate Drug Concentrations | Always prepare fresh serial dilutions of this compound for each experiment from a validated stock solution. Ensure thorough mixing at each dilution step. |
| Reagent Variability | Use the same batch of media, serum, and other critical reagents for a set of experiments to minimize batch-to-batch variation. |
| Compound Precipitation | This compound is soluble in DMSO.[1] Visually inspect the wells after adding the compound to the media. If precipitation is observed, consider preparing an intermediate dilution in a compatible solvent before the final dilution in the culture medium. |
Question 2: The dose-response curve for this compound is not a standard sigmoidal shape. What does this mean?
Possible Causes and Solutions:
| Potential Cause | Interpretation and Next Steps |
| Development of Resistance | A rightward shift in the IC50 curve or a shallow slope can indicate the emergence of a resistant parasite population.[2] Consider sequencing key resistance genes such as pfcarl, pfugt, and pfact. |
| Slow-Acting Compound | This compound has a slower killing kinetic compared to fast-acting drugs like artemisinin.[3] If the assay duration is too short, the full effect of the drug may not be observed, leading to an incomplete curve. Consider extending the incubation period. |
| Assay Artifacts | At high concentrations, some compounds can interfere with the SYBR Green I dye or cause non-specific cytotoxicity. Examine the parasites microscopically to confirm that the observed effect is due to growth inhibition rather than other factors. |
Question 3: I am not observing any significant parasite growth inhibition even at high concentrations of this compound.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Resistant Parasite Strain | The P. falciparum strain being used may harbor mutations that confer resistance to imidazolopiperazines.[2] Test the compound on a known sensitive strain to confirm its activity. |
| Compound Degradation | Improper storage of the this compound stock solution can lead to degradation. Store stock solutions at -20°C or -80°C as recommended by the supplier. |
| Experimental Error | Double-check all experimental parameters, including drug dilutions, parasite density, and incubation conditions. Include a known antimalarial as a positive control in your assay. |
Cellular Thermal Shift Assay (CETSA)
Question 1: I do not observe a thermal shift for the target protein (e.g., SEY1) with this compound treatment.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Incorrect Heating Conditions | The heating temperature or duration may not be optimal for detecting the stabilization of the target protein. Optimize the heat challenge conditions by performing a temperature gradient experiment. |
| Low Compound Concentration | The concentration of this compound may be insufficient to achieve significant target engagement in the cellular context. Test a higher concentration of the inhibitor. |
| Low Target Protein Expression | The endogenous expression of the target protein in the chosen cell line may be too low for reliable detection. Consider using a cell line with higher endogenous expression or an overexpression system. |
| This compound Does Not Induce a Thermal Shift | In some cases, ligand binding may not result in a detectable change in thermal stability.[4] This does not necessarily mean there is no target engagement. Consider alternative methods to confirm target binding. |
Question 2: I am seeing inconsistent results between CETSA replicates.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Uneven Cell Seeding | Ensure a homogenous cell suspension before seeding to have a consistent cell number in each sample. |
| Inaccurate Pipetting | Use calibrated pipettes and proper pipetting techniques to ensure accurate reagent volumes. |
| Temperature Variations | Ensure uniform heating across all samples by using a reliable heating block or PCR machine. |
Microscopy and Phenotypic Analysis
Question 1: I am observing unusual parasite morphology after this compound treatment. How do I interpret these changes?
Interpretation of Morphological Changes:
This compound is known to disrupt the parasite's secretory pathway, leading to ER stress.[5] This can manifest as specific morphological changes.
| Observed Phenotype | Potential Interpretation |
| ER and Golgi Morphology Changes | This compound treatment can lead to changes in the morphology of the endoplasmic reticulum and Golgi apparatus.[6] This is consistent with its mechanism of action. |
| Detached Golgi from the Nucleus | An increased distance between the Golgi and the nucleus has been observed in this compound-treated parasites.[6] |
| General Signs of Stress | As with other antimalarials, this compound can cause general signs of parasite distress, such as mitochondrial swelling and depletion of ribosomes.[7] |
A logical workflow for troubleshooting unexpected results in this compound assays is presented below.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an imidazolopiperazine antimalarial compound that targets the secretory pathway of Plasmodium falciparum.[5] It has been shown to interact with and inhibit the dynamin-like GTPase SEY1, which is involved in maintaining the structure of the endoplasmic reticulum.[6] This disruption of the secretory pathway leads to ER stress and ultimately parasite death.
The signaling pathway affected by this compound is illustrated below.
Q2: What are the known resistance mechanisms to this compound?
A2: Resistance to this compound in P. falciparum has been associated with mutations in several genes, including the cyclic amine resistance locus (pfcarl), a UDP-galactose transporter (pfugt), and an acetyl-CoA transporter (pfact).[2] These proteins are localized to the ER/Golgi complex, and mutations in them are thought to mitigate the effects of this compound on the secretory pathway.
Q3: What are the recommended storage and handling conditions for this compound?
A3: this compound is typically supplied as a solid powder. Stock solutions are commonly prepared in DMSO.[1] For long-term storage, it is advisable to store the solid compound and stock solutions at -20°C or -80°C, protected from light and moisture, as recommended by the supplier.
Q4: Can this compound be used in animal models?
A4: Yes, this compound has been shown to be orally active and effective in rodent models of malaria.[8]
Experimental Protocols
SYBR Green I-Based Growth Inhibition Assay
A generalized workflow for a SYBR Green I assay is provided below.
Detailed Steps:
-
Parasite Culture: Maintain P. falciparum cultures in human erythrocytes at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.
-
Synchronization: Synchronize the parasite culture to the ring stage using methods such as sorbitol lysis.
-
Drug Plate Preparation: Prepare serial dilutions of this compound in a 96-well plate. Include appropriate controls (drug-free wells for 100% growth and uninfected erythrocytes for background).
-
Assay Initiation: Add the synchronized parasite culture (typically at 0.5-1% parasitemia and 2% hematocrit) to the drug plate.
-
Incubation: Incubate the plate for 72 hours under standard culture conditions.
-
Lysis and Staining: After incubation, lyse the cells by freezing the plate at -80°C. Thaw the plate and add a lysis buffer containing SYBR Green I dye to each well.
-
Fluorescence Reading: Incubate the plate in the dark at room temperature for 1-2 hours, then read the fluorescence using a plate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.
-
Data Analysis: Calculate the percent inhibition of parasite growth for each drug concentration and determine the IC50 value using a non-linear regression analysis.
Cellular Thermal Shift Assay (CETSA) Protocol
Detailed Steps:
-
Cell Culture and Treatment: Culture a suitable cell line (e.g., HEK293 cells expressing the target protein or P. falciparum parasites) and treat with this compound or a vehicle control for a specified time.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a fixed duration (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells to release the soluble proteins.
-
Separation of Aggregates: Centrifuge the samples to pellet the aggregated, denatured proteins.
-
Protein Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of the target protein using Western blotting or other protein detection methods.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
References
- 1. bdt.semi.ac.cn [bdt.semi.ac.cn]
- 2. Mutations in the Plasmodium falciparum Cyclic Amine Resistance Locus (PfCARL) Confer Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Imidazolopiperazines: Hit to Lead Optimization of New Antimalarial Agents | Medicines for Malaria Venture [mmv.org]
- 8. Target Identification and Validation of the Imidazolopiperazine Class of Antimalarials [escholarship.org]
GNF179 Off-Target Effects in Cellular Models: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of GNF179 in cellular models.
Frequently Asked Questions (FAQs)
Q1: What is the known on-target mechanism of action for this compound?
This compound is an antimalarial compound that targets the Plasmodium falciparum intracellular secretory pathway.[1][2][3] Its primary target has been identified as Plasmodium SEY1, a dynamin-like GTPase that is essential for shaping the parasite's endoplasmic reticulum (ER) and for Golgi morphology.[4][5] this compound binds to and inhibits the GTPase activity of SEY1, leading to disruptions in protein trafficking, ER expansion, and ultimately, parasite death.[1][4][5]
Q2: Has this compound been profiled for off-target effects in human cells?
Yes, preliminary off-target assessments have been conducted. In one study, this compound was tested against a mixed human cell line panel (HEK293, K-562, Placenta, and HepG2) to identify potential off-target interactions. The results of these experiments indicated a low potential for off-target binding in human cells, suggesting a high selectivity for the parasite target.[4]
Q3: Is there any quantitative data on the cytotoxicity of this compound in human cell lines?
While specific CC50 (50% cytotoxic concentration) values for this compound across a wide range of human cell lines are not extensively published in the available literature, the compound is generally reported to have low toxicity against human cells.[6] For comparison, other antimalarial compounds have been evaluated for cytotoxicity in cell lines such as HepG2 and MCF7, with selectivity indices (SI) calculated to assess the therapeutic window.[4] The selectivity index is a critical metric, calculated as the ratio of the CC50 in a human cell line to the EC50 (50% effective concentration) against the parasite. A higher SI value indicates greater selectivity for the target organism.
Q4: My non-parasitic cells are showing unexpected signs of toxicity or stress after this compound treatment. What could be the cause?
If you observe unexpected effects in your cellular model, consider the following troubleshooting steps:
-
Compound Purity and Stability: Verify the purity of your this compound stock. Impurities from synthesis or degradation products could have off-target effects. Ensure proper storage conditions to maintain compound integrity.
-
Solvent Effects: The solvent used to dissolve this compound (commonly DMSO) can be toxic to cells at higher concentrations. Run a vehicle control (cells treated with the same concentration of solvent alone) to distinguish between compound-specific effects and solvent-induced toxicity.
-
Cell Line Sensitivity: Different cell lines can have varying sensitivities to chemical compounds. If possible, test this compound on a different, unrelated cell line to see if the effect is specific to your model.
-
Assay Interference: Some compounds can interfere with the reagents used in cell viability assays (e.g., MTT, resazurin). Consider using an alternative method to confirm your results (e.g., trypan blue exclusion, ATP-based assays).
-
Potential Off-Target Interaction: Although this compound is reported to be selective, high concentrations may lead to off-target effects. Consider performing a dose-response experiment to determine if the observed toxicity is concentration-dependent.
Q5: How can I experimentally assess the potential for this compound off-target effects in my specific cellular model?
To investigate potential off-target effects of this compound in your experiments, you can perform a series of standard assays:
-
Cytotoxicity Assays: Determine the CC50 of this compound in your human cell line of interest using assays like MTT, Neutral Red, or CellTiter-Glo. This will establish the concentration at which the compound becomes toxic to the cells.
-
Target-Specific Assays: If you hypothesize a specific off-target (e.g., a human protein with homology to P. falciparum SEY1), you can use target-specific functional assays or binding assays (e.g., cellular thermal shift assay) to investigate direct interaction.
-
Broad Off-Target Profiling: For a more comprehensive assessment, consider commercially available services for off-target screening, such as kinome scans (to check for inhibition of human kinases) or safety pharmacology panels that assess activity against common off-targets like GPCRs, ion channels (including hERG), and transporters.
Quantitative Data Summary
The following table summarizes the available quantitative data related to the activity of this compound. Note the high potency against P. falciparum and the significantly lower potency against the model organism S. cerevisiae.
| Parameter | Organism/Cell Line | Value | Reference |
| IC50 | P. falciparum (multidrug-resistant W2 strain) | 4.8 nM | [7] |
| IC50 | P. falciparum (Dd2 strain) | 3.1 nM (± 0.25) | [8] |
| IC50 | P. falciparum (NF54 strain) | 5.5 nM (± 0.39) | [8] |
| EC50 | P. falciparum (Stage V gametocytes) | 9 nM | [9] |
| Potency | Saccharomyces cerevisiae | >1000-fold less potent than against P. falciparum | [4] |
Experimental Protocols
Protocol 1: Determination of Cytotoxicity using the MTT Assay
This protocol outlines the general steps for assessing the cytotoxicity of this compound in a human cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.
Methodology:
-
Cell Seeding: Seed the human cell line of interest (e.g., HepG2, HEK293) into a 96-well plate at a predetermined optimal density. Allow the cells to adhere and grow for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution of this compound in the cell culture medium to achieve the desired final concentrations. Include a vehicle-only control.
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours. During this time, viable cells will convert the MTT into formazan crystals.
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a specialized detergent-based buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the this compound concentration and use a non-linear regression to determine the CC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol describes a method to assess the direct binding of this compound to a potential off-target protein within a cellular context.
Principle: CETSA is based on the principle that a ligand binding to its target protein stabilizes the protein against thermal denaturation. By heating cell lysates to various temperatures, one can observe a shift in the melting temperature of the target protein in the presence of the ligand compared to a control.
Methodology:
-
Cell Culture and Treatment: Culture the human cell line of interest to a high density. Treat the cells with this compound at a desired concentration or a vehicle control for a specified period.
-
Cell Lysis: Harvest the cells and lyse them using a method that preserves protein integrity (e.g., freeze-thaw cycles, mild detergent).
-
Heating Gradient: Aliquot the cell lysate into several tubes. Heat the aliquots to a range of different temperatures for a short period (e.g., 3 minutes). This creates a temperature gradient.
-
Protein Precipitation and Separation: After heating, cool the samples and centrifuge them to pellet the denatured, aggregated proteins. Collect the supernatant containing the soluble proteins.
-
Protein Analysis: Analyze the amount of the specific protein of interest remaining in the supernatant at each temperature point using a protein detection method such as Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble protein against the temperature for both the this compound-treated and control samples. A shift in the melting curve to a higher temperature in the this compound-treated sample indicates direct binding and stabilization of the target protein.
Visualizations
Caption: On-target mechanism of this compound in Plasmodium falciparum.
Caption: Workflow for troubleshooting unexpected cellular effects of this compound.
Caption: Logical guide for interpreting this compound cytotoxicity results.
References
- 1. A new homogeneous high-throughput screening assay for profiling compound activity on the human ether-a-go-go-related gene channel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pan-active imidazolopiperazine antimalarials target the Plasmodium falciparum intracellular secretory pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Human Ether-à-go-go Related Gene Modulators by Three Screening Platforms in an Academic Drug-Discovery Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Potent Antimalarial Type II Kinase Inhibitors with Selectivity over Human Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Plasmodium SEY1 is a novel druggable target that contributes to imidazolopiperazine mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. UDP-galactose and Acetyl-CoA transporters as Plasmodium multidrug resistance genes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mutations in the Plasmodium falciparum Cyclic Amine Resistance Locus (PfCARL) Confer Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: GNF179 Cytotoxicity Assessment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the cytotoxicity of GNF179 in mammalian cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent antimalarial compound belonging to the imidazolopiperazine (IZP) class.[1] Its primary mechanism of action in Plasmodium parasites is the inhibition of the intracellular secretory pathway.[1] Specifically, this compound targets and inhibits the GTPase activity of a dynamin-like protein called SEY1, which is crucial for maintaining the structure of the endoplasmic reticulum (ER).[2][3][4] This inhibition leads to ER stress, disruption of protein trafficking, and ultimately, parasite death.[2][5]
Q2: What is the expected cytotoxicity of this compound in mammalian cells?
A2: While specific cytotoxicity data for this compound in a wide range of mammalian cell lines is not extensively published in peer-reviewed literature, studies on closely related imidazolopiperazine (IZP) analogs suggest a favorable safety profile. Lead compounds from this class have demonstrated low cytotoxicity, with 50% cytotoxic concentration (CC50) values typically greater than 12 µM in various human cell lines.[6][7] This indicates a high selectivity index (the ratio of host cell cytotoxicity to anti-parasitic activity).
Q3: Which mammalian cell lines are recommended for assessing this compound cytotoxicity?
A3: It is recommended to use a panel of cell lines to obtain a comprehensive cytotoxicity profile. Standard choices include:
-
HepG2 (human liver carcinoma): Relevant for assessing potential hepatotoxicity, as the liver is a primary site of drug metabolism.
-
HEK293 (human embryonic kidney): A commonly used and well-characterized cell line for general toxicity screening.
-
A panel of other human cell lines such as HeLa (cervical cancer), CHO (Chinese hamster ovary), and Ba/F3 (murine pro-B cell) can provide a broader understanding of potential cell-type-specific effects.[6][7]
Q4: What are the most appropriate in vitro assays for determining this compound cytotoxicity?
A4: A variety of assays can be employed to measure different aspects of cell health. It is advisable to use at least two assays with different endpoints to obtain robust and reliable data. Commonly used methods include:
-
MTT Assay: Measures mitochondrial reductase activity, an indicator of metabolic health.[8][9]
-
Neutral Red Uptake Assay: Assesses lysosomal integrity and function.[10][11][12][13]
-
Luminescent ATP Assay (e.g., CellTiter-Glo®): Quantifies intracellular ATP levels, reflecting the number of metabolically active cells.[14][15][16][17][18]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Well-to-Well Variability | - Inconsistent cell seeding- Edge effects in the microplate- Pipetting errors | - Ensure a homogenous cell suspension before and during plating.- Avoid using the outer wells of the plate for experimental samples; fill them with sterile PBS or media to maintain humidity.- Use calibrated pipettes and practice consistent pipetting technique. |
| Low Signal or Poor Dynamic Range | - Insufficient cell number- Low cell viability at the start of the experiment- Reagent degradation | - Optimize cell seeding density for your specific cell line and assay duration.- Ensure cells are in the logarithmic growth phase and have high viability (>95%) before starting the experiment.- Check the expiration date and storage conditions of assay reagents. |
| High Background Signal | - Contamination of reagents or plates- Compound interference (autofluorescence or colorimetric properties)- Serum or phenol (B47542) red in the media interfering with the assay | - Use sterile, high-quality reagents and labware.- Run compound-only controls (without cells) to check for direct interference with the assay reagents.- If possible, perform the final assay steps in serum- and phenol red-free media. |
| Inconsistent Results Between Assays | - Different cellular processes being measured- Compound-specific interference with one assay | - This is not necessarily an error. Different assays measure different aspects of cell health (e.g., metabolic activity vs. membrane integrity). Discrepancies can provide mechanistic insights.- If significant interference is suspected with one assay (e.g., this compound precipitating with MTT formazan), prioritize results from orthogonal assays. |
| This compound Precipitation in Culture Media | - Poor solubility of the compound at high concentrations | - Prepare this compound stock solution in an appropriate solvent like DMSO at a high concentration.- Ensure the final DMSO concentration in the culture media is low (typically ≤ 0.5%) to avoid solvent toxicity.- Visually inspect the wells for any signs of precipitation after adding the compound. If precipitation occurs, the effective concentration will be lower than the nominal concentration. |
Quantitative Data Summary
Direct public domain cytotoxicity data for this compound is limited. The following table summarizes the reported cytotoxicity for closely related imidazolopiperazine (IZP) antimalarial compounds, which are structurally similar to this compound.
| Compound Class | Cell Lines Tested | Reported CC50 (µM) | Selectivity Index (SI) | Reference |
| Imidazolopiperazines (Lead Compounds 11 & 30) | 293T, Ba/F3, CHO, HEp2, HeLa, Huh7 | > 12 | > 100 | [6][7] |
| 8,8-dimethyl Imidazolopiperazine (Compound 22) | 293T, Ba/F3, CHO, HEp2, HeLa, Huh7 | > 12 | > 100 | [6] |
Note: The Selectivity Index (SI) is calculated as the ratio of the CC50 in a mammalian cell line to the IC50 against the parasite.
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay measures the activity of mitochondrial dehydrogenases, which reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals in living cells.
Materials:
-
Mammalian cells of choice
-
Complete culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom tissue culture plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in culture medium from the stock solution.
-
Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and untreated control wells.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, protected from light.[8]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570-590 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance.
Neutral Red Uptake Assay
This assay is based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red in their lysosomes.
Materials:
-
Mammalian cells of choice
-
Complete culture medium
-
This compound stock solution
-
96-well flat-bottom tissue culture plates
-
Neutral Red solution (e.g., 0.33% w/v stock)[10]
-
Destain solution (50% ethanol, 49% deionized water, 1% glacial acetic acid)[10]
-
Microplate reader
Procedure:
-
Follow steps 1-5 from the MTT assay protocol to seed and treat the cells with this compound.
-
After the incubation period, remove the treatment medium.
-
Add 100 µL of pre-warmed medium containing Neutral Red (final concentration ~50 µg/mL) to each well.
-
Incubate for 2-3 hours at 37°C in a 5% CO2 incubator.
-
Remove the Neutral Red-containing medium and wash the cells once with 150 µL of sterile PBS.
-
Add 150 µL of the destain solution to each well.[10]
-
Shake the plate on a microplate shaker for 10 minutes to extract the dye.[10]
-
Measure the absorbance at 540 nm.
-
Calculate cell viability as a percentage of the untreated control.
Luminescent ATP Assay (e.g., CellTiter-Glo®)
This assay quantifies ATP, an indicator of metabolically active cells. The luminescent signal is proportional to the amount of ATP present.
Materials:
-
Mammalian cells of choice
-
Complete culture medium
-
This compound stock solution
-
Opaque-walled 96-well plates suitable for luminescence measurements
-
CellTiter-Glo® Reagent (or equivalent)[15]
-
Luminometer
Procedure:
-
Seed cells in an opaque-walled 96-well plate in 100 µL of culture medium. Include wells with medium only for background measurement.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Add serial dilutions of this compound to the wells and incubate for the desired duration.
-
Equilibrate the plate to room temperature for approximately 30 minutes.[17]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in the well (e.g., 100 µL).[17]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[17]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[17]
-
Measure the luminescence using a luminometer.
-
Calculate cell viability as a percentage of the untreated control after subtracting the background luminescence.
Visualizations
This compound Mechanism of Action in Plasmodium
Caption: Mechanism of this compound in Plasmodium falciparum.
Experimental Workflow for Cytotoxicity Assessment
Caption: General workflow for in vitro cytotoxicity testing.
References
- 1. malariaworld.org [malariaworld.org]
- 2. Plasmodium SEY1 is a novel druggable target that contributes to imidazolopiperazine mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Plasmodium SEY1 is a novel druggable target that contributes to imidazolopiperazine mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Imidazolopiperazines: Hit to Lead Optimization of New Antimalarial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. qualitybiological.com [qualitybiological.com]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. promega.com [promega.com]
- 16. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 17. promega.com [promega.com]
- 18. CellTiter-Glo® Luminescent Cell Viability Assay [promega.com]
Technical Support Center: Enhancing GNF179 Bioavailability for In Vivo Research
Welcome to the technical support center for GNF179. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the bioavailability of this compound for in vivo studies. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to address common challenges encountered during your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
A1: this compound is a potent, orally active antimalarial compound belonging to the imidazolopiperazine class. It targets phosphatidylinositol 4-kinase (PI4K), an essential enzyme for the malaria parasite Plasmodium falciparum across multiple life stages.[1] Like many orally administered drugs, this compound's effectiveness in vivo is highly dependent on its bioavailability, which can be limited by its physicochemical properties, such as poor aqueous solubility. Suboptimal bioavailability can lead to variable and insufficient drug exposure at the target site, potentially compromising experimental outcomes and the translatability of research findings.
Q2: What are the known mechanisms of action and resistance for this compound?
A2: this compound inhibits the Plasmodium falciparum phosphatidylinositol 4-kinase (PfPI4K), disrupting the parasite's secretory pathway and protein trafficking within the endoplasmic reticulum (ER).[2][3] This ultimately leads to parasite death. Resistance to this compound has been primarily associated with mutations in the P. falciparum cyclic amine resistance locus (pfcarl) gene.[4]
Q3: Are there any baseline pharmacokinetic data available for this compound in animal models?
A3: Yes, pharmacokinetic data for this compound in Balb/C mice have been reported. These data provide a baseline for assessing the performance of different formulations.
Quantitative Data Summary
The following table summarizes the available pharmacokinetic parameters for this compound in Balb/C mice.
| Administration Route | Dose (mg/kg) | Cmax (nM) | T1/2 (hours) | AUC (nM*h) |
| Intravenous (i.v.) | 3 | 1001 | 1.8 | 1293 |
| Oral (p.o.) | 20 | 251 | 3.5 | 1171 |
| Data sourced from MedChemExpress product information. |
Note: Oral bioavailability (F%) can be estimated using the formula: F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100. Based on the data above, the estimated oral bioavailability is approximately 13.6%.
Troubleshooting Guide: Improving this compound Bioavailability
This guide provides potential solutions to common issues related to this compound's bioavailability in in vivo experiments.
| Issue | Potential Cause | Suggested Solution |
| High variability in plasma concentrations between animals. | Poor and inconsistent absorption due to low solubility. Precipitation of the compound in the gastrointestinal tract. | 1. Optimize the formulation: Utilize a solubilizing vehicle. See the "Experimental Protocols" section for recommended formulations. 2. Ensure consistent dosing technique: Use precise oral gavage techniques to minimize variability in administration. |
| Low plasma exposure (low AUC and Cmax) despite adequate dosing. | Poor dissolution of this compound in the gastrointestinal fluids. First-pass metabolism in the liver. | 1. Employ enabling formulations: Consider formulating this compound as a solid dispersion or reducing particle size to enhance dissolution rate and surface area. 2. Use of excipients: Incorporate surfactants and polymers like PEG300 and Tween-80 in the formulation to improve solubility and absorption.[5] |
| Precipitation of this compound observed when preparing the dosing solution. | This compound has low aqueous solubility. | 1. Use a co-solvent system: A common approach is to first dissolve this compound in a small amount of an organic solvent like DMSO and then dilute it with aqueous-based vehicles containing solubilizers like PEG300 and Tween-80.[5] 2. Gentle heating and sonication: These methods can aid in the dissolution of the compound during preparation.[5] |
Experimental Protocols
Protocol 1: Standard Formulation for Oral Administration of this compound
This protocol describes a common vehicle for administering poorly soluble compounds like this compound in vivo.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
Procedure:
-
Weigh the required amount of this compound.
-
Prepare a stock solution of this compound in DMSO. For example, to achieve a final concentration of 2 mg/mL in the dosing vehicle, you can prepare a 20 mg/mL stock in DMSO.
-
In a separate tube, prepare the vehicle by mixing the components in the following volumetric ratio: 40% PEG300, 5% Tween-80, and 45% Saline.
-
Add the this compound stock solution (10% of the final volume) to the vehicle. For example, add 100 µL of the 20 mg/mL this compound stock to 900 µL of the vehicle to get a final concentration of 2 mg/mL.
-
Vortex the final solution thoroughly to ensure it is a clear and homogenous solution. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[5]
-
Administer the formulation to the animals via oral gavage at the desired dose. It is recommended to prepare the working solution fresh on the day of the experiment.[5]
Protocol 2: In Vivo Bioavailability Study in Mice
This protocol outlines a general procedure for assessing the oral bioavailability of a this compound formulation.
Animal Model:
-
Male or female Balb/C mice (or other appropriate strain), 8-10 weeks old.
Dosing:
-
Intravenous (IV) Group: Administer this compound dissolved in a suitable IV vehicle (e.g., 5% DMSO, 95% saline) at a dose of 3 mg/kg via the tail vein.
-
Oral (PO) Group: Administer the this compound formulation (prepared as in Protocol 1) at a dose of 20 mg/kg via oral gavage.
Blood Sampling:
-
Collect blood samples (e.g., via tail vein or retro-orbital bleeding) at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
Sample Analysis:
-
Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Data Analysis:
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, T1/2) for both IV and PO groups using appropriate software (e.g., Phoenix WinNonlin).
-
Calculate the oral bioavailability (F%) using the formula mentioned in the Quantitative Data Summary section.
Visualizations
This compound Mechanism of Action: PI4K Signaling Pathway
This compound inhibits the Plasmodium falciparum phosphatidylinositol 4-kinase (PfPI4K). This kinase is crucial for the production of phosphatidylinositol 4-phosphate (PI4P), a key signaling lipid. PI4P recruits other proteins, including the calcium-dependent protein kinase 7 (PfCDPK7), to specific cellular membranes. PfCDPK7, in turn, is involved in regulating phospholipid biosynthesis, which is essential for parasite membrane formation and development. By inhibiting PfPI4K, this compound disrupts this signaling cascade, leading to a blockage in parasite development.[1][6]
Experimental Workflow for Improving this compound Bioavailability
The following workflow outlines the key steps for developing and evaluating an improved formulation for this compound.
References
- 1. ouv.vt.edu [ouv.vt.edu]
- 2. Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Voluntary oral administration of drugs in mice [protocols.io]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. iacuc.wsu.edu [iacuc.wsu.edu]
GNF179 degradation pathways and metabolites
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals working with the antimalarial compound GNF179. Here you will find frequently asked questions and troubleshooting guides to assist with your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound?
A1: this compound is an imidazolopiperazine (IZP) antimalarial compound that targets the intracellular secretory pathway of Plasmodium falciparum.[1][2] Its mode of action involves the inhibition of protein trafficking and export, leading to an expansion of the endoplasmic reticulum (ER).[1][2] This disruption of the secretory pathway is a distinct mechanism compared to many standard antimalarial drugs.[1][2]
Q2: Does this compound have a direct and immediate impact on the parasite's metabolome?
A2: Studies have shown that this compound has a minimal discernible impact on the metabolome of P. falciparum during short-term exposure (e.g., 2.5 hours).[3] Only low-level, albeit significant, increases in some purine (B94841) and central carbon metabolism metabolites have been observed.[3] This is in contrast to fast-acting antimalarials that induce rapid and significant metabolic changes.[3]
Q3: What are the known genetic markers for this compound resistance?
A3: The primary genetic marker for resistance to this compound is mutations in the P. falciparum cyclic amine resistance locus (pfcarl).[4][5] PfCARL is considered a multidrug resistance gene.[5] Mutations in other genes, such as the UDP-galactose transporter (pfugt) and the acetyl-CoA transporter (pfact), have also been shown to confer high levels of resistance to this compound.[6]
Q4: What is the subcellular localization of this compound in the parasite?
A4: Fluorescently-conjugated forms of this compound have been shown to colocalize with ER Tracker Red, indicating that the compound accumulates in the endoplasmic reticulum of the parasite.[1] This localization is consistent with its mechanism of action targeting the secretory pathway.[1]
Q5: Is there any information on the degradation pathways or metabolites of this compound itself?
A5: Currently, there is no publicly available information detailing the specific chemical degradation pathways or the metabolic products of this compound. Research has primarily focused on its biological effects on the parasite rather than the biotransformation of the compound.
Troubleshooting Guides
Problem 1: Inconsistent IC50 values for this compound in in vitro parasite growth inhibition assays.
| Potential Cause | Troubleshooting Step |
| Parasite Strain Variability | Different P. falciparum strains can have varying sensitivities to this compound. Ensure you are using a consistent and well-characterized strain for all experiments. If comparing between labs, confirm the strain lineage. |
| Drug Stock Instability | Improperly stored this compound stock solutions may degrade. Prepare fresh working solutions from a properly stored, validated stock for each experiment. It is recommended to prepare fresh in vivo working solutions on the same day of use. |
| Assay Conditions | Variations in hematocrit, starting parasitemia, and incubation time can affect IC50 values. Standardize your assay protocol, such as the SYBR Green I assay, with consistent parameters across all experiments.[3][7] |
| Development of Resistance | Prolonged culture of parasites with sublethal concentrations of this compound can lead to the selection of resistant mutants. Regularly check for the presence of known resistance mutations in genes like pfcarl, pfugt, and pfact. |
Problem 2: Difficulty in replicating the observed effects of this compound on the parasite's secretory pathway.
| Potential Cause | Troubleshooting Step |
| Suboptimal Drug Concentration | The effects on the secretory pathway, such as ER expansion, may be concentration-dependent. Perform a dose-response experiment to determine the optimal concentration of this compound for observing the desired phenotype in your specific parasite strain. |
| Timing of Observation | The morphological changes to the ER and Golgi may not be immediately apparent. Conduct a time-course experiment to identify the optimal incubation period for observing these effects.[8] |
| Imaging Technique | The subtle changes in organelle morphology can be difficult to visualize. Utilize high-resolution imaging techniques, such as fluorescence microscopy with ER-specific dyes (e.g., ER Tracker) or immunofluorescence with antibodies against ER-resident proteins.[1] For more detailed analysis, consider ultrastructure expansion microscopy.[8] |
| Resistant Parasite Line | If you are unknowingly working with a parasite line that has developed resistance to this compound, the expected effects on the secretory pathway will be diminished or absent. Genotype your parasite line to check for resistance markers. |
Experimental Protocols
1. General Protocol for In Vitro this compound Susceptibility Testing (SYBR Green I Assay)
This protocol is a generalized procedure based on common practices for antimalarial drug testing.
-
Parasite Culture: Asynchronous P. falciparum cultures, primarily at the ring stage, are synchronized using 5% sorbitol.[3]
-
Assay Preparation: The synchronized culture is diluted to a final hematocrit of 2% and a parasitemia of 0.3-0.5% in complete medium.[3][7]
-
Drug Dilution: Prepare a serial dilution of this compound in complete medium in a 96-well plate.
-
Incubation: Add the parasite culture to the drug-containing wells and incubate for 48-72 hours under standard culture conditions.[7]
-
Lysis and Staining: After incubation, lyse the red blood cells and stain the parasite DNA with SYBR Green I dye.
-
Data Acquisition: Measure fluorescence using a plate reader at an excitation of ~485 nm and an emission of ~528 nm.[7]
-
Data Analysis: Calculate the IC50 values by fitting the dose-response data to a suitable model using graphing software.
2. Protocol for Generating this compound-Resistant Parasites
-
Continuous Drug Pressure: Culture a clonal population of drug-sensitive P. falciparum in the presence of a sublethal concentration of this compound.
-
Stepwise Increase in Concentration: Gradually increase the concentration of this compound in the culture medium as the parasites adapt and resume normal growth. This process can take several months.
-
Clonal Isolation: Once parasites can grow in the presence of a high concentration of this compound, isolate clonal lines from the resistant population.
-
Phenotypic and Genotypic Characterization: Confirm the resistance phenotype of the clonal lines by determining their IC50 values. Perform whole-genome sequencing to identify mutations in genes associated with this compound resistance, such as pfcarl, pfugt, and pfact.[4][6]
Visualizations
Caption: Proposed mechanism of action of this compound in P. falciparum.
Caption: Workflow for generating and characterizing this compound-resistant parasites.
References
- 1. Pan-active imidazolopiperazine antimalarials target the Plasmodium falciparum intracellular secretory pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. malariaworld.org [malariaworld.org]
- 3. A conserved metabolic signature associated with response to fast-acting anti-malarial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mutations in the Plasmodium falciparum Cyclic Amine Resistance Locus (PfCARL) Confer Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Plasmodium falciparum Cyclic Amine Resistance Locus (PfCARL), a Resistance Mechanism for Two Distinct Compound Classes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. Plasmodium SEY1 is a novel druggable target that contributes to imidazolopiperazine mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
GNF179 vs. KAF156 (Ganaplacide): A Comparative Guide on Antimalarial Efficacy
This guide provides a detailed comparison of the antimalarial efficacy of two closely related imidazolopiperazine (IZP) compounds, GNF179 and the clinical candidate KAF156 (ganaplacide). It is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel antimalarial agents.
Executive Summary
This compound and KAF156 are potent multi-stage antimalarial compounds with activity against asexual blood stages, liver stages, and sexual stages of Plasmodium parasites, including artemisinin-resistant strains.[1][2][3] KAF156 (ganaplacide) is currently in clinical development, while this compound, a close analog, is frequently utilized in preclinical studies to elucidate the mechanism of action of the imidazolopiperazine class.[2][4] Both compounds demonstrate low nanomolar potency against a range of P. falciparum strains and exhibit significant transmission-blocking potential.[5][6][7] Their novel mechanism of action, which involves the disruption of the parasite's secretory pathway and targeting of the endoplasmic reticulum, makes them promising candidates to overcome existing drug resistance.[8]
Data Presentation: Quantitative Efficacy
The following tables summarize the in vitro and in vivo efficacy data for this compound and KAF156 based on available experimental evidence.
Table 1: In Vitro Activity against Asexual Blood Stages of Plasmodium falciparum
| Compound | Parasite Strain | IC₅₀ (nM) | Reference(s) |
| This compound | W2 (multidrug-resistant) | 4.8 | [5] |
| KAF156 | Drug-sensitive & Drug-resistant strains | 6 - 17.4 | [9][10] |
| KAF156 | Artemisinin-resistant field isolates (with K13 mutations) | 4.3 - 7.2 | [6] |
| KAF156 | Various strains | 3 - 11 | [6] |
Table 2: In Vivo Efficacy in Murine Malaria Models
| Compound | Mouse Model | Parasite Strain | Dosing Regimen | Efficacy | Reference(s) |
| This compound | Balb/C mice | P. berghei | 15 mg/kg (single oral dose) | Protection against infectious sporozoites | [5] |
| KAF156 | Mouse model | Plasmodium spp. | 10 mg/kg (single oral dose) | Fully protective (causal prophylaxis) | [2][9] |
Table 3: Transmission-Blocking Activity
| Compound | Assay | Effect | Concentration | Reference(s) |
| This compound | Oocyst formation in mosquitoes | Abolished oocyst formation | 5 nM | [5][7] |
| KAF156 | Stage V gametocytes | Cidal activity | - | [9] |
| This compound | Stage V gametocytes | EC₅₀ = 9 nM | [2] |
Experimental Protocols
In Vitro Antimalarial Drug Susceptibility Testing (SYBR Green I-based Assay)
This method is commonly used to determine the 50% inhibitory concentration (IC₅₀) of antimalarial compounds against the asexual blood stages of P. falciparum.
-
Parasite Culture: P. falciparum parasites are cultured in vitro in human erythrocytes using standard methods.[11] Cultures are synchronized to the ring stage.
-
Drug Plates: The test compounds (this compound or KAF156) are serially diluted in an appropriate solvent (e.g., DMSO) and pre-dosed onto 96-well or 384-well microtiter plates.[12]
-
Assay Initiation: Synchronized ring-stage parasite cultures are diluted to a specific parasitemia (e.g., 0.3%) and hematocrit (e.g., 2%) and added to the drug-coated plates.[12]
-
Incubation: Plates are incubated for 72 hours under a gas mixture of 5% CO₂, 5% O₂, and 90% N₂ at 37°C.[12]
-
Lysis and Staining: A lysis buffer containing the fluorescent DNA-binding dye SYBR Green I is added to each well.[12] The plates are incubated in the dark at room temperature to allow for cell lysis and staining of the parasite DNA.
-
Fluorescence Reading: The fluorescence intensity in each well is measured using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.[12]
-
Data Analysis: The fluorescence readings are plotted against the drug concentrations, and the IC₅₀ values are calculated using a nonlinear regression model.
In Vivo Antimalarial Efficacy Testing (4-Day Suppressive Test in Mice)
This standard assay evaluates the ability of a compound to suppress parasitemia in a murine malaria model.[13][14]
-
Animal Model: Swiss albino or other suitable mouse strains are used.[13][14]
-
Parasite Inoculation: Mice are infected intraperitoneally or intravenously with a standardized inoculum of Plasmodium berghei infected red blood cells (e.g., 1 x 10⁷ iRBCs).[13]
-
Drug Administration: The test compound is administered orally or subcutaneously to groups of infected mice at various dose levels. Treatment typically starts a few hours after infection and continues for four consecutive days. A vehicle control group and a positive control group (e.g., treated with chloroquine) are included.[13]
-
Parasitemia Monitoring: On day 4 post-infection, thin blood smears are prepared from the tail blood of each mouse. The smears are stained with Giemsa, and the percentage of parasitized erythrocytes is determined by microscopic examination.[13]
-
Efficacy Calculation: The percent suppression of parasitemia for each dose group is calculated relative to the vehicle-treated control group. The effective dose that suppresses parasitemia by 50% (ED₅₀) and 90% (ED₉₀) can then be determined.[13]
Gametocyte Development and Transmission-Blocking Assay
These assays assess the activity of compounds against the sexual stages of the parasite, which are responsible for transmission to mosquitoes.
-
Gametocyte Induction: P. falciparum cultures are induced to produce gametocytes.[15][16]
-
Drug Treatment: Mature stage V gametocytes are exposed to the test compounds for a defined period (e.g., 48 hours).[7]
-
Viability Assessment: Gametocyte viability can be assessed using various methods, such as the parasite lactate (B86563) dehydrogenase (pLDH) assay or by using transgenic parasite lines expressing a fluorescent reporter.[15][17]
-
Standard Membrane Feeding Assay (SMFA): For a functional assessment of transmission-blocking activity, treated gametocytes are fed to Anopheles mosquitoes through a membrane feeding apparatus.[18] After a set period, the mosquito midguts are dissected to count the number of oocysts, which is a measure of successful transmission. A reduction in oocyst number compared to control-fed mosquitoes indicates transmission-blocking activity.
Mandatory Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. Mutations in the Plasmodium falciparum Cyclic Amine Resistance Locus (PfCARL) Confer Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A conserved metabolic signature associated with response to fast-acting anti-malarial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. academic.oup.com [academic.oup.com]
- 7. A Novel Ex Vivo Drug Assay for Assessing the Transmission-Blocking Activity of Compounds on Field-Isolated Plasmodium falciparum Gametocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. malariaworld.org [malariaworld.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. iddo.org [iddo.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. A Plasmodium falciparum screening assay for anti-gametocyte drugs based on parasite lactate dehydrogenase detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Identification of inhibitors of Plasmodium falciparum gametocyte development - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. A murine malaria protocol for characterizing transmission blocking benefits of antimalarial drug combinations - PMC [pmc.ncbi.nlm.nih.gov]
GNF179 as a SEY1 Inhibitor: A Comparative Validation Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of GNF179 as a potent inhibitor of the dynamin-like GTPase SEY1, a novel and attractive antimalarial drug target. Due to a lack of publicly available, distinct alternative SEY1 inhibitors, this guide will focus on a detailed comparison between the research compound this compound and its close clinical analog, ganaplacide (KAF156), both belonging to the imidazolopiperazine class of antimalarials.
Executive Summary
This compound, an imidazolopiperazine analog, has been identified as an inhibitor of Plasmodium SEY1, a crucial GTPase involved in the homotypic fusion of the endoplasmic reticulum (ER).[1] Inhibition of SEY1's GTPase activity by this compound disrupts ER architecture, leading to morphological defects in the parasite's ER and Golgi apparatus.[1][2] This mechanism of action is distinct from many existing antimalarials, highlighting SEY1 as a promising target for novel drug development.[3][4] This guide presents the key experimental data validating this compound's activity against SEY1 and compares it with what is known about ganaplacide.
Comparative Performance of Imidazolopiperazines against SEY1
The following tables summarize the available quantitative data for this compound and ganaplacide in relation to their interaction with and inhibition of SEY1.
| Compound | Assay | Target | Result | Reference |
| This compound | Cellular Thermal Shift Assay (CETSA) | P. vivax SEY1 (PvSEY1) | Destabilization of PvSEY1 in protein lysates | [1] |
| This compound | Surface Plasmon Resonance (SPR) | P. knowlesi SEY1 (PkSEY1) | KD of 144µM (weak binding affinity) | [1] |
| This compound | GTPase Activity Assay | P. vivax SEY1 (PvSEY1) | Reduction of GTPase activity | [1][2] |
| Ganaplacide (KAF156) | Molecular Docking | P. vivax SEY1 (PvSEY1) | Predicted binding to Walker A site of GTPase domain | [1] |
| Compound | Organism/Cell Line | IC50 | Notes | Reference |
| This compound | P. falciparum (KAD452-R3, resistant) | - | Resistant to modified forms of this compound | [5] |
| Ganaplacide (KAF156) | P. falciparum (artemisinin-resistant) | Male gametocytes: 6.9 nM (mean), Female gametocytes: 47.5 nM (mean) | More potent against male gametocytes | [6] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Cellular Thermal Shift Assay (CETSA) for SEY1 Target Engagement
This protocol is adapted from established CETSA workflows and can be used to verify the binding of a compound to SEY1 in a cellular context.[1][7][8][9][10]
Objective: To determine if a test compound binds to and stabilizes or destabilizes SEY1 protein in cell lysates upon heat challenge.
Materials:
-
Pichia pastoris expressing recombinant His-tagged Plasmodium SEY1 (e.g., PvSEY1-myc-His).
-
Lysis buffer (e.g., PBS with protease inhibitors).
-
Test compound (e.g., this compound) and control compound (e.g., artemisinin) dissolved in DMSO.
-
Thermal cycler or heating block.
-
Centrifuge.
-
SDS-PAGE gels and Western blotting reagents.
-
Anti-His or anti-SEY1 primary antibody.
-
HRP-conjugated secondary antibody and chemiluminescent substrate.
Procedure:
-
Cell Lysis: Harvest P. pastoris cells expressing SEY1 and lyse them to obtain a protein lysate.
-
Compound Incubation: Aliquot the cell lysate and incubate with the test compound or control at a specified concentration (e.g., 100:1 compound-to-protein ratio) for a defined period (e.g., 30 minutes at room temperature).
-
Heat Challenge: Subject the lysate-compound mixtures to a range of temperatures (e.g., 40°C to 70°C) for a short duration (e.g., 3 minutes) using a thermal cycler. Include an unheated control.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Sample Preparation: Carefully collect the supernatant containing the soluble proteins. Determine the protein concentration and normalize all samples.
-
Western Blotting: Separate the soluble proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with an anti-His or anti-SEY1 antibody to detect the amount of soluble SEY1 at each temperature.
-
Data Analysis: Quantify the band intensities and plot the percentage of soluble SEY1 as a function of temperature. A shift in the melting curve in the presence of the test compound compared to the control indicates target engagement.
SEY1 GTPase Activity Assay
This protocol is based on measuring the release of inorganic phosphate (B84403) (Pi) from GTP hydrolysis and can be adapted from commercially available kits or established methods.[1][11][12][13][14]
Objective: To determine if a test compound inhibits the GTPase activity of SEY1.
Materials:
-
Purified recombinant Plasmodium SEY1 protein.
-
GTPase assay buffer (e.g., Tris-based buffer, pH 7.5, containing MgCl2 and NaCl).
-
GTP solution.
-
Test compound (e.g., this compound) and control compound (e.g., artemisinin) dissolved in DMSO.
-
Phosphate detection reagent (e.g., Malachite Green-based reagent or a commercial kit like GTPase-Glo™).
-
96-well microplate and plate reader.
Procedure:
-
Reaction Setup: In a 96-well plate, add the GTPase assay buffer, SEY1 protein, and the test compound or control at various concentrations.
-
Initiate Reaction: Add GTP to each well to start the reaction. The final reaction volume should be consistent across all wells.
-
Incubation: Incubate the plate at a constant temperature (e.g., 37°C) for a defined period (e.g., 30-60 minutes). The incubation time should be within the linear range of the enzyme kinetics.
-
Stop Reaction and Detection: Stop the reaction and measure the amount of released Pi using a phosphate detection reagent according to the manufacturer's instructions. For endpoint assays, this typically involves adding a stop solution followed by the detection reagent. For kinetic assays, the absorbance or luminescence is monitored over time.
-
Data Analysis: Generate a standard curve using a known concentration of phosphate. Calculate the amount of Pi produced in each reaction and determine the percentage of inhibition of GTPase activity by the test compound compared to the control. Plot the inhibition data against the compound concentration to determine the IC50 value.
Visualizations
The following diagrams illustrate the SEY1 signaling pathway, the experimental workflow for this compound validation, and the logical relationship of SEY1 inhibition.
References
- 1. Plasmodium SEY1 is a novel druggable target that contributes to imidazolopiperazine mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Plasmodium SEY1 is a novel druggable target that contributes to imidazolopiperazine mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. malariaworld.org [malariaworld.org]
- 4. Pan-active imidazolopiperazine antimalarials target the Plasmodium falciparum intracellular secretory pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Assessment In Vitro of the Antimalarial and Transmission-Blocking Activities of Cipargamin and Ganaplacide in Artemisinin-Resistant Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Focusing on Relevance: CETSA-Guided Medicinal Chemistry and Lead Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CETSA quantitatively verifies in vivo target engagement of novel RIPK1 inhibitors in various biospecimens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. GTPase-Glo™ Assay Protocol [worldwide.promega.com]
- 12. promega.com [promega.com]
- 13. GTPase-Glo™ Assay [promega.com]
- 14. A Homogenous Bioluminescent System for Measuring GTPase, GTPase Activating Protein, and Guanine Nucleotide Exchange Factor Activities - PMC [pmc.ncbi.nlm.nih.gov]
GNF179: A Novel Antimalarial Circumventing Common Resistance Pathways
A comparative analysis of the cross-resistance profile of the imidazolopiperazine GNF179 against other antimalarial agents, supported by experimental data, reveals a promising candidate for combating multidrug-resistant malaria.
This compound, a member of the imidazolopiperazine (IZP) class of compounds, demonstrates potent antimalarial activity through a mechanism of action distinct from that of established drugs. This unique mode of action translates to a favorable cross-resistance profile, with this compound retaining efficacy against parasite strains that have developed resistance to conventional therapies such as chloroquine (B1663885) and artemisinin. This guide provides a detailed comparison of this compound's performance against other antimalarials, supported by experimental data and methodologies, for researchers and drug development professionals.
Comparative Analysis of In Vitro Antimalarial Activity
This compound exhibits potent, low nanomolar activity against both drug-sensitive and multidrug-resistant strains of Plasmodium falciparum. The following tables summarize the 50% inhibitory concentration (IC50) values of this compound and other antimalarials against various parasite lines.
Table 1: IC50 Values of this compound against Drug-Sensitive and Multidrug-Resistant P. falciparum Strains
| Compound | 3D7 (Sensitive) IC50 (nM) | Dd2 (Chloroquine-R, Pyrimethamine-R) IC50 (nM) | K1 (Chloroquine-R) IC50 (nM) |
| This compound | ~5 | 5-9 | Not explicitly found |
| Chloroquine | 8.6 ± 0.4 | 90.2 ± 10.6 | 155 ± 11.4 |
R denotes resistant
Table 2: Activity of this compound Analogue (Ganaplacide) against Artemisinin-Resistant P. falciparum Isolates
| Compound | Asexual Stage IC50 (nM) (mean ± SD) |
| Ganaplacide (KAF156) | 5.6 ± 1.2 |
| Artesunate | 1.4 ± 0.7 |
Data from artemisinin-resistant P. falciparum isolates with K13 mutations.[1]
Notably, this compound and its close analogue, ganaplacide (KAF156), maintain high potency against parasite strains resistant to both chloroquine and artemisinin. Studies on this compound-resistant parasite lines have shown no cross-resistance with standard antimalarial drugs, indicating that the mechanism of resistance to this compound is unique and does not confer resistance to other drug classes.
Experimental Protocols
The in vitro antimalarial activity of this compound and other compounds is typically determined using a standardized SYBR Green I-based fluorescence assay.
In Vitro Drug Susceptibility Assay (SYBR Green I Method)
Objective: To determine the 50% inhibitory concentration (IC50) of antimalarial compounds against P. falciparum.
Materials:
-
P. falciparum cultures (synchronized to the ring stage)
-
Complete parasite culture medium (RPMI 1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin)
-
Antimalarial drug stocks (dissolved in DMSO)
-
96-well black microplates
-
SYBR Green I lysis buffer
-
Fluorescence plate reader
Procedure:
-
Drug Dilution: Prepare serial dilutions of the test compounds in complete culture medium in a 96-well plate.
-
Parasite Culture: Synchronize P. falciparum cultures to the ring stage. Adjust the parasitemia to 0.5% and the hematocrit to 2% in complete culture medium.
-
Incubation: Add the parasite suspension to the drug-containing wells. Incubate the plates for 72 hours under standard culture conditions (37°C, 5% CO2, 5% O2, 90% N2).
-
Lysis and Staining: After incubation, add SYBR Green I lysis buffer to each well. This buffer lyses the red blood cells and stains the parasite DNA.
-
Fluorescence Measurement: Read the fluorescence intensity of each well using a fluorescence plate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.
-
Data Analysis: Calculate the IC50 values by fitting the dose-response data to a sigmoidal curve using appropriate software.
Visualizing Experimental and Mechanistic Pathways
To better illustrate the processes involved in assessing this compound's activity and its mechanism of action, the following diagrams are provided.
Caption: Workflow for determining in vitro antimalarial drug susceptibility.
Caption: this compound's disruption of the parasite's secretory pathway.
Conclusion
The imidazolopiperazine this compound demonstrates a novel mechanism of action that targets the secretory pathway of Plasmodium falciparum. This distinct mode of action results in a lack of cross-resistance with major classes of antimalarial drugs, including quinolines and artemisinins. The potent activity of this compound against multidrug-resistant parasite strains underscores its potential as a valuable new tool in the global effort to combat and eliminate malaria. Further research and clinical development of imidazolopiperazines are warranted to fully realize their therapeutic potential.
References
Validating GNF179's Disruption of the Parasite Endoplasmic Reticulum: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of GNF179's performance in disrupting the parasite's endoplasmic reticulum (ER) with other experimental compounds. Supporting experimental data, detailed protocols, and visualizations are presented to facilitate a comprehensive understanding of this compound's mechanism of action and its potential as an antimalarial candidate.
Introduction to this compound and its Target
This compound is a novel imidazolopiperazine (IZP) class antimalarial compound that exhibits potent activity against multiple life stages of Plasmodium parasites. Its primary mechanism of action involves the disruption of the parasite's secretory pathway, leading to significant stress and morphological changes in the endoplasmic reticulum (ER) and Golgi apparatus. A key molecular target of this compound has been identified as the dynamin-like GTPase SEY1. SEY1 plays a crucial role in the homotypic fusion of ER membranes, a process essential for maintaining the structural integrity and function of this organelle. By inhibiting the GTPase activity of SEY1, this compound effectively disrupts ER architecture, leading to downstream effects on protein trafficking and parasite viability.
Performance Comparison of ER-Disrupting Agents
This section compares the efficacy of this compound with other compounds known to induce ER stress or inhibit protein secretion in Plasmodium falciparum.
| Compound | Target/Mechanism | P. falciparum Strain | IC50 (nM) | Key Effects on ER/Secretory Pathway |
| This compound | SEY1 GTPase inhibitor | Dd2 | 3.1 - 9 | Induces ER stress, inhibits protein trafficking, causes ER expansion and Golgi morphology changes.[1] |
| Dithiothreitol (DTT) | Reducing agent, induces ER stress by disrupting disulfide bonds | Dd2 | 400,000 | Induces the unfolded protein response (UPR).[2] |
| Brefeldin A (BFA) | Inhibits protein transport from ER to Golgi | Not specified | - | Blocks protein secretion, leading to accumulation of proteins in the ER.[3][4] |
Experimental Data and Visualizations
Signaling Pathway of this compound Action
The following diagram illustrates the proposed signaling pathway for this compound's effect on the parasite ER.
Caption: this compound inhibits SEY1, disrupting ER fusion and leading to parasite death.
Experimental Workflow for Validating this compound's Effect
The diagram below outlines a typical experimental workflow to validate the effect of this compound on the parasite ER.
Caption: Workflow for assessing this compound's impact on parasite ER.
Experimental Protocols
Ultrastructure Expansion Microscopy (U-ExM) for Plasmodium
This protocol is adapted from established methods for visualizing parasite ultrastructure.
Objective: To visualize morphological changes in the parasite ER and Golgi apparatus following this compound treatment.
Materials:
-
P. falciparum culture
-
This compound
-
DMSO (vehicle control)
-
Fixative solution (e.g., 4% paraformaldehyde, 0.1% glutaraldehyde)
-
Permeabilization buffer (e.g., Triton X-100 in PBS)
-
Acrylamide/bis-acrylamide solution
-
Ammonium persulfate (APS)
-
Tetramethylethylenediamine (TEMED)
-
Denaturation buffer (e.g., SDS in Tris buffer)
-
Primary antibodies (e.g., anti-PfBIP for ER, anti-PfERD2 for Golgi)
-
Fluorescently labeled secondary antibodies
-
DAPI (for nuclear staining)
-
Deionized water
-
Confocal microscope
Procedure:
-
Synchronize P. falciparum cultures to the desired stage (e.g., trophozoites).
-
Treat parasites with the desired concentration of this compound or DMSO for a specified time.
-
Fix the parasites with the fixative solution.
-
Permeabilize the cells with permeabilization buffer.
-
Incubate the cells with the acrylamide/bis-acrylamide solution and polymerize the gel by adding APS and TEMED.
-
Denature the proteins in the gel using the denaturation buffer.
-
Wash the gel extensively with deionized water to allow for expansion.
-
Incubate the expanded gel with primary antibodies overnight at 4°C.
-
Wash the gel and incubate with fluorescently labeled secondary antibodies and DAPI.
-
Wash the gel again and image using a confocal microscope.
-
Quantify changes in ER and Golgi area or volume using appropriate image analysis software.
SEY1 GTPase Activity Assay
This protocol is a general guideline for measuring GTPase activity and can be adapted for Plasmodium SEY1.
Objective: To determine the inhibitory effect of this compound on the GTPase activity of recombinant SEY1.
Materials:
-
Purified recombinant Plasmodium SEY1 protein
-
This compound
-
DMSO (vehicle control)
-
GTPase assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1 mM DTT)
-
GTP
-
Phosphate (B84403) detection reagent (e.g., Malachite Green-based reagent)
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing GTPase assay buffer and recombinant SEY1 protein.
-
Add this compound or DMSO to the reaction mixture and incubate for a pre-determined time to allow for binding.
-
Initiate the GTPase reaction by adding GTP.
-
Incubate the reaction at the optimal temperature for SEY1 activity for a specific time period.
-
Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a phosphate detection reagent.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the GTPase activity and the percentage of inhibition by this compound.
Protein Export Inhibition Assay using a GFP Reporter
This protocol describes a method to assess the inhibition of protein export from the parasite into the host erythrocyte.
Objective: To visualize and quantify the inhibition of protein export by this compound.
Materials:
-
P. falciparum line expressing a GFP-tagged exported protein (e.g., KAHRP-GFP)
-
This compound
-
DMSO (vehicle control)
-
Hoechst 33342 (for nuclear staining)
-
Fluorescence microscope
Procedure:
-
Synchronize the transgenic P. falciparum culture.
-
Treat the parasites with this compound or DMSO at various concentrations.
-
Incubate the cultures for a sufficient time to allow for protein expression and export (e.g., 16-24 hours).
-
Stain the parasite nuclei with Hoechst 33342.
-
Prepare thin blood smears and visualize the localization of the GFP-tagged protein using a fluorescence microscope.
-
Categorize parasites based on the localization of the GFP signal: exported (signal in the erythrocyte cytoplasm/membrane), partially exported (signal in both parasite and erythrocyte), or not exported (signal confined within the parasite).
-
Quantify the percentage of parasites in each category for each treatment condition.
Conclusion
The data and experimental protocols presented in this guide provide a framework for validating the effects of this compound on the Plasmodium ER. This compound's specific targeting of SEY1 and its potent disruption of the parasite's secretory pathway highlight its promise as a novel antimalarial agent. The comparative data with other ER-stress-inducing compounds underscores its distinct and potent mechanism of action. The detailed protocols provided herein should enable researchers to further investigate this compound and other compounds targeting the parasite's ER, contributing to the development of new and effective antimalarial therapies.
References
- 1. Brefeldin A inhibits transport of the glycophorin-binding protein from Plasmodium falciparum into the host erythrocyte - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sciencedaily.com [sciencedaily.com]
- 3. Exploring Novel Antimalarial Compounds Targeting Plasmodium falciparum Enoyl-ACP Reductase: Computational and Experimental Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Brefeldin A inhibits protein secretion and parasite maturation in the ring stage of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
GNF179: A Comparative Analysis of its Efficacy Across Diverse Plasmodium Strains
For Researchers, Scientists, and Drug Development Professionals
GNF179, a novel imidazolopiperazine compound, has emerged as a promising next-generation antimalarial agent with a unique mechanism of action. This guide provides a comprehensive comparison of this compound's efficacy against various Plasmodium species and strains, supported by experimental data. It is designed to offer an objective overview for researchers and professionals involved in antimalarial drug discovery and development.
In Vitro Efficacy Against Plasmodium falciparum
This compound demonstrates potent low nanomolar activity against both drug-sensitive and multidrug-resistant strains of Plasmodium falciparum, the deadliest species of human malaria parasite. Its efficacy extends across the parasite's life cycle, including the asexual blood stages responsible for clinical symptoms, the liver stages, and the gametocyte stages that are crucial for transmission.[1]
Asexual Blood Stage Activity
The half-maximal inhibitory concentration (IC50) of this compound has been determined against a panel of laboratory-adapted and field-isolated P. falciparum strains. The SYBR Green I-based fluorescence assay is a commonly employed method for these assessments.
| Plasmodium falciparum Strain | Genotype/Resistance Profile | This compound IC50 (nM) | Reference Compound IC50 (nM) |
| Dd2 | Multidrug-resistant (chloroquine, pyrimethamine, mefloquine) | 5.1 - 9.0 | Chloroquine: Resistant |
| NF54 | Drug-sensitive | 5.5 | Chloroquine: Sensitive |
| K1 | Chloroquine and pyrimethamine-resistant | ~6.0 | Chloroquine: Resistant |
| This compound-Resistant (pfcarl mutant) | S1076I mutation | Significant increase vs. parental | - |
| This compound-Resistant (pfugt mutant) | F37V mutation | ~926 | - |
| This compound-Resistant (pfact mutant) | S242* truncation | ~4800 | - |
| Ugandan Field Isolates (2017-2023) | Various | Median: 13.8 (range up to >100) | - |
Note: IC50 values can vary slightly between studies due to differences in experimental conditions.
Gametocyte and Liver Stage Activity
This compound exhibits potent activity against stage V gametocytes, the mature sexual stage of the parasite, with a 50% effective concentration (EC50) of approximately 9 nM.[1] This transmission-blocking potential is a critical attribute for malaria eradication efforts. Furthermore, it is effective against the liver stages of P. falciparum with an IC50 of 4.5 nM, highlighting its potential for prophylactic use.[1]
Efficacy Against Other Plasmodium Species
While extensive data is available for P. falciparum, studies have also demonstrated the potent activity of this compound against other human malaria parasites.
| Plasmodium Species | Strain Type | This compound Activity |
| Plasmodium vivax | - | Potent activity reported, clinical trials with the related compound KAF156 have shown efficacy.[2] |
| Plasmodium malariae | Field Isolates | Strong inhibition observed.[3][4] |
| Plasmodium ovale | Field Isolates | Potent inhibition demonstrated.[5] |
In Vivo Efficacy in a Murine Model
Preclinical evaluation in a Plasmodium berghei-infected mouse model has demonstrated the in vivo efficacy of this compound. While specific ED50 and ED90 values are not consistently reported across all studies, the available data indicates a significant reduction in parasitemia and increased survival time in treated mice.
| Animal Model | Plasmodium Species | Dosing Regimen | Efficacy Outcome |
| Mouse | P. berghei | Single oral dose | Significant reduction in parasitemia and prolonged survival. |
Mechanism of Action and Resistance
This compound exerts its antimalarial effect by targeting the parasite's intracellular secretory pathway.[6][7] It is believed to inhibit protein trafficking, leading to an expansion of the endoplasmic reticulum (ER).[6] Recent studies have identified the Plasmodium dynamin-like protein SEY1 as a potential target.[8]
Resistance to this compound in vitro has been associated with mutations in several genes, most notably the P. falciparum cyclic amine resistance locus (pfcarl).[1] Mutations in the UDP-galactose transporter (pfugt) and the acetyl-CoA transporter (pfact) have also been shown to confer high levels of resistance.[9]
Experimental Protocols
In Vitro Asexual Blood Stage Susceptibility Assay (SYBR Green I Method)
This assay is widely used to determine the IC50 values of antimalarial compounds against P. falciparum.
-
Parasite Culture: P. falciparum strains are maintained in continuous culture in human erythrocytes in RPMI 1640 medium supplemented with human serum and hypoxanthine. Cultures are synchronized at the ring stage.
-
Drug Dilution: this compound and reference compounds are serially diluted in 96-well microtiter plates.
-
Incubation: Synchronized ring-stage parasites are added to the drug-containing wells and incubated for 72 hours under a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Lysis and Staining: After incubation, the cells are lysed, and SYBR Green I dye, which intercalates with DNA, is added.
-
Fluorescence Measurement: The fluorescence intensity, which is proportional to the amount of parasite DNA, is measured using a fluorescence plate reader.
-
Data Analysis: The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
Standard Membrane Feeding Assay (SMFA) for Transmission-Blocking Activity
The SMFA is the gold standard for evaluating the transmission-blocking potential of antimalarial compounds.
-
Gametocyte Culture: Mature P. falciparum gametocytes (stage V) are cultured in vitro.
-
Compound Exposure: The gametocyte culture is exposed to various concentrations of this compound for a defined period.
-
Mosquito Feeding: The treated gametocyte culture is fed to female Anopheles mosquitoes through an artificial membrane feeding system.
-
Oocyst Development: The mosquitoes are maintained for 7-10 days to allow for the development of oocysts in the midgut.
-
Midgut Dissection and Oocyst Counting: The mosquito midguts are dissected, stained with mercurochrome, and the number of oocysts is counted under a microscope.
-
Data Analysis: The transmission-blocking activity is determined by comparing the number of oocysts in mosquitoes fed with treated gametocytes to those fed with untreated controls.
In Vivo Efficacy in a Plasmodium berghei Mouse Model
This model is commonly used for the initial in vivo assessment of antimalarial compounds.
-
Infection: Mice are infected with P. berghei parasites.
-
Drug Administration: this compound is administered to the infected mice, typically via oral gavage, at various doses.
-
Parasitemia Monitoring: Parasitemia levels in the blood are monitored daily by microscopic examination of Giemsa-stained blood smears.
-
Survival Monitoring: The survival of the mice in the treated and control groups is recorded.
-
Data Analysis: The efficacy of the compound is evaluated based on the reduction in parasitemia and the increase in mean survival time compared to the untreated control group.
Visualizations
Caption: Proposed mechanism of action of this compound in Plasmodium falciparum.
Caption: General experimental workflow for evaluating this compound efficacy.
References
- 1. Mutations in the Plasmodium falciparum Cyclic Amine Resistance Locus (PfCARL) Confer Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. GNF-179 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. ugspace.ug.edu.gh [ugspace.ug.edu.gh]
- 5. Comparative Susceptibility of Plasmodium ovale and Plasmodium falciparum Field Isolates to Reference and Lead Candidate Antimalarial Drugs in Ghana - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pan-active imidazolopiperazine antimalarials target the Plasmodium falciparum intracellular secretory pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Plasmodium SEY1 is a novel druggable target that contributes to imidazolopiperazine mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
GNF179 vs. Chloroquine: A Head-to-Head Comparison in Anti-Malarial Activity
For Immediate Release
This guide provides a detailed, data-driven comparison of GNF179, a novel imidazolopiperazine analog, and chloroquine (B1663885), a long-standing anti-malarial agent. This document is intended for researchers, scientists, and drug development professionals, offering an objective analysis of the two compounds' mechanisms of action, in vitro and in vivo efficacy, and the experimental protocols supporting these findings.
Executive Summary
This compound and chloroquine represent two distinct classes of anti-malarial compounds with fundamentally different mechanisms of action. Chloroquine, a 4-aminoquinoline, has been a cornerstone of malaria treatment for decades but its efficacy is severely compromised by widespread parasite resistance. This compound, a next-generation compound, demonstrates potent activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum, highlighting its potential as a critical tool in the fight against drug-resistant malaria. This guide synthesizes available preclinical data to facilitate a direct comparison of their anti-malarial profiles.
Mechanism of Action
The two compounds exhibit distinct molecular mechanisms for parasite clearance.
Chloroquine: The primary mode of action for chloroquine involves the disruption of heme detoxification in the parasite's digestive vacuole. Chloroquine inhibits the polymerization of toxic heme into hemozoin, leading to an accumulation of free heme which is toxic to the parasite.[1] This process ultimately results in parasite death.
This compound: this compound acts on a novel target within the parasite. Evidence suggests that imidazolopiperazines, including this compound, inhibit protein trafficking and disrupt the parasite's secretory pathway.[2][3][4] This disruption leads to an expansion of the endoplasmic reticulum (ER) and ultimately parasite death. While the precise target was initially unknown, recent studies suggest that this compound may target the P. falciparum cyclic amine resistance locus (PfCARL), a protein localized to the cis-Golgi apparatus, which appears to modulate the levels of small-molecule inhibitors affecting Golgi-related processes.[5]
In Vitro Efficacy
This compound demonstrates potent nanomolar activity against both chloroquine-sensitive and multi-drug resistant P. falciparum strains. This is a significant advantage over chloroquine, which has lost its efficacy against a large proportion of clinical isolates.
| Compound | P. falciparum Strain | Resistance Profile | IC50 (nM) | Reference |
| This compound | Dd2 | Chloroquine-Resistant | 5 - 9 | [6] |
| NF54 | Chloroquine-Sensitive | 6 | [5] | |
| Field Isolates (Mali) | Mixed | 10.04 (median) | [7] | |
| Chloroquine | Dd2 | Chloroquine-Resistant | >100 | [8] |
| HB3 | Chloroquine-Sensitive | <20 | [9] | |
| 7G8 | Chloroquine-Resistant | >100 | [8] | |
| Field Isolates (Mali) | Mixed | >100 (reduced susceptibility) | [7] |
Note: IC50 values are compiled from multiple studies and may not be directly comparable due to variations in experimental conditions. The data clearly indicates this compound's potent activity against chloroquine-resistant parasites.
In Vivo Efficacy
Preclinical studies in murine models of malaria have demonstrated the in vivo efficacy of this compound. A single oral dose has been shown to be effective in preventing the development of malaria in animal models.[5] Chloroquine's in vivo efficacy is highly dependent on the parasite strain, with reduced or no efficacy observed against resistant strains in various animal models.[10][11]
| Compound | Animal Model | Parasite | Key Findings | Reference |
| This compound | Mouse | P. falciparum | A single oral dose of 10 mg/kg can prevent malaria development. | [5] |
| Chloroquine | Mouse | P. chabaudi | More efficient at the trophozoite stage. | [12] |
| Mouse | P. malariae / P. ovale | Retains adequate efficacy. | [13][14] | |
| Mouse | Chloroquine-Resistant P. berghei | Reduced efficacy. | [10] |
Experimental Protocols
The following are generalized protocols for key assays used to evaluate the anti-malarial activity of this compound and chloroquine.
In Vitro Susceptibility Testing: SYBR Green I-based Assay
This assay is a common method for determining the 50% inhibitory concentration (IC50) of anti-malarial compounds against P. falciparum.
Detailed Steps:
-
Parasite Culture: P. falciparum strains are cultured in human erythrocytes under standard conditions. Cultures are synchronized to the ring stage.
-
Drug Dilution: Test compounds (this compound and chloroquine) are serially diluted in culture medium in a 96-well plate.
-
Incubation: The synchronized parasite culture is added to the wells containing the drug dilutions and incubated for 72 hours.
-
Lysis and Staining: After incubation, the red blood cells are lysed, and SYBR Green I dye, which intercalates with DNA, is added.
-
Fluorescence Reading: The fluorescence intensity, which is proportional to the amount of parasitic DNA, is measured using a fluorescence plate reader.
-
Data Analysis: The IC50 value is calculated by plotting the fluorescence intensity against the drug concentration and fitting the data to a dose-response curve.
In Vivo Efficacy Study: Murine Malaria Model
The "4-day suppressive test" is a standard method to evaluate the in vivo efficacy of anti-malarial compounds.
Detailed Steps:
-
Infection: Mice (e.g., BALB/c or Swiss albino) are infected with a suitable rodent malaria parasite, such as Plasmodium berghei.
-
Treatment: A few hours post-infection, the mice are treated with the test compound (this compound or chloroquine) daily for four consecutive days. A control group receives only the vehicle.
-
Parasitemia Monitoring: On day 5 post-infection, thin blood smears are prepared from the tail blood of each mouse, stained with Giemsa, and the percentage of infected red blood cells (parasitemia) is determined by microscopy.
-
Efficacy Calculation: The average parasitemia of the treated group is compared to that of the untreated control group to calculate the percentage of parasite growth inhibition.
Conclusion
This compound presents a significant advancement in anti-malarial drug development, demonstrating potent activity against a wide range of P. falciparum strains, including those that are highly resistant to chloroquine. Its novel mechanism of action, targeting the parasite's secretory pathway, makes it a promising candidate for new combination therapies. While chloroquine remains a valuable tool against sensitive parasite strains and in specific geographical regions, its utility is severely limited by widespread resistance. The preclinical data strongly supports the continued development of this compound and other imidazolopiperazines as next-generation anti-malarial agents.
References
- 1. Drug Resistance in the Malaria-Endemic World | Malaria | CDC [cdc.gov]
- 2. researchgate.net [researchgate.net]
- 3. malariaworld.org [malariaworld.org]
- 4. Pan-active imidazolopiperazine antimalarials target the Plasmodium falciparum intracellular secretory pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mutations in the Plasmodium falciparum Cyclic Amine Resistance Locus (PfCARL) Confer Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ugspace.ug.edu.gh [ugspace.ug.edu.gh]
- 8. Chloroquine Resistance in Plasmodium falciparum Malaria Parasites Conferred by pfcrt Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Geographic patterns of Plasmodium falciparum drug resistance distinguished by differential responses to amodiaquine and chloroquine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. preprints.org [preprints.org]
- 12. A comparison of the stage-specific efficacy of chloroquine, artemether and dioncophylline B against the rodent malaria parasite Plasmodium chabaudi chabaudi in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vivo and in vitro efficacy of chloroquine against Plasmodium malariae and P. ovale in Papua, Indonesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In Vivo and In Vitro Efficacy of Chloroquine against Plasmodium malariae and P. ovale in Papua, Indonesia - PMC [pmc.ncbi.nlm.nih.gov]
GNF179: A Novel Antimalarial Agent Effective Against Artemisinin-Resistant Parasites
A Comparative Guide for Researchers and Drug Development Professionals
The emergence and spread of artemisinin-resistant Plasmodium falciparum present a significant threat to global malaria control efforts. This necessitates the development of novel antimalarials with distinct mechanisms of action. GNF179, an imidazolopiperazine (IZP) compound, has demonstrated potent activity against both artemisinin-sensitive and -resistant parasite strains, offering a promising new avenue for malaria treatment. This guide provides an objective comparison of this compound's performance with other antimalarials, supported by experimental data, detailed protocols, and pathway visualizations.
Performance Comparison of Antimalarial Agents
This compound exhibits potent, low nanomolar activity against various P. falciparum strains, including those carrying the K13 propeller domain mutations associated with artemisinin (B1665778) resistance. Unlike fast-acting artemisinins, this compound is a slower-acting compound that effectively eliminates ring-stage parasites, including dormant rings, upon prolonged exposure.
Table 1: Comparative in vitro 50% Inhibitory Concentrations (IC50) of this compound and Other Antimalarials against P. falciparum Strains
| Drug | Strain | K13 Genotype | IC50 (nM) - this compound | IC50 (nM) - Dihydroartemisinin (DHA) | IC50 (nM) - Chloroquine (CQ) |
| This compound | NF54 | Wild-type | ~5-9 | 4.2 ± 0.5 | < 15 |
| Dd2 | Wild-type | ~5-9 | - | > 100 | |
| KAD452-R3 (this compound-resistant) | Wild-type | >3000 | - | - | |
| Dihydroartemisinin (DHA) | R561H mutant | R561H | - | 14.1 ± 4.0 | - |
| A675V mutant | A675V | - | 7.4 ± 3.3 | - | |
| C469F mutant | C469F | - | 6.9 ± 1.5 | - |
Note: IC50 values are compiled from multiple sources and may vary based on experimental conditions. The data for this compound against K13 mutant strains was not available in a direct comparative format and is a key area for future research.
Mechanism of Action
This compound's mode of action is distinct from that of artemisinins, which are thought to generate cytotoxic heme adducts and reactive oxygen species. This compound targets the parasite's intracellular secretory pathway, leading to endoplasmic reticulum (ER) stress and disruption of protein trafficking.[1][2] This is supported by the observation that mutations in genes associated with the ER, such as the P. falciparum cyclic amine resistance locus (pfcarl), confer resistance to this compound.[3] Recent evidence also suggests that this compound may inhibit the GTPase activity of the dynamin-like protein SEY1, which is crucial for maintaining ER architecture.[4]
Experimental Protocols
SYBR Green I-Based Drug Susceptibility Assay
This assay is a common method to determine the 50% inhibitory concentration (IC50) of antimalarial compounds.
Materials:
-
P. falciparum culture (synchronized at the ring stage)
-
Complete malaria culture medium
-
96-well microtiter plates (pre-dosed with serial dilutions of antimalarial drugs)
-
SYBR Green I lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, with 1X SYBR Green I)
-
Fluorescence plate reader
Procedure:
-
Adjust the synchronized parasite culture to 0.5% parasitemia and 2% hematocrit in complete medium.
-
Add 200 µL of the parasite suspension to each well of the pre-dosed 96-well plate.
-
Incubate the plate for 72 hours under standard culture conditions (37°C, 5% CO2, 5% O2, 90% N2).
-
After incubation, add 100 µL of SYBR Green I lysis buffer to each well.
-
Incubate the plate in the dark at room temperature for 1-2 hours.
-
Measure fluorescence using a plate reader with excitation and emission wavelengths of ~485 nm and ~530 nm, respectively.
-
Calculate IC50 values by plotting the fluorescence intensity against the drug concentration and fitting the data to a sigmoidal dose-response curve.
Ring-stage Survival Assay (RSA)
The RSA is specifically designed to assess the susceptibility of early ring-stage parasites to artemisinin and its derivatives.
Materials:
-
Tightly synchronized P. falciparum culture (0-3 hours post-invasion)
-
Dihydroartemisinin (DHA)
-
Complete malaria culture medium
-
96-well microtiter plates
-
Microscope, Giemsa stain
Procedure:
-
Prepare a synchronized culture of 0-3 hour old ring-stage parasites at 1% parasitemia.
-
Expose the parasites to 700 nM DHA or a vehicle control (0.1% DMSO) for 6 hours.
-
After 6 hours, wash the parasites three times with drug-free medium to remove the DHA.
-
Resuspend the parasites in fresh medium and culture for an additional 66 hours.
-
At 72 hours post-DHA exposure, prepare thin blood smears, stain with Giemsa, and determine the parasitemia by microscopy.
-
Calculate the percentage of viable parasites by comparing the parasitemia of the DHA-treated culture to the vehicle-treated control.
Conclusion
This compound represents a promising new class of antimalarial drugs with a mechanism of action that is distinct from current frontline therapies. Its potent activity against artemisinin-resistant parasites, including dormant ring stages, makes it a valuable candidate for further development, particularly in combination therapies. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to further investigate the efficacy and mechanism of this compound and other novel antimalarial compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Mutations in the Plasmodium falciparum Cyclic Amine Resistance Locus (PfCARL) Confer Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Plasmodium SEY1 is a novel druggable target that contributes to imidazolopiperazine mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: A Step-by-Step Guide to the Proper Disposal of GNF179
For researchers and scientists in the field of drug development, the responsible handling and disposal of potent investigational compounds like GNF179 are critical for ensuring laboratory safety and environmental protection. This compound, an imidazolopiperazine analog with significant antimalarial potency, requires meticulous disposal procedures due to its high biological activity.[1][2][3] Adherence to these guidelines is essential for mitigating risks and complying with regulatory standards.[1]
This compound should be treated as a hazardous substance.[1] Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash.[1] The disposal of this compound, whether in solid form, in solution, or as contaminated labware, must be managed through a licensed hazardous waste disposal service.[1]
Disposal Protocol for this compound
The following protocol outlines the necessary steps for the safe disposal of this compound and associated materials. This procedure should be supplemented by a thorough review of the compound-specific Safety Data Sheet (SDS) and local institutional and environmental regulations.[1]
1. Waste Segregation and Collection:
Proper segregation of waste at the point of generation is the first and most critical step.
-
Solid Waste: All solid this compound waste must be collected in a dedicated and clearly labeled hazardous waste container.[1] This includes:
-
Liquid Waste: All liquid waste containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container.[1] This includes:
-
Sharps Waste: Any sharps, such as needles or razor blades, contaminated with this compound must be disposed of in a designated sharps container for hazardous materials.[1]
2. Labeling and Storage:
Clear and accurate labeling is mandatory for all waste containers.
-
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a description of the contents (e.g., "Solid Waste with this compound," "Liquid Waste with this compound in DMSO").[1]
-
Store the sealed waste containers in a designated, secure, and well-ventilated secondary containment area.[1]
-
This storage area should be away from incompatible materials and remain secure until collection by a certified hazardous waste disposal company.[1]
3. Professional Disposal:
The final step is the transfer of waste to a licensed facility.
-
Arrange for collection by a certified hazardous waste disposal company.
-
Ensure all documentation for the waste transfer is completed accurately and retained for your records.
Experimental Workflow for this compound Disposal
The following diagram illustrates the logical flow of the this compound disposal process.
Quantitative Data Summary
While specific quantitative data for this compound disposal is not available, the key principle is the complete containment and removal of the substance from the laboratory environment. The following table summarizes the types of waste and their prescribed containment methods.
| Waste Type | Examples | Containment Method |
| Solid Waste | Unused/expired compound, contaminated PPE, spill cleanup materials | Dedicated, labeled hazardous waste container |
| Liquid Waste | Experimental solutions, solvent rinses | Sealed, compatible, labeled hazardous waste container |
| Sharps Waste | Contaminated needles, razor blades | Designated, puncture-resistant sharps container |
References
Essential Safety and Logistics for Handling GNF179
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety and logistical guidance for the handling and disposal of GNF179, a potent imidazolopiperazine antimalarial compound. Adherence to these protocols is essential to ensure personnel safety and environmental protection. This compound is an optimized 8,8-dimethyl imidazolopiperazine analog with high biological activity and should be handled as a hazardous substance.[1]
Personal Protective Equipment (PPE)
Standard laboratory PPE is mandatory at all times when handling this compound. The following table summarizes the required equipment.
| PPE Category | Minimum Requirement | Specifications |
| Hand Protection | Nitrile gloves | Double gloving is recommended. Change gloves immediately if contaminated. |
| Eye Protection | Safety glasses with side shields or goggles | A face shield should be worn in addition to goggles when there is a risk of splashing. |
| Body Protection | Laboratory coat | A disposable, fluid-resistant gown is recommended when handling larger quantities or for procedures with a high risk of contamination. |
| Respiratory Protection | Not generally required for small quantities in a well-ventilated area. | Use a NIOSH-approved respirator if aerosols may be generated or if working outside of a certified chemical fume hood. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial to minimize exposure risk. The following workflow outlines the key steps for safe handling.
Disposal Plan
Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash.[1] All waste generated from the handling of this compound must be treated as hazardous waste and managed by a licensed hazardous waste disposal service.[1]
Waste Segregation:
| Waste Type | Container | Labeling |
| Solid Waste | Dedicated, sealed, and clearly labeled hazardous waste container. | "Hazardous Waste," "this compound," and a description of the contents (e.g., "Solid Waste with this compound"). |
| Liquid Waste | Separate, sealed, and clearly labeled hazardous waste container compatible with the solvent used. | "Hazardous Waste," "this compound," and a description of the contents (e.g., "Liquid Waste with this compound in DMSO"). |
| Sharps | Designated sharps container for hazardous materials. | "Hazardous Waste," "Sharps," and "this compound." |
All waste containers must be stored in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials, until collection.[1]
Experimental Protocols
Detailed experimental protocols for the use of this compound will vary depending on the specific research application. However, any protocol should incorporate the safety and handling procedures outlined in this document. Key considerations include:
-
Solubility: this compound is soluble in DMSO.[2]
-
Storage: Store solid this compound at -20°C for up to one year.[3] Stock solutions should be stored at -80°C.[3]
First Aid Measures
In the event of exposure to this compound, follow these first aid procedures and seek immediate medical attention.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. |
| Skin Contact | Immediately wash skin with soap and copious amounts of water. Remove contaminated clothing and shoes. |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. |
| Ingestion | Wash out mouth with water provided the person is conscious. Call a physician. |
This information is based on general safety protocols for hazardous chemicals and available data on this compound. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier for the most comprehensive and up-to-date information.[3][4]
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
